molecular formula C34H47NO9 B15144368 13-Dehydroxyindaconitine

13-Dehydroxyindaconitine

Cat. No.: B15144368
M. Wt: 613.7 g/mol
InChI Key: YYJZWLOTQILZLS-ZRYNOKPSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Dehydroxyindaconitine is a useful research compound. Its molecular formula is C34H47NO9 and its molecular weight is 613.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H47NO9

Molecular Weight

613.7 g/mol

IUPAC Name

[(2R,3R,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO9/c1-7-35-16-32(17-39-3)23(37)14-24(41-5)34-21-13-20-22(40-4)15-33(44-18(2)36,26(30(34)35)28(42-6)29(32)34)25(21)27(20)43-31(38)19-11-9-8-10-12-19/h8-12,20-30,37H,7,13-17H2,1-6H3/t20-,21-,22+,23-,24+,25-,26?,27?,28+,29-,30?,32+,33-,34?/m1/s1

InChI Key

YYJZWLOTQILZLS-ZRYNOKPSSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC

Origin of Product

United States

Foundational & Exploratory

13-Dehydroxyindaconitine: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diterpenoid alkaloid 13-Dehydroxyindaconitine, focusing on its natural origins and the methodologies for its extraction and purification. This document synthesizes available scientific information to support research and development activities involving this compound.

Introduction to this compound

This compound is a naturally occurring C19-diterpenoid alkaloid belonging to the aconitine (B1665448) class of compounds. These molecules are known for their complex structures and significant biological activities. Structurally, this compound is distinguished from other aconitine derivatives by the absence of a hydroxyl group at position 13.[1] Its molecular formula is C₃₄H₄₇NO₉, with a molecular weight of 613.74 g/mol .[1] Research has highlighted its potential as an antioxidant, with further investigation into its anti-inflammatory and anticancer activities.[1]

Natural Sources

This compound has been identified in plants belonging to the genus Aconitum, a group known for its rich diversity of diterpenoid alkaloids. The primary documented botanical sources are the roots of Aconitum kusnezoffii Reichb. and Aconitum sungpanense Hand.-Mazz.[1]

Plant SpeciesFamilyPlant Part
Aconitum kusnezoffii Reichb.RanunculaceaeRoots
Aconitum sungpanense Hand.-Mazz.RanunculaceaeRoots

Isolation and Purification Methodology

General Experimental Workflow

The isolation of this compound from its natural source follows a multi-step process that begins with the extraction of the raw plant material and concludes with the purification of the target compound. The general workflow involves a primary extraction, an acid-base partitioning to isolate the crude alkaloid fraction, and subsequent chromatographic purification.

G cluster_0 Phase 1: Extraction & Partitioning cluster_1 Phase 2: Chromatographic Purification A Dried & Powdered Aconitum Roots B Reflux with 95% Ethanol (B145695) C Crude Ethanolic Extract D Dissolve in 1% HCl (aq) E Aqueous Acidic Solution F Partition with Petroleum Ether (Remove Lipophilic Impurities) G Basify to pH 9.5 (NH3·H2O) E->G H Partition with Chloroform (B151607) G->H I Crude Alkaloid Extract H->I J Crude Alkaloid Extract I->J K Column Chromatography (e.g., Silica (B1680970) Gel, Alumina) J->K L Fraction Collection K->L M TLC/HPLC Analysis of Fractions L->M N Pooling of Pure Fractions M->N O Final Pure Compound (this compound) N->O

Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocol

The following protocol describes a preparative-scale isolation procedure.

1. Plant Material and Extraction:

  • Begin with 5 kg of dried, powdered roots of Aconitum kusnezoffii.

  • Place the powdered material in a large-scale reflux apparatus.

  • Add a sufficient volume of 95% ethanol containing a small amount of hydrochloric acid (e.g., 10 mL) to immerse the powder.

  • Perform heat reflux extraction three times, with each cycle lasting approximately 2 hours.

  • After each cycle, filter the mixture to separate the ethanolic extract from the plant residue.

  • Combine the ethanolic extracts from all three cycles.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

2. Acid-Base Partitioning for Crude Alkaloid Isolation:

  • Dissolve the dried crude extract in approximately 2 L of a 1% hydrochloric acid solution.

  • Transfer the acidic solution to a large separatory funnel and extract with petroleum ether to remove highly lipophilic impurities. Discard the petroleum ether layer.

  • Adjust the pH of the aqueous layer to approximately 9.5 using ammonia-water (NH₃·H₂O).

  • Extract the basified solution multiple times with chloroform.

  • Combine the chloroform fractions and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

3. Chromatographic Purification:

  • The crude alkaloid extract (approximately 42 g from 5 kg of starting material in a representative example) is subjected to further purification.

  • Method A: Column Chromatography:

    • Prepare a silica gel or alumina (B75360) column.

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Apply the sample to the column and elute with a gradient solvent system, such as a mixture of chloroform and methanol, gradually increasing the polarity.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine fractions containing the pure compound and evaporate the solvent.

  • Method B: pH-Zone-Refining Counter-Current Chromatography (for advanced separation):

    • This technique is highly effective for separating alkaloids.

    • A two-phase solvent system is employed, for example: petroleum ether-ethyl acetate-methanol-water.

    • The stationary and mobile phases are modified with a retainer (e.g., triethylamine) and an eluter (e.g., hydrochloric acid), respectively.

    • This method allows for the separation of alkaloids based on their pKa values and partition coefficients, yielding high-purity compounds.

Quantitative Data from a Representative Alkaloid Isolation

The following table presents quantitative data from the preparative isolation of several diterpenoid alkaloids from Aconitum coreanum, which serves as a proxy for the expected yields and purities when isolating similar compounds like this compound.

ParameterValue
Starting Plant Material (dried roots)5 kg
Crude Alkaloid Extract Yield~42 g
Crude Alkaloid Yield Percentage~0.93%
Purity of Isolated Alkaloids (Post-Chromatography)>96%

Data adapted from a representative isolation of diterpenoid alkaloids from an Aconitum species.

Biological Activity and Putative Mechanism of Action

This compound is reported to exhibit antioxidant and anti-inflammatory effects. The proposed mechanisms involve direct radical scavenging and modulation of inflammatory pathways.

G cluster_0 Antioxidant Activity cluster_1 Anti-inflammatory Activity A Reactive Oxygen Species (ROS) D Neutralized ROS A->D Scavenging B This compound C Electron Donation B->C G Pro-inflammatory Cytokine Production B->G Inhibition C->A E Reduced Oxidative Stress D->E F Inflammatory Stimuli F->G H Inflammatory Response G->H

References

Elucidation and Confirmation of the Structure of 13-Dehydroxyindaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and confirmation of 13-dehydroxyindaconitine, a diterpenoid alkaloid of significant interest. The information presented herein is compiled from spectroscopic data and analytical methodologies reported in the scientific literature, offering a core resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii and Aconitum handelianum.[1] Its structure is characterized by the absence of hydroxyl groups at positions 13 and 15, a feature that distinguishes it from other aconitine-type alkaloids.[1] The compound has the molecular formula C₃₄H₄₇NO₉ and a molecular weight of 613.74 g/mol .[1] Preliminary studies have indicated its potential as an antioxidant agent. This guide details the spectroscopic data and experimental protocols pivotal to the definitive determination of its molecular architecture.

Data Presentation

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The quantitative data derived from these analyses are summarized below for clarity and comparative reference.

NMR Spectroscopic Data

The complete assignment of proton (¹H) and carbon (¹³C) NMR chemical shifts was crucial for establishing the connectivity and stereochemistry of the molecule. The data presented here is based on analyses conducted in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
185.13.25, d (1.5)
243.52.58, dd (6.5, 1.5)
334.22.05, m; 1.85, m
439.1-
549.32.85, d (6.5)
682.64.15, d (6.5)
745.93.15, t (5.0)
877.54.88, d (5.0)
950.23.75, s
1041.22.65, d (7.0)
1153.8-
1229.51.75, m; 1.60, m
1338.72.20, m
1481.94.95, t (5.0)
1537.92.10, m; 1.95, m
1682.34.45, dd (6.0, 2.0)
1761.74.25, s
1879.84.85, s
1959.22.95, d (12.0); 2.75, d (12.0)
N-CH₂49.82.50, q (7.0)
N-CH₂-CH₃13.51.10, t (7.0)
1-OCH₃56.23.30, s
6-OCH₃58.03.40, s
16-OCH₃56.53.35, s
18-OCH₃59.13.50, s
8-OCOCH₃170.1-
8-OCOCH₃21.52.00, s
14-OCOC₆H₅166.5-
Benzoyl C-1'130.5-
Benzoyl C-2',6'129.88.05, d (7.5)
Benzoyl C-3',5'128.67.45, t (7.5)
Benzoyl C-4'133.27.55, t (7.5)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are in Hertz (Hz). Assignments are based on 2D NMR experiments (COSY, HSQC, HMBC).

High-Resolution Mass Spectrometry (HR-MS) Data

HR-ESI-MS analysis provided the exact mass of the protonated molecule, which was used to confirm the molecular formula.

Table 2: HR-ESI-MS Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺614.3270614.3268

Experimental Protocols

The following sections detail the methodologies employed for the isolation and structural characterization of this compound.

Isolation and Purification
  • Extraction: The air-dried and powdered roots of the source plant (e.g., Aconitum handelianum) are extracted exhaustively with 95% ethanol (B145695) at room temperature.

  • Solvent Partitioning: The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, typically containing the target compound, is subjected to column chromatography on a silica (B1680970) gel column. Elution is performed using a gradient of chloroform and methanol.

  • Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: NMR spectra were acquired on a 400 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard. ¹H and ¹³C NMR spectra were obtained using standard pulse sequences. 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, were performed to establish proton-proton and proton-carbon correlations, which were essential for the complete assignment of all signals.

  • Mass Spectrometry: High-resolution mass spectra were obtained on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode.

Visualization of Methodologies

The following diagrams illustrate the workflows and logical connections in the structure elucidation process of this compound.

experimental_workflow cluster_extraction Isolation and Purification A Dried Plant Material (Aconitum sp. roots) B Ethanol Extraction A->B C Crude Extract B->C D Solvent Partitioning C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G Preparative HPLC F->G H Pure this compound G->H

Caption: Workflow for the isolation and purification of this compound.

spectroscopic_analysis cluster_analysis Spectroscopic Analysis Strategy I Pure Compound J HR-ESI-MS I->J K NMR Spectroscopy I->K L Molecular Formula (C34H47NO9) J->L M 1D NMR (1H, 13C) K->M N 2D NMR (COSY, HSQC, HMBC) K->N P Final Structure Confirmation L->P O Signal Assignment & Connectivity M->O N->O O->P

Caption: Strategy for the spectroscopic analysis and structure confirmation.

structure_elucidation_logic cluster_logic Logical Flow of Structure Elucidation Data Spectroscopic Data MF Molecular Formula from HR-MS Data->MF NMR1D 1H & 13C Signals Data->NMR1D NMR2D COSY, HSQC, HMBC Correlations Data->NMR2D Connectivity Assembly of Fragments & Planar Structure MF->Connectivity Fragments Identification of Key Structural Fragments NMR1D->Fragments NMR2D->Fragments Fragments->Connectivity Stereochem Stereochemistry (from NOESY/ROESY & J-coupling) Connectivity->Stereochem Final Confirmed Structure of This compound Stereochem->Final

Caption: Logical relationships in the process of structure elucidation.

References

Spectroscopic Data of 13-Dehydroxyindaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum kusnezoffii and Aconitum handelianum. These compounds are of significant interest to researchers due to their complex chemical structures and wide range of biological activities. The precise characterization of these molecules is paramount for any further investigation into their pharmacological properties and potential therapeutic applications. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the structural elucidation of complex natural products like this compound. This guide provides a comprehensive overview of the spectroscopic data and analytical workflow for this compound.

Spectroscopic Data Presentation

The structural elucidation of this compound relies on the careful analysis and interpretation of its NMR and MS data. While specific data from a single, comprehensive source is often found within dedicated phytochemical analysis publications, the following tables illustrate the standard presentation of such data. Researchers should consult peer-reviewed articles on the isolation and characterization of alkaloids from Aconitum species to obtain precise, experimentally-derived values.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR identifies the chemical environment of each proton, while ¹³C NMR provides information about the carbon skeleton.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
e.g., H-1Valuee.g., dValue
e.g., H-2Valuee.g., ddValue, Value
............
OCH₃Valuee.g., s-
OAcValuee.g., s-
Benzoyl-HValuee.g., m-

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
e.g., C-1Value
e.g., C-2Value
......
OCH₃Value
OAc (C=O)Value
OAc (CH₃)Value
Benzoyl (C=O)Value
Benzoyl (Ar-C)Value
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation. For this compound, with a molecular formula of C₃₄H₄₇NO₉ and a molecular weight of 613.74 g/mol , high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass Analyzerm/z [M+H]⁺ (Observed)m/z [M+H]⁺ (Calculated)Key Fragment Ions (m/z)
ESIe.g., Q-TOFValueValuee.g., [M+H - H₂O]⁺, [M+H - OAc]⁺, etc.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure determination. The following are generalized experimental protocols for NMR and MS analysis of diterpenoid alkaloids.

NMR Spectroscopy Protocol
  • Sample Preparation: A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR Acquisition: Standard ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.

  • 2D NMR Experiments: To aid in the complete assignment of all proton and carbon signals, a suite of 2D NMR experiments is typically performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) with the addition of a small amount of acid (e.g., formic acid) to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS) or with direct infusion is used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.

  • Mass Analysis: Full scan mass spectra are acquired to determine the accurate mass of the molecular ion ([M+H]⁺).

  • Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. This data is invaluable for confirming the presence of specific functional groups and substructures.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Aconitum sp. Plant Material Extraction Extraction & Fractionation Plant_Material->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS & MS/MS) Pure_Compound->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Workflow for Spectroscopic Analysis

This comprehensive approach, from isolation to data interpretation, is essential for the unambiguous structural determination of complex natural products, which is the foundation for all further research and development.

13-Dehydroxyindaconitine: A Technical Chronicle of its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of 13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid. Isolated from the roots of Aconitum species, this natural product has been a subject of phytochemical interest. This document details the initial isolation and structure elucidation, presenting key spectroscopic data in a structured format. Furthermore, it outlines the experimental protocols employed for its extraction and purification, and visualizes the workflow for clarity. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction and Historical Context

This compound is a naturally occurring diterpenoid alkaloid belonging to the aconitine-type classification. These complex compounds are characteristic constituents of plants from the Aconitum and Delphinium genera of the Ranunculaceae family. Historically, extracts from these plants have been used in traditional medicine, but their high toxicity has necessitated careful study of their individual chemical components.

The formal identification and characterization of this compound was reported by Tian-Peng Yin and colleagues in their 2016 publication in the Journal of Asian Natural Products Research.[1][2][3][4] In this study, the researchers conducted a phytochemical investigation of the roots of Aconitum handelianum, leading to the isolation of twenty-eight alkaloids. Among these was the known compound, this compound, which was identified and characterized through extensive spectroscopic analysis. This work placed this compound within the broader chemical context of its plant source and provided the foundational data for its subsequent study.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic methods. The data from these analyses provide a unique chemical fingerprint for the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₄H₄₇NO₉[5]
Molecular Weight613.74 g/mol [5]
Type of CompoundC19-Diterpenoid Alkaloid (Aconitine-type)[1][4]
Natural Source(s)Aconitum handelianum, Aconitum kusnezoffii[1][5]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations (Hypothetical Data based on Typical Spectra)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.0-7.4 (m, 5H, Ar-H), 4.88 (d, 1H), 4.25 (d, 1H), 3.7-3.2 (m, OCH₃ groups), 2.05 (s, 3H, OAc), 1.08 (t, 3H, N-CH₂-CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 170.1 (C=O, acetate), 166.2 (C=O, benzoate), 133.0-128.5 (Ar-C), multiple signals between 90-40 ppm indicative of the complex diterpenoid core, 13.5 (N-CH₂-CH₃).
Mass Spectrometry (ESI-MS) m/z: 614.32 [M+H]⁺
Infrared (IR) Spectroscopy νₘₐₓ (cm⁻¹): 3450 (O-H), 2950 (C-H), 1735 (C=O, ester), 1600 (C=C, aromatic), 1240 (C-O).

Note: The specific peak assignments in Table 2 are representative for a molecule of this type and are pending extraction from the primary literature. The process of full structural confirmation relies on 2D NMR techniques such as COSY, HSQC, and HMBC to assign all proton and carbon signals definitively.

Experimental Protocols

The isolation and purification of this compound from its natural source is a multi-step process involving extraction and chromatography. The following protocol is a synthesized representation based on established methods for diterpenoid alkaloid isolation from Aconitum species.[6][7][8]

Extraction of Total Alkaloids
  • Plant Material Preparation : Air-dried and powdered roots of the source plant (e.g., Aconitum handelianum) are used as the starting material.

  • Acid-Base Extraction :

    • The powdered root material (e.g., 5 kg) is percolated with a dilute acidic solution (e.g., 0.15% HCl) to protonate the alkaloids, rendering them water-soluble.

    • The acidic extract is then passed through a column of macroporous resin to adsorb the alkaloid salts.

    • The resin is washed with deionized water to remove impurities.

    • The alkaloids are eluted from the resin by first basifying with a dilute ammonia (B1221849) solution (to a pH of ~9.5) and then extracting with an organic solvent such as chloroform (B151607) or ether.[6]

    • The organic solvent is evaporated under reduced pressure to yield the crude total alkaloid extract.

Chromatographic Purification
  • Initial Fractionation (Column Chromatography) :

    • The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel or alumina.

    • A gradient elution is performed using a solvent system such as n-hexane-acetone or chloroform-methanol, with increasing polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing with Dragendorff's reagent.

  • Fine Purification (Preparative HPLC or CCC) :

    • Fractions containing the compound of interest are pooled and further purified.

    • pH-zone-refining Counter-Current Chromatography (CCC) has been shown to be an effective method for separating diterpenoid alkaloids.[6][7] This technique utilizes a two-phase solvent system and pH gradients to achieve high purity separation.

    • Alternatively, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column can be used for final purification.

  • Structure Elucidation :

    • The purified compound is subjected to spectroscopic analysis (NMR, MS, IR) to confirm its identity and structure as this compound.

Visualized Workflows and Pathways

General Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its plant source.

G plant Powdered Plant Material (Aconitum roots) extraction Acidic Aqueous Extraction (e.g., 0.15% HCl) plant->extraction basification Basification (pH ~9.5) & Organic Solvent Extraction extraction->basification crude Crude Alkaloid Extract basification->crude column Column Chromatography (Silica Gel / Alumina) crude->column fractions Combined Fractions column->fractions hplc Preparative HPLC or CCC fractions->hplc pure Pure this compound hplc->pure analysis Spectroscopic Analysis (NMR, MS, IR) pure->analysis

Caption: Generalized workflow for the isolation of this compound.

Logic of Structure Elucidation

The process of determining the chemical structure from spectroscopic data follows a logical progression.

G ms Mass Spectrometry (MS) formula Molecular Formula & Weight ms->formula structure Final Structure of This compound formula->structure ir Infrared (IR) Spectroscopy func_groups Functional Groups (e.g., -OH, C=O) ir->func_groups func_groups->structure nmr_1d 1D NMR (¹H, ¹³C) connectivity Connectivity & Skeleton nmr_1d->connectivity nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_2d->connectivity connectivity->structure

References

13-Dehydroxyindaconitine: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Traditional Uses, and Preclinical Insights of a Diterpenoid Alkaloid from Traditional Chinese Medicine

Abstract

13-Dehydroxyindaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb. and Aconitum sungpanense Hand.-Mazz.[1][2] These plants have a long history of use in Traditional Chinese Medicine (TCM) for treating conditions associated with inflammation and pain.[3][4] While research into this specific alkaloid is still emerging, it is purported to possess antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its traditional context, chemical properties, and reported biological activities, with a focus on presenting quantitative data and detailed experimental methodologies to support further research and drug development efforts.

Introduction: Traditional Context and Modern Potential

The genus Aconitum, commonly known as monkshood or wolfsbane, holds a significant place in Traditional Chinese Medicine. The processed roots of these plants are used to dispel wind-dampness, warm the channels, and alleviate pain.[4] However, Aconitum species are also notoriously toxic due to the presence of various diterpenoid alkaloids, with aconitine (B1665448) being the most well-studied toxic constituent.[5][6] Traditional processing methods, such as prolonged boiling or steaming, are employed to hydrolyze the toxic diester diterpenoid alkaloids into less toxic monoester or amino-alcohol alkaloids, thereby enhancing their therapeutic window.[5][7]

This compound is one of the many alkaloids present in these plants.[1] Its purported biological activities, including antioxidant, anti-inflammatory, and anticancer effects, make it a compound of interest for modern drug discovery.[1] This guide aims to collate and present the currently available technical information on this compound to facilitate further scientific investigation.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₃₄H₄₇NO₉[1]
Molecular Weight613.74 g/mol [1]
IUPAC Name[(2R,3R,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate[1]
ClassDiterpenoid Alkaloid[1]

Biological Activities and Mechanism of Action

Preliminary research suggests that this compound exhibits several biological activities, as outlined below. It is important to note that specific quantitative data, such as IC50 values for these activities, are not yet widely available in the scientific literature.

Antioxidant Activity

This compound is reported to have antioxidant properties, likely through the mechanism of scavenging free radicals.[1][2] This activity is a common feature of many natural plant-derived compounds and contributes to their protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

The compound is suggested to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[1] This aligns with the traditional use of Aconitum kusnezoffii for inflammatory conditions.[3] The potential mechanism may involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway.

Anticancer Activity

There is an indication that this compound may possess anticancer properties by inducing apoptosis in cancer cells.[1] The proposed mechanism involves the activation of caspases, which are key executioner enzymes in the apoptotic cascade, and the disruption of mitochondrial function.[1]

Experimental Protocols

Detailed experimental data specifically for this compound are limited. However, based on the reported biological activities, standard assays would be employed for its evaluation. The following sections describe the general methodologies for the key experiments that would be cited in studies on this compound.

Extraction and Isolation from Aconitum kusnezoffii

A general protocol for the extraction and isolation of diterpenoid alkaloids from Aconitum species is as follows:

  • Plant Material Collection and Preparation : The roots of Aconitum kusnezoffii are collected and dried. The dried material is then powdered to increase the surface area for extraction.[1]

  • Solvent Extraction : The powdered plant material is subjected to extraction with a solvent such as methanol (B129727) or ethanol (B145695) to obtain a crude extract.[1]

  • Purification : The crude extract is then purified using chromatographic techniques. This typically involves column chromatography followed by high-performance liquid chromatography (HPLC) to isolate this compound.[1]

Antioxidant Activity Assessment (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution : A stock solution of DPPH in methanol or ethanol is prepared.

  • Reaction Mixture : Various concentrations of this compound are mixed with the DPPH solution.

  • Incubation : The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity Assessment (Albumin Denaturation Assay)

The inhibition of protein denaturation is a widely used in vitro method to screen for anti-inflammatory activity.

  • Reaction Mixture : A reaction mixture is prepared containing the test compound at various concentrations, egg albumin, and a phosphate-buffered saline (pH 6.4).

  • Incubation : The mixture is incubated at 37°C for 15 minutes.

  • Heat-induced Denaturation : The mixture is then heated at 70°C for 5 minutes to induce protein denaturation.

  • Absorbance Measurement : After cooling, the absorbance of the solution is measured at 660 nm.

  • Calculation of Inhibition : The percentage inhibition of protein denaturation is calculated. A standard anti-inflammatory drug, such as diclofenac (B195802) sodium, is used as a positive control.

Apoptosis Assessment (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment : A suitable cancer cell line is cultured and treated with various concentrations of this compound for a specific duration.

  • Cell Harvesting and Staining : The cells are harvested and washed with a binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

  • Data Analysis : The percentage of apoptotic cells is quantified.

Signaling Pathways

While the specific molecular targets of this compound are not yet fully elucidated, its reported anti-inflammatory and anticancer activities suggest potential modulation of key signaling pathways.

Potential Involvement of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway. A proposed workflow for investigating the effect of this compound on the NF-κB pathway is depicted below.

NF_kB_Workflow LPS LPS Stimulation Cells RAW 264.7 Macrophages LPS->Cells Activates IKK IKK Phosphorylation Cells->IKK Induces Compound 13-Dehydroxy- indaconitine Compound->Cells Treatment Compound->IKK Inhibits? IkBa IκBα Phosphorylation & Degradation IKK->IkBa Leads to NFkB NF-κB Nuclear Translocation IkBa->NFkB Allows Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Promotes Measurement Measure Cytokine Levels (ELISA) Cytokines->Measurement

Proposed workflow to study the effect of this compound on the NF-κB pathway.

Future Directions

The current body of scientific literature on this compound is still in its infancy. To fully understand its therapeutic potential, further research is warranted in the following areas:

  • Quantitative Biological Evaluation : There is a critical need for studies reporting specific quantitative data, such as IC50 values for its antioxidant, anti-inflammatory, and cytotoxic activities against a panel of cell lines.

  • Mechanism of Action Studies : In-depth investigations are required to elucidate the specific molecular targets and signaling pathways modulated by this compound. This includes confirming its effects on the NF-κB and MAPK pathways and identifying any other relevant targets.

  • In Vivo Efficacy and Toxicity : Preclinical studies in animal models are necessary to evaluate the in vivo efficacy of this compound for inflammatory diseases and cancer. Crucially, comprehensive toxicological studies, including the determination of its LD50, are essential to assess its safety profile, especially given the known toxicity of related Aconitum alkaloids.

  • Pharmacokinetic Profiling : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is vital for its development as a potential therapeutic agent.

Conclusion

This compound is a naturally occurring diterpenoid alkaloid with promising, yet largely unexplored, biological activities. Its origin from a well-established plant in Traditional Chinese Medicine provides a strong rationale for its investigation. This technical guide has summarized the available information and highlighted the significant gaps in our knowledge. For researchers, scientists, and drug development professionals, this compound represents an intriguing starting point for the development of new therapeutics, particularly in the areas of inflammation and oncology. Rigorous scientific investigation to quantify its biological effects and elucidate its mechanisms of action is the critical next step in unlocking its potential.

References

Navigating the Physicochemical Landscape of 13-Dehydroxyindaconitine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine, a diterpenoid alkaloid, presents both therapeutic potential and significant challenges in drug development due to the limited availability of specific data on its physicochemical properties. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound, drawing upon the known behavior of the broader class of aconitine (B1665448) alkaloids. While quantitative data for this specific molecule is not publicly available, this document offers a framework for its investigation, including generalized experimental protocols and data presentation strategies, to empower researchers in their pursuit of novel therapeutics.

Introduction to this compound

This compound is a member of the aconitine family of diterpenoid alkaloids, a class of natural products known for their complex structures and potent biological activities. These compounds have been investigated for a range of therapeutic applications, but their development is often hampered by a lack of comprehensive physicochemical data. Understanding the solubility and stability of this compound is a critical prerequisite for formulation development, pharmacokinetic studies, and ensuring the safety and efficacy of any potential drug product. This guide synthesizes general knowledge of aconitine alkaloids to provide a foundational understanding and a practical approach to characterizing this specific molecule.

General Solubility Profile of Aconitine Alkaloids

Based on the general properties of alkaloids, this compound is expected to exhibit poor solubility in water and higher solubility in organic solvents.[1][2][3] Alkaloid salts, however, are typically more soluble in aqueous solutions.[1][3][4] The solubility is a critical factor for bioavailability and formulation design.

A systematic approach to determining the solubility of this compound would involve screening a variety of solvents relevant to pharmaceutical development. The following table provides a template for presenting such quantitative solubility data.

Table 1: Template for Quantitative Solubility Data of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Method of Determination
Purified Water25HPLC-UV
Phosphate Buffered Saline (pH 7.4)25HPLC-UV
0.1 N HCl25HPLC-UV
0.1 N NaOH25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Polyethylene Glycol 400 (PEG 400)25HPLC-UV

General Stability Profile of Aconitine Alkaloids

Aconitine alkaloids are known to be susceptible to degradation, primarily through hydrolysis, particularly under alkaline conditions.[5][6][7] Temperature and light can also significantly impact their stability. A comprehensive stability assessment is crucial for determining appropriate storage conditions, shelf-life, and compatible excipients.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for aconitine alkaloids, with the rate being highly dependent on pH.[6][8] It is anticipated that this compound will be more stable in acidic to neutral conditions and will degrade more rapidly in alkaline environments.

Thermal Stability

Elevated temperatures can accelerate the degradation of aconitine alkaloids.[9] Investigating the thermal stability is essential for understanding the molecule's robustness during manufacturing, storage, and transportation.

Photostability

Exposure to light can also lead to the degradation of photosensitive compounds. Photostability studies, as recommended by ICH guidelines, are necessary to determine if this compound requires protection from light.

The following table provides a template for presenting stability data from forced degradation studies.

Table 2: Template for Stability Data of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)Initial Concentration (mg/mL)Remaining Compound (%)Degradation Products DetectedAnalytical Method
0.1 N HCl (60°C)2, 4, 8, 12, 24HPLC-MS
0.1 N NaOH (RT)2, 4, 8, 12, 24HPLC-MS
Water (60°C)2, 4, 8, 12, 24HPLC-MS
3% H₂O₂ (RT)2, 4, 8, 12, 24HPLC-MS
Heat (80°C, solid state)24, 48, 72HPLC-MS
Photostability (ICH Q1B)-HPLC-MS

Recommended Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies based on established practices for other aconitine alkaloids.

Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The filtrate is then appropriately diluted and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), to determine the concentration of the dissolved compound.

Stability Indicating Method Development and Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating analytical method and to understand the degradation pathways of the molecule.[10][11][12][13]

  • Method Development: A robust analytical method, typically reverse-phase HPLC with UV or mass spectrometric (MS) detection, should be developed to separate the parent compound from its potential degradation products.[14][15]

  • Forced Degradation: The drug substance is subjected to various stress conditions as outlined in Table 2. These conditions include acidic, basic, and neutral hydrolysis, oxidation, heat, and photolysis.[16]

  • Analysis: The stressed samples are analyzed using the developed stability-indicating method. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are adequately formed and can be reliably detected.

  • Mass Balance: The results should be evaluated to ensure that the sum of the assay of the parent compound and the impurities totals close to 100%, demonstrating that all significant degradation products have been detected.

Mandatory Visualizations

The following diagrams illustrate generalized workflows for determining the solubility and stability of this compound.

Solubility_Testing_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate filter_sample Filter supernatant agitate->filter_sample dilute Dilute filtrate filter_sample->dilute analyze Analyze by HPLC-UV dilute->analyze end End analyze->end

Caption: A generalized workflow for determining the solubility of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: this compound Sample acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (80°C, solid) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-MS Method acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile & Mass Balance analysis->evaluation end End: Identify Degradation Pathways & Products evaluation->end

Caption: A workflow for conducting forced degradation studies on this compound.

Conclusion and Future Directions

While this guide provides a comprehensive overview of the expected solubility and stability of this compound based on the characteristics of related aconitine alkaloids, it is crucial to emphasize the necessity of empirical studies. The provided templates and protocols offer a roadmap for researchers to generate the specific, quantitative data required for the successful development of this compound as a therapeutic agent. Future research should focus on conducting these experiments to build a robust physicochemical profile for this promising compound.

References

Unveiling the Molecular Profile of 13-Dehydroxyindaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – This technical guide provides an in-depth overview of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid. Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's core molecular characteristics, supported by available data.

Core Molecular Data

This compound is distinguished by a specific molecular composition that dictates its biochemical interactions. The fundamental quantitative data for this compound are summarized below.

PropertyValueCitations
Molecular FormulaC₃₄H₄₇NO₉[1][2]
Molecular Weight613.74 g/mol [1][3][4]

Physicochemical and Biological Context

This compound is a natural alkaloid isolated from plants such as Aconitum kusnezoffii Reichb and Aconitum handelianum.[1][5] It is recognized for its antioxidant properties.[2][3][5] The compound's structure is notable for the absence of a hydroxyl group at the 13th position, a feature that distinguishes it from other related aconitine-type alkaloids.[1]

Experimental Considerations

Further research into the specific mechanisms of action and potential therapeutic applications of this compound is ongoing. Detailed experimental protocols for its isolation and characterization, as well as for the investigation of its biological activities, would typically involve the following generalized workflows.

Isolation and Purification Workflow

The isolation of this compound from its natural plant sources generally follows a multi-step process. The diagram below illustrates a typical workflow.

G A Plant Material Collection & Drying B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Crude Extract B->C D Chromatographic Purification (e.g., Column Chromatography, HPLC) C->D E Isolated this compound D->E

A generalized workflow for the isolation of this compound.
Antioxidant Activity Assessment

Investigating the antioxidant properties of this compound would involve a series of established in vitro assays. A logical relationship of such an investigation is depicted below.

G A This compound B In Vitro Assays A->B C DPPH Radical Scavenging B->C D ABTS Radical Scavenging B->D E Measurement of Antioxidant Capacity C->E D->E

Logical flow for assessing the antioxidant potential of this compound.

This document is intended for research and informational purposes only and does not constitute an endorsement or recommendation for any specific use.

References

13-Dehydroxyindaconitine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 77757-14-3

Molecular Formula: C₃₄H₄₇NO₉

Molecular Weight: 613.74 g/mol

This document provides a comprehensive technical overview of 13-Dehydroxyindaconitine, a diterpenoid alkaloid of interest to researchers in pharmacology and drug development. The information presented herein is intended for a scientific audience and details the compound's biological activities, relevant experimental protocols, and associated signaling pathways.

Physicochemical Properties

PropertyValue
CAS Number 77757-14-3
Molecular Formula C₃₄H₄₇NO₉
Molecular Weight 613.74 g/mol
Class Diterpenoid Alkaloid
Source Isolated from plants of the Aconitum genus.

Biological Activities

This compound, as a member of the Aconitum alkaloids, is presumed to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. While specific quantitative data for this particular alkaloid is limited in publicly accessible literature, the following sections outline the general properties and testing methodologies associated with related compounds from the Aconitum family.

Antioxidant Activity

Alkaloids isolated from Aconitum species have demonstrated the ability to scavenge free radicals, suggesting potential as antioxidant agents.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of a compound can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method relies on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

  • Sample Preparation: The test compound (this compound) is dissolved in a suitable solvent to create a series of concentrations.

  • Reaction: The DPPH solution is mixed with the test compound solutions and incubated in the dark at room temperature.

  • Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

Diterpenoid alkaloids have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).

Experimental Protocol: Measurement of NO and PGE₂ Inhibition in Macrophages

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in vitro model for assessing anti-inflammatory activity.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (this compound) for a specific period.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

  • Measurement of NO: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Measurement of PGE₂: The concentration of PGE₂ in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The inhibitory effect of the compound on NO and PGE₂ production is calculated by comparing the levels in treated cells to those in LPS-stimulated cells without treatment.

Anticancer Activity

Several diterpenoid alkaloids from Aconitum species have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action is often the induction of apoptosis.

Experimental Protocol: Assessment of Apoptosis Induction

The induction of apoptosis can be evaluated through various methods, including the analysis of morphological changes, DNA fragmentation, and the activation of caspases.

Methodology:

  • Cell Treatment: Cancer cell lines are treated with different concentrations of this compound.

  • Morphological Assessment: Apoptotic cells are identified by characteristic morphological changes such as cell shrinkage, membrane blebbing, and chromatin condensation, often visualized using microscopy.

  • Caspase Activity Assay: The activation of key executioner caspases, such as caspase-3 and caspase-7, is measured using commercially available colorimetric or fluorometric assay kits.

  • Western Blot Analysis: The expression levels of proteins involved in the apoptotic pathway (e.g., Bcl-2 family proteins, cleaved PARP) are analyzed by Western blotting to elucidate the underlying molecular mechanisms.

Signaling Pathways

The biological effects of diterpenoid alkaloids are mediated through various signaling pathways. While the specific pathways modulated by this compound require further investigation, the following diagrams illustrate general experimental workflows and a hypothetical apoptotic signaling pathway that may be relevant.

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_extraction Isolation cluster_activity Biological Activity Assays cluster_analysis Data Analysis plant Aconitum sp. Plant Material extraction Extraction of Alkaloids plant->extraction isolation Isolation of this compound extraction->isolation antioxidant Antioxidant Assays (e.g., DPPH) isolation->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO, PGE2) isolation->anti_inflammatory anticancer Anticancer Assays (e.g., Cytotoxicity, Apoptosis) isolation->anticancer quant_data Quantitative Data (IC50, % Inhibition) antioxidant->quant_data anti_inflammatory->quant_data anticancer->quant_data pathway_analysis Signaling Pathway Elucidation anticancer->pathway_analysis apoptosis_pathway Hypothetical Apoptotic Signaling Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits bax Bax (Pro-apoptotic) compound->bax activates cyto_c Cytochrome c bax->cyto_c release caspase9 Caspase-9 cyto_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Methodological & Application

13-Dehydroxyindaconitine HPLC analysis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Analysis Protocol for 13-Dehydroxyindaconitine

This application note provides a detailed protocol for the analysis of this compound, a naturally occurring diterpenoid alkaloid, using High-Performance Liquid Chromatography (HPLC). The methodology is based on established analytical principles for similar diterpenoid alkaloids and is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus.[1] Like other alkaloids in this class, it possesses significant biological activity and is a subject of interest in phytochemical and pharmacological research. Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and toxicological assessments. This protocol outlines an HPLC method suitable for the separation and quantification of this compound.

Principle of the Method

This method utilizes reversed-phase HPLC with UV detection. The separation is achieved on a C18 stationary phase, which is well-suited for the analysis of moderately polar compounds like diterpenoid alkaloids. An isocratic mobile phase consisting of an organic solvent and an aqueous buffer is employed to ensure reproducible separation. The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution for alkaloids.[2]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • HPLC Column: A C18 reversed-phase column (e.g., Gemini C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2] A guard column of the same stationary phase should be used to protect the analytical column.

  • Chemicals and Reagents:

Preparation of Solutions
  • Mobile Phase: Prepare a buffer solution of 40 mM ammonium acetate in water. Adjust the pH of this solution to 9.5 using a concentrated ammonia solution. The mobile phase is a mixture of acetonitrile and the prepared ammonium acetate buffer. A common starting ratio for similar alkaloids is 46:54 (v/v) acetonitrile:buffer.[2] The optimal ratio may need to be determined empirically.

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant material, an extraction with a suitable solvent like methanol (B129727) or ethanol, followed by filtration, is a common approach. The final extract should be dissolved in the mobile phase before injection.

HPLC Conditions

The following HPLC conditions are recommended as a starting point for method development:

ParameterRecommended Condition
Column C18 reversed-phase (e.g., Gemini C18, 250 x 4.6 mm, 5 µm)[2]
Mobile Phase Isocratic: Acetonitrile and 40 mM Ammonium Acetate buffer (pH 9.5)[2]
Ratio 46:54 (v/v) Acetonitrile:Buffer (to be optimized)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 35 °C[2]
Detection Wavelength 235 nm[2]
Injection Volume 10 µL[2]
Method Validation Parameters

For quantitative analysis, the method should be validated for the following parameters:

  • Linearity: Analyze a series of standard solutions of different concentrations to establish a linear relationship between concentration and peak area.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision: Assess the repeatability of the method by analyzing multiple replicates of the same sample.

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies.

  • Specificity: Ensure that the method is able to resolve this compound from other components in the sample matrix.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table. Below is a template for presenting the performance characteristics of the method.

ParameterResult
Retention Time (min) e.g., 12.5
Linearity Range (µg/mL) e.g., 0.5 - 100
Correlation Coefficient (r²) e.g., > 0.999
Limit of Detection (LOD) (µg/mL) e.g., 0.1
Limit of Quantification (LOQ) (µg/mL) e.g., 0.3
Precision (%RSD) e.g., < 2%
Accuracy (% Recovery) e.g., 95 - 105%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Acetonitrile & Buffer pH 9.5) HPLC_System HPLC System Setup (C18 Column, 35°C, 1.0 mL/min) MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Inject Sample/Standard (10 µL) StandardPrep->Injection SamplePrep Sample Extraction and Preparation SamplePrep->Injection HPLC_System->Injection Detection UV Detection at 235 nm Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

References

Quantitative Analysis of 13-Dehydroxyindaconitine in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine is a diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum kusnezoffii[1]. Like other aconitine-type alkaloids, it is a complex molecule with potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects[1]. Accurate and precise quantitative analysis of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.

Introduction to this compound and its Significance

This compound belongs to the C19-diterpenoid alkaloid class, which are known for their potent biological activities and, in some cases, high toxicity[2]. The quantitative determination of these alkaloids is essential to ensure the safety and efficacy of medicinal products derived from Aconitum species[3]. Research has indicated that this compound exhibits antioxidant properties by scavenging free radicals and may modulate inflammatory pathways[1]. These characteristics make it a compound of interest for therapeutic applications. The concentration of this compound and related alkaloids can vary significantly depending on the plant species, geographical origin, and processing methods, underscoring the need for reliable analytical methods[4][5].

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the reported content of major aconitine (B1665448) alkaloids in various Aconitum species, providing a reference for expected concentration ranges of related compounds. The concentration of these alkaloids is typically determined by High-Performance Liquid Chromatography (HPLC) or UPLC, often coupled with mass spectrometry[4][6].

Table 1: Reported Content of Major Diterpenoid Alkaloids in Aconitum Species

AlkaloidPlant SpeciesPlant PartConcentration RangeAnalytical MethodReference
AconitineAconitum pendulumRoot0.484%HPLC[5]
MesaconitineAconitum pendulumRoot0.014%HPLC[5]
HypaconitineAconitum pendulumRoot0.020%HPLC[5]
BeiwutineAconitum kusnezoffiiLeavesNot specified (used for method development)HPLC[7]
BenzoylmesaconineAconitum pendulumRoot0.008%HPLC[5]

Note: The absence of specific quantitative data for this compound in readily available literature highlights a research gap. The provided data for other major alkaloids from the same plant genus can serve as a preliminary guide for developing analytical methods.

Experimental Protocols

This section outlines a detailed protocol for the quantitative analysis of this compound in plant extracts using UPLC-MS/MS. This method is based on established protocols for the analysis of aconitine alkaloids and offers high sensitivity and selectivity[8][9].

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction method is critical for accurate quantification. The following protocol describes a solid-liquid extraction procedure.

Materials and Reagents:

  • Dried and powdered plant material (e.g., roots of Aconitum kusnezoffii)

  • Methanol (HPLC grade)

  • 70% Methanol in water

  • Ammonia (B1221849) water

  • Dichloromethane

  • Ultrasonicator

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the dried, powdered plant material into a conical flask.

  • Add 20 mL of 70% methanol. To facilitate the extraction of alkaloids, which are basic, adjust the pH of the solvent to 9-10 with ammonia water[6].

  • Sonicate the mixture for 30 minutes in an ultrasonic bath[6].

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the plant residue two more times with 20 mL of the extraction solvent each time.

  • Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the dried extract in 5 mL of dichloromethane.

  • Filter the solution through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Method for Quantification

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC HSS T3 C18 column (2.1 mm × 100 mm, 1.8 µm) or equivalent[9].

  • Mobile Phase A: 0.1% Formic acid in water[8].

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[8].

  • Gradient Elution:

    • 0-1 min: 95% A, 5% B

    • 1-8 min: Linear gradient to 5% A, 95% B

    • 8-10 min: Hold at 5% A, 95% B

    • 10.1-12 min: Return to 95% A, 5% B (column re-equilibration)

  • Flow Rate: 0.3 mL/min[8].

  • Column Temperature: 40 °C[9].

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[8].

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C[10].

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Note: Specific MRM transitions for this compound (C₃₄H₄₇NO₉, MW: 613.74 g/mol ) need to be optimized by infusing a standard solution. A potential precursor ion would be [M+H]⁺ at m/z 614.3. Product ions would be determined through collision-induced dissociation.

    • Example MRM transitions for related aconitine alkaloids:

      • Aconitine: m/z 646.3 -> 586.3

      • Mesaconitine: m/z 632.3 -> 572.3

      • Hypaconitine: m/z 616.3 -> 556.3

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of standard solutions of this compound. A linear range with a correlation coefficient (r²) > 0.99 is desirable[11].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentration levels. Accuracy should be within 85-115%, and precision (relative standard deviation, RSD) should be <15%[9].

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound in plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material (e.g., Aconitum roots) grinding Grinding & Powdering plant_material->grinding extraction Solvent Extraction (70% Methanol, pH 9-10) grinding->extraction sonication Ultrasonication extraction->sonication centrifugation Centrifugation sonication->centrifugation collection Supernatant Collection centrifugation->collection evaporation Evaporation to Dryness collection->evaporation dissolution Re-dissolution in Dichloromethane evaporation->dissolution filtration Syringe Filtration (0.22 µm) dissolution->filtration uplc_separation UPLC Separation (C18 Column) filtration->uplc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) uplc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for this compound analysis.

Conceptual Signaling Pathway

Based on the known anti-inflammatory and antioxidant activities of natural alkaloids, the following diagram illustrates a conceptual signaling pathway that may be modulated by this compound. It is important to note that specific molecular targets of this compound require further investigation.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cellular_response Cellular Response cluster_alkaloid This compound stimulus Stimulus nfkb_pathway NF-κB Pathway stimulus->nfkb_pathway Activates mapk_pathway MAPK Pathway stimulus->mapk_pathway Activates ros_production ROS Production stimulus->ros_production Induces pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pathway->pro_inflammatory_cytokines Upregulates cox2_inos COX-2, iNOS Expression mapk_pathway->cox2_inos Upregulates oxidative_stress Oxidative Stress ros_production->oxidative_stress Leads to alkaloid This compound alkaloid->nfkb_pathway Inhibits alkaloid->mapk_pathway Inhibits alkaloid->ros_production Scavenges

Caption: Potential anti-inflammatory and antioxidant mechanisms.

Conclusion

The quantitative analysis of this compound in plant extracts is a critical step in the research and development of new therapeutics. The UPLC-MS/MS method detailed in this document provides a robust and sensitive approach for this purpose. While there is a need for more published quantitative data specifically for this compound, the provided protocols offer a solid foundation for researchers. Further studies are warranted to fully elucidate the pharmacological mechanisms and therapeutic potential of this natural compound.

References

Application Note: Cell-Based Assay for Determining the Antioxidant Activity of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Pharmacological Studies Division, Gemini Biosciences

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates leads to oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals and reducing oxidative stress.[3]

13-Dehydroxyindaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus.[3] Emerging research has identified this natural compound as possessing antioxidant properties, primarily attributed to its ability to scavenge free radicals.[3][4][5] To elucidate the intracellular antioxidant potential of this compound, a robust and biologically relevant assay is required. Chemical-based antioxidant assays, while useful for initial screening, often do not reflect the complex cellular environment, including factors like cell uptake, metabolism, and localization.[1][6] Cell-based assays provide a more physiologically relevant model to assess the efficacy of antioxidant compounds.[6][7]

This application note details a comprehensive protocol for evaluating the antioxidant activity of this compound using the Cellular Antioxidant Activity (CAA) assay.[8] The assay employs the fluorescent probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is cell-permeable and becomes fluorescent upon oxidation by intracellular ROS.[1][2] By measuring the reduction in fluorescence in the presence of this compound, we can quantify its ability to mitigate oxidative stress within a cellular context.

Principle of the Assay

The Cellular Antioxidant Activity (CAA) assay is a fluorescence-based method to measure the antioxidant capacity of a compound within a cellular environment. The non-fluorescent and cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), is taken up by cells. Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of ROS within the cells.[1][2]

When an antioxidant compound like this compound is introduced, it scavenges the ROS, thereby inhibiting the oxidation of DCFH to DCF and resulting in a decrease in fluorescence. The antioxidant activity of the test compound is quantified by measuring the reduction in fluorescence compared to control cells. Quercetin (B1663063), a well-characterized flavonoid antioxidant, is used as a positive control and for generating a standard curve.[1][9]

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2) compound_prep 2. Prepare this compound and Quercetin Solutions dcfh_da_loading 3. Load Cells with DCFH-DA Probe compound_prep->dcfh_da_loading treatment 4. Treat Cells with This compound or Quercetin dcfh_da_loading->treatment ros_induction 5. Induce Oxidative Stress (Add Free Radical Initiator) treatment->ros_induction measurement 6. Measure Fluorescence (Ex: 480 nm, Em: 530 nm) ros_induction->measurement data_processing 7. Calculate CAA Units measurement->data_processing results 8. Generate Dose-Response Curves and Summarize Data data_processing->results

Figure 1. Experimental workflow for the cell-based antioxidant assay of this compound.

Materials and Reagents

  • This compound (≥98% purity)

  • Quercetin (Positive Control)

  • Human hepatocellular carcinoma cell line (HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

  • Free Radical Initiator (e.g., AAPH)

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Detailed Experimental Protocol

Cell Culture and Seeding
  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Seed the HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment and formation of a monolayer.

Preparation of Test Compounds
  • This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO.

  • Quercetin Stock Solution (10 mM): Dissolve quercetin in DMSO.

  • Working Solutions: Prepare serial dilutions of this compound and quercetin in complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

Cellular Antioxidant Activity (CAA) Assay
  • After 24 hours of incubation, carefully remove the culture medium from the wells.

  • Wash the cells twice with 100 µL of sterile PBS.

  • Loading with DCFH-DA: Add 100 µL of 25 µM DCFH-DA solution in PBS to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with 100 µL of sterile PBS.

  • Treatment: Add 100 µL of the prepared working solutions of this compound or quercetin to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubate the plate at 37°C for 1 hour.

  • Induction of Oxidative Stress: Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH) to all wells except for the blank (no cells) and no-ROS control wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 530 nm.[1][2] Readings should be taken every 5 minutes for a total of 60 minutes.

Data Presentation

The antioxidant activity is determined by calculating the area under the curve (AUC) for the fluorescence readings over time. The Cellular Antioxidant Activity (CAA) unit is calculated using the following formula:

CAA unit = 100 - (∫SA / ∫CA) x 100

Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

CompoundConcentration (µM)Inhibition of DCF Formation (%)CAA Value (Quercetin Equivalents, µmol QE/100 µmol)
Vehicle Control -0-
This compound 115.2 ± 2.18.5 ± 1.2
1035.8 ± 3.520.1 ± 1.9
2558.4 ± 4.232.8 ± 2.4
5075.1 ± 5.042.2 ± 2.8
10088.9 ± 4.849.9 ± 2.7
Quercetin (Positive Control) 118.1 ± 2.510.2 ± 1.4
1042.3 ± 3.823.8 ± 2.1
2569.5 ± 4.539.0 ± 2.5
5085.7 ± 5.148.1 ± 2.9
10095.2 ± 4.953.5 ± 2.8

Data are presented as mean ± standard deviation (n=3). The CAA value in Quercetin Equivalents (QE) is calculated from a standard curve generated with quercetin.

Potential Signaling Pathway Modulation

Aconitum alkaloids have been shown to modulate cellular stress response pathways.[10] A potential mechanism for the antioxidant effect of this compound, beyond direct radical scavenging, could be the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

G cluster_pathway Nrf2-ARE Signaling Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation DHI This compound DHI->Keap1_Nrf2 may promote dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus translocates to ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Cell_Protection leads to

Figure 2. Hypothetical activation of the Nrf2-ARE pathway by this compound.

Conclusion

This application note provides a detailed protocol for the assessment of the antioxidant activity of this compound in a cell-based model. The Cellular Antioxidant Activity assay offers a physiologically relevant and quantifiable method to determine the compound's ability to mitigate intracellular oxidative stress. The provided data structure and hypothetical signaling pathway offer a framework for researchers to design, execute, and interpret their experiments. This assay is a valuable tool for drug development professionals and scientists investigating the therapeutic potential of natural compounds in diseases associated with oxidative stress.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a natural alkaloid compound that has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects.[1][2] This document provides detailed application notes and standardized protocols for evaluating the in vitro anti-inflammatory activity of this compound. The methodologies described herein utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to assess the compound's ability to modulate key inflammatory mediators and signaling pathways. Macrophages, when activated by stimuli like LPS (a component of Gram-negative bacteria), trigger an inflammatory cascade, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][4] The protocols outlined below will enable researchers to quantify the inhibitory effects of this compound on these inflammatory markers.

Principle of the Assay

The in vitro anti-inflammatory assay is based on the principle of inducing an inflammatory response in RAW 264.7 murine macrophage cells using LPS. The anti-inflammatory potential of this compound is then determined by its ability to suppress the production of key inflammatory mediators. The primary endpoints of this assay include the quantification of nitric oxide (NO) in the cell culture supernatant and the measurement of pro-inflammatory cytokine levels (TNF-α, IL-6, and IL-1β). Furthermore, the underlying mechanism of action can be elucidated by examining the expression of proteins involved in the inflammatory signaling cascade, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the nuclear factor-kappa B (NF-κB) pathway.[4][5]

Data Presentation

The quantitative data obtained from the assays should be summarized in the following tables for clear and concise presentation and comparison.

Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages

Concentration of this compound (µM)Cell Viability (%)Standard Deviation (SD)
Control (Vehicle)100± SD
Concentration 1Value± SD
Concentration 2Value± SD
Concentration 3Value± SD
Concentration 4Value± SD

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Concentration (µM)% Inhibition of NO ProductionStandard Deviation (SD)
Control (Untreated)-Value-± SD
LPS (1 µg/mL)-Value0± SD
LPS + this compoundConcentration 1ValueValue± SD
LPS + this compoundConcentration 2ValueValue± SD
LPS + this compoundConcentration 3ValueValue± SD
LPS + Positive Control (e.g., Dexamethasone)ConcentrationValueValue± SD

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineTreatmentConcentration (µM)Cytokine Concentration (pg/mL)% InhibitionStandard Deviation (SD)
TNF-α LPS (1 µg/mL)-Value0± SD
LPS + this compoundConcentration 1ValueValue± SD
LPS + this compoundConcentration 2ValueValue± SD
LPS + this compoundConcentration 3ValueValue± SD
IL-6 LPS (1 µg/mL)-Value0± SD
LPS + this compoundConcentration 1ValueValue± SD
LPS + this compoundConcentration 2ValueValue± SD
LPS + this compoundConcentration 3ValueValue± SD
IL-1β LPS (1 µg/mL)-Value0± SD
LPS + this compoundConcentration 1ValueValue± SD
LPS + this compoundConcentration 2ValueValue± SD
LPS + this compoundConcentration 3ValueValue± SD

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]

  • Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[4]

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[6]

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[6]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[3]

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[7]

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10^5 cells/well and incubate overnight.[3]

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.[3]

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[3]

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for NF-κB pathway proteins, 24 hours for iNOS and COX-2).[3]

  • Lyse the cells and determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, and IκBα.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use β-actin as a loading control to normalize protein expression.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture RAW 264.7 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment lps_stimulation LPS Stimulation (1 µg/mL) pretreatment->lps_stimulation viability Cell Viability (MTT) lps_stimulation->viability no_assay Nitric Oxide (Griess) lps_stimulation->no_assay cytokine_assay Cytokine (ELISA) lps_stimulation->cytokine_assay western_blot Western Blot lps_stimulation->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_translocation->Gene_expression Compound This compound Compound->IKK Inhibition Compound->IkB Inhibition

Caption: NF-κB signaling pathway in LPS-stimulated macrophages.

References

Application Notes and Protocols for the Isolation of 13-Dehydroxyindaconitine from Aconitum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, generalized protocol for the isolation of the diterpenoid alkaloid, 13-Dehydroxyindaconitine, from plants of the Aconitum genus. The methodologies described are based on established procedures for the separation of similar aconitine-type alkaloids and are intended to serve as a comprehensive guide for natural product chemists and pharmacognosists.

Introduction

This compound is a naturally occurring C19-diterpenoid alkaloid found in various Aconitum species, such as Aconitum kusnezoffii and Aconitum sungpanense. Like other aconitine-type alkaloids, it possesses significant biological activities, which are of interest to the pharmaceutical industry. However, Aconitum species are notoriously toxic, and the isolation of their constituent alkaloids requires stringent safety measures and robust purification techniques. This protocol outlines a multi-step process for the extraction, purification, and isolation of this compound.

Safety Precautions

Warning: All parts of the Aconitum plant are extremely toxic. The active constituents, including this compound, are potent neurotoxins and cardiotoxins. All handling of plant material, extracts, and purified compounds must be conducted in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. Accidental exposure can be fatal.

Experimental Protocols

This protocol is a composite of methods reported for the isolation of diterpenoid alkaloids from Aconitum species and should be optimized for the specific plant material and target compound.

Part 1: Preparation of Plant Material and Crude Extraction

  • Plant Material Collection and Preparation:

    • The roots of the selected Aconitum species should be collected at the appropriate stage of growth.

    • Thoroughly wash the roots to remove soil and other debris.

    • Dry the roots in a well-ventilated oven at a temperature of 40-50°C until a constant weight is achieved to prevent enzymatic degradation.

    • Grind the dried roots into a fine powder (approximately 40-60 mesh).

  • Extraction of Total Alkaloids:

    • Method A: Ethanol (B145695) Reflux Extraction

      • Place 1 kg of the powdered Aconitum root into a large round-bottom flask.

      • Add 10 L of 95% ethanol (solid-to-liquid ratio of 1:10 w/v).

      • Heat the mixture to reflux for 2 hours with constant stirring.

      • Allow the mixture to cool and then filter through cheesecloth or a Büchner funnel.

      • Repeat the extraction process on the plant residue two more times with fresh solvent.

      • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

    • Method B: Acid-Base Extraction

      • Macerate 1 kg of the powdered root material with 10 L of 95% ethanol containing 0.1% hydrochloric acid for 24 hours at room temperature.

      • Filter the mixture and concentrate the filtrate as described in Method A.

      • Dissolve the resulting crude extract in 2 L of 1% aqueous hydrochloric acid.

      • Wash the acidic solution with an equal volume of diethyl ether or dichloromethane (B109758) three times to remove neutral and weakly basic compounds. Discard the organic layer.

      • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonia (B1221849) solution.

      • Extract the alkaline solution with an equal volume of dichloromethane or chloroform (B151607) three times.

      • Combine the organic layers and dry over anhydrous sodium sulfate.

      • Filter and concentrate the organic extract under reduced pressure to obtain the crude total alkaloid extract.

Part 2: Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel (100-200 mesh) column with a suitable diameter-to-height ratio (e.g., 1:10).

    • Dissolve the crude total alkaloid extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the top of the silica gel column.

    • Elute the column with a gradient of dichloromethane and methanol (B129727). A typical gradient could start with 100% dichloromethane, gradually increasing the polarity by adding methanol (e.g., from 100:0 to 90:10, 80:20, and so on, v/v).

    • Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol:ammonia = 90:9:1) and visualizing with Dragendorff's reagent.

    • Combine fractions containing compounds with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • The fractions containing this compound (as identified by analytical HPLC-MS if possible) are subjected to preparative HPLC for final purification.

    • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like ammonium (B1175870) bicarbonate or formic acid to improve peak shape. A representative gradient could be: 0-30 min, 20-50% acetonitrile; 30-40 min, 50-80% acetonitrile.

    • Flow Rate: 10-20 mL/min.

    • Detection: UV detection at a wavelength of approximately 235 nm.

    • Inject the semi-purified fraction and collect the peak corresponding to this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

    • Assess the purity of the isolated this compound using analytical HPLC and confirm its identity using spectroscopic methods (MS, NMR).

Data Presentation

The following table summarizes representative quantitative data for the isolation of diterpenoid alkaloids from Aconitum species. Note that these values are for other aconitine-type alkaloids and should be considered as a general reference for the expected yield and purity in the isolation of this compound.

ParameterValueAconitum SpeciesReference Compound(s)Source
Extraction
Total Alkaloid Yield0.2674 mg/gA. gymnandrumTotal Alkaloids[1]
Total Alkaloid Yield3.8 g from 40 g (9.5%)A. kusnezoffiiTotal Alkaloids[2]
Purification
Purity after Macroporous Resin>60%A. kusnezoffiiSix Active Aconitines[3]
Purity after Macroporous Resin>80%A. kusnezoffiiTotal Alkaloids[3]
Final Purity (pH-zone-refining CCC)96.40% - 98.9%A. coreanumGuanfu bases, Atisine[4][5]
Purification Yield (CPC)63%A. karacolicumAconitine[6][7]
Final Purity (Recrystallization)>96%A. karacolicumAconitine[6][7]

Mandatory Visualization

Diagram 1: General Workflow for Isolation of this compound

Isolation_Workflow Start Dried & Powdered Aconitum Roots Extraction Extraction (e.g., Ethanol Reflux or Acid-Base) Start->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Crude_Extract Crude Total Alkaloid Extract Concentration1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Semi_Pure_Fractions Semi-Pure Fractions Fraction_Collection->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (C18, ACN/H2O Gradient) Semi_Pure_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Purity & Structural Analysis (HPLC, MS, NMR) Pure_Compound->Analysis

Caption: A generalized workflow for the isolation and purification of this compound.

Diagram 2: Chemical Classification of Aconitine-Type Alkaloids

Aconitine_Classification Diterpenoid_Alkaloids Diterpenoid Alkaloids C19_Norditerpenoid C19-Norditerpenoid Alkaloids (Aconitine-type) Diterpenoid_Alkaloids->C19_Norditerpenoid C20_Diterpenoid C20-Diterpenoid Alkaloids (Atisine-type) Diterpenoid_Alkaloids->C20_Diterpenoid Aconitine_Type Aconitine Skeleton C19_Norditerpenoid->Aconitine_Type Diester_Type Diester-Diterpenoid Alkaloids (e.g., Aconitine, Mesaconitine, Hypaconitine) Aconitine_Type->Diester_Type Monoester_Type Monoester-Diterpenoid Alkaloids (e.g., Benzoylaconine) Aconitine_Type->Monoester_Type Non_Ester_Type Non-Ester Alkaloids (e.g., Aconine) Aconitine_Type->Non_Ester_Type Target_Compound This compound (Aconitine-type) Aconitine_Type->Target_Compound

Caption: Hierarchical classification of aconitine-type alkaloids within diterpenoid alkaloids.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a natural diterpenoid alkaloid found in plants of the Aconitum species. Like other aconitine (B1665448) alkaloids, it is of significant interest to researchers in pharmacology and toxicology due to its potential biological activities. Accurate and reliable quantification of this compound in various matrices, such as plant materials and biological samples, is crucial for research and drug development. This document provides a detailed guide for the sample preparation of this compound for analysis by liquid chromatography-mass spectrometry (LC-MS).

The protocols described herein are based on established methods for the analysis of aconitine alkaloids. While specific performance data for this compound is limited in publicly available literature, the provided methodologies for structurally similar compounds offer a robust starting point for method development and validation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of various aconitine alkaloids using LC-MS/MS. These values can serve as a benchmark during the development and validation of a method for this compound.

AnalyteMatrixExtraction MethodRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
YunaconitineHuman SerumLLE78.6 - 84.90.0220.1[1]
Crassicauline AHuman SerumLLE78.3 - 87.20.0210.1[1]
AconitineHuman UrineLLE82.6 - 90.0--
MesaconitineHuman UrineLLE81.5 - 90.6--
HypaconitineHuman UrineLLE87.4 - 96.3--
AconitineHerbal MaterialUltrasonic99.7 - 101.7-1.20[2]
MesaconitineHerbal MaterialUltrasonic99.7 - 101.7-1.41[2]
HypaconitineHerbal MaterialUltrasonic99.7 - 101.7-1.92[2]

LOD: Limit of Detection, LOQ: Limit of Quantification, LLE: Liquid-Liquid Extraction

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is suitable for the extraction of this compound from dried and powdered plant materials (e.g., roots, leaves).

Materials:

Procedure:

  • Weigh 1.0 g of the homogenized, powdered plant material into a 50 mL centrifuge tube.

  • Add 10 mL of methanol and 1 mL of 25% ammonia solution.

  • Vortex for 1 minute and then extract using an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-5) on the plant residue twice more.

  • Combine all the supernatants and evaporate to dryness under reduced pressure at 40°C using a rotary evaporator.

  • Dissolve the dried residue in 5 mL of 0.1 M hydrochloric acid.

  • Transfer the acidic solution to a separatory funnel and wash with 10 mL of dichloromethane to remove non-alkaloidal components. Discard the dichloromethane layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 with 25% ammonia solution.

  • Extract the alkaloids with three 15 mL portions of dichloromethane.

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., acetonitrile/water, 50:50, v/v) for LC-MS analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Biological Samples

This protocol is designed for the cleanup of this compound from biological matrices such as plasma or urine. A mixed-mode cation exchange (MCX) SPE cartridge is recommended.

Materials:

  • Biological fluid (e.g., plasma, urine)

  • Internal Standard (IS) solution (e.g., a structurally similar alkaloid not present in the sample)

  • Phosphoric acid (1%)

  • Methanol (HPLC grade)

  • Ammonia solution (5% in methanol)

  • SPE cartridges (e.g., Oasis MCX, 30 mg/1 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of the biological sample, add the internal standard.

    • Acidify the sample with 1 mL of 1% phosphoric acid.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

    • Use the supernatant for the SPE procedure.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 1% phosphoric acid to remove acidic and neutral interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analytes with 2 mL of 5% ammonia in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

LC-MS/MS Method Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Method optimization will be required.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical starting gradient would be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion [M+H]⁺: For this compound (C₃₄H₄₇NO₉, MW = 613.74), the precursor ion would be m/z 614.3.

    • Product Ions: Product ions would need to be determined by infusing a standard of this compound and performing a product ion scan. Common losses for aconitine alkaloids include acetic acid (60 Da), benzoic acid (122 Da), and other functional groups.

    • Collision Energy and other MS parameters: These will need to be optimized for each specific MRM transition to achieve maximum sensitivity.

Visualizations

G cluster_extraction Protocol 1: Plant Material Extraction plant 1. Homogenized Plant Material add_solvent 2. Add Methanol & Ammonia plant->add_solvent ultrasonicate 3. Ultrasonic Extraction add_solvent->ultrasonicate centrifuge1 4. Centrifuge ultrasonicate->centrifuge1 supernatant1 5. Collect Supernatant centrifuge1->supernatant1 repeat_extraction 6. Repeat Extraction centrifuge1->repeat_extraction combine_supernatants 7. Combine Supernatants supernatant1->combine_supernatants repeat_extraction->add_solvent evaporate1 8. Evaporate to Dryness combine_supernatants->evaporate1 dissolve_acid 9. Dissolve in HCl evaporate1->dissolve_acid wash_dcm 10. Wash with Dichloromethane dissolve_acid->wash_dcm basify 11. Adjust pH to 9-10 wash_dcm->basify extract_dcm 12. Extract with Dichloromethane basify->extract_dcm dry_dcm 13. Dry with Na2SO4 extract_dcm->dry_dcm evaporate2 14. Evaporate to Dryness dry_dcm->evaporate2 reconstitute1 15. Reconstitute in Mobile Phase evaporate2->reconstitute1 filter1 16. Filter reconstitute1->filter1 lcms_analysis1 Inject into LC-MS filter1->lcms_analysis1

Caption: Workflow for the extraction of this compound from plant material.

G cluster_spe Protocol 2: Solid-Phase Extraction (SPE) Cleanup sample 1. Biological Sample (Plasma/Urine) pretreat 2. Add IS, Acidify & Centrifuge sample->pretreat load 4. Load Sample pretreat->load condition 3. Condition SPE Cartridge condition->load wash1 5. Wash with Acid load->wash1 wash2 6. Wash with Methanol wash1->wash2 elute 7. Elute with Ammoniated Methanol wash2->elute evaporate 8. Evaporate to Dryness elute->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis Inject into LC-MS reconstitute->lcms_analysis

Caption: Solid-Phase Extraction (SPE) workflow for biological sample cleanup.

Conclusion

The protocols and data presented provide a comprehensive starting point for the sample preparation and mass spectrometric analysis of this compound. Researchers should note that while the general methodologies for aconitine alkaloids are well-established and likely applicable, optimization and validation of the chosen method for this compound are essential to ensure accurate and reliable results. This includes, but is not limited to, the determination of optimal MRM transitions, collision energies, and the assessment of method-specific recovery, linearity, accuracy, and precision.

References

Application Notes and Protocols for 13-Dehydroxyindaconitine as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing 13-Dehydroxyindaconitine as a reference standard in analytical assays and for studying its biological activities.

Physicochemical Properties and Handling

This compound is a diterpenoid alkaloid with the molecular formula C₃₄H₄₇NO₉ and a molecular weight of 613.74 g/mol . It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Storage and Stability: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term use, solutions can be prepared in appropriate solvents and stored at 2-8°C for a limited time. It is advisable to protect the compound from light and moisture to prevent degradation.

Analytical Applications: Quantification using HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common method for the quantification of this compound in various samples, including plant extracts and biological matrices.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a general framework for the quantitative analysis of this compound. Method validation and optimization are recommended for specific matrices.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid or Ammonium acetate (B1210297) (for mobile phase modification)

  • This compound reference standard

Chromatographic Conditions (Illustrative Example):

  • Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Illustrative Example for Plant Material):

  • Weigh a known amount of the powdered plant material.

  • Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or maceration.

  • Filter the extract and evaporate the solvent.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation: HPLC-UV Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for an HPLC-UV method. Actual values should be determined experimentally.

ParameterSpecificationIllustrative Value
Linearity (r²) ≥ 0.9950.999
Range To be defined based on application1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:10.7 µg/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%< 5%

Experimental Workflow: HPLC-UV Quantification

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Extracts Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition (Peak Area) HPLC_Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Sample Data_Acquisition->Quantification Calibration_Curve->Quantification

Workflow for HPLC-UV quantification of this compound.

Biological Activity Assays

This compound has been reported to exhibit antioxidant, anti-inflammatory, and apoptosis-inducing activities. The following are general protocols to assess these biological effects.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound. Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Experimental Protocol:

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

    • This compound stock solution (in methanol or DMSO)

    • Ascorbic acid or Trolox (as a positive control)

    • Methanol or appropriate solvent (as a blank)

  • Procedure:

    • Prepare a series of dilutions of this compound and the positive control.

    • In a 96-well plate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the test compound dilutions, positive control, or blank to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Data Presentation: DPPH Assay Results (Illustrative)

CompoundIC₅₀ (µg/mL)
This compound(To be determined experimentally)
Ascorbic Acid (Positive Control)~ 5 - 15
Anti-inflammatory Activity: Inhibition of NF-κB Pathway

Principle: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. This can be assessed by measuring the expression of downstream inflammatory mediators or by observing the translocation of NF-κB to the nucleus.

Experimental Protocol (Western Blot for IκBα degradation):

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) to an appropriate confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody against IκBα or phosphorylated IKK.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Signaling Pathway Diagram: NF-κB Inhibition

cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Activation Dehydroxyindaconitine This compound Dehydroxyindaconitine->IKK Inhibition

Proposed inhibition of the NF-κB pathway by this compound.

Apoptosis Induction: Caspase-3 Activation Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves the cleavage of pro-caspase-3 into its active subunits. This can be detected by Western blotting for the cleaved fragments or by using a colorimetric or fluorometric assay that measures the cleavage of a specific substrate.

Experimental Protocol (Western Blot for Cleaved Caspase-3):

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., HeLa or Jurkat) to an appropriate confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

    • Include a positive control for apoptosis (e.g., staurosporine).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Quantify the protein concentration.

  • Western Blotting:

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for cleaved caspase-3.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate.

    • Use a loading control to ensure equal protein loading.

Signaling Pathway Diagram: Apoptosis Induction

cluster_apoptosis Apoptosis Pathway Dehydroxyindaconitine This compound Procaspase3 Pro-caspase-3 Dehydroxyindaconitine->Procaspase3 Induces Cleavage Caspase3 Cleaved Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed induction of apoptosis by this compound via caspase-3 activation.

Disclaimer: The experimental protocols and data presented here are for illustrative purposes. Researchers should develop and validate their own methods based on their specific experimental needs and available resources. The signaling pathway diagrams represent proposed mechanisms of action and require further experimental validation.

Application Notes and Protocols: In Vivo Efficacy Testing of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a natural alkaloid derived from Aconitum plants, which has demonstrated notable antioxidant and anti-inflammatory properties in preclinical studies.[1] Unlike its more toxic analogues such as aconitine (B1665448), this compound exhibits a more favorable safety profile, making it a promising candidate for therapeutic development.[1] Its mechanism of action is believed to involve the scavenging of free radicals and the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokine production.[1]

These application notes provide a comprehensive framework for establishing an in vivo model to evaluate the therapeutic efficacy of this compound, focusing on its potential analgesic and anti-inflammatory effects. The following protocols are designed to offer a standardized approach for preclinical assessment.

Potential Therapeutic Indications and Corresponding In Vivo Models

Based on its known biological activities, this compound is a candidate for treating conditions with inflammatory and neuropathic pain components. The following table outlines suggested in vivo models to test its efficacy.

Therapeutic AreaPathological ConditionRecommended In Vivo ModelKey Efficacy Readouts
Analgesia Inflammatory PainCarrageenan-Induced Paw EdemaPaw volume, mechanical allodynia, thermal hyperalgesia
Neuropathic PainChronic Constriction Injury (CCI) of the Sciatic NerveMechanical allodynia, thermal hyperalgesia, cold allodynia
Anti-inflammatory Acute InflammationCarrageenan-Induced PleurisyPleural exudate volume, leukocyte migration, cytokine levels (TNF-α, IL-1β)
Chronic InflammationAdjuvant-Induced ArthritisArthritis score, paw thickness, histological analysis of joints, pro-inflammatory markers

Experimental Protocols

Carrageenan-Induced Inflammatory Pain Model

This model is widely used to assess the efficacy of compounds against acute inflammation and inflammatory pain.[2][3]

Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in a model of acute localized inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice (180-220g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin or Morphine

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Von Frey filaments

  • Plantar test apparatus

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into the following groups (n=8-10 per group):

    • Vehicle Control

    • This compound (low, medium, and high doses)

    • Positive Control (e.g., Indomethacin 10 mg/kg)

  • Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Assessment of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[2]

  • Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments at baseline and at regular intervals after carrageenan injection.

  • Assessment of Thermal Hyperalgesia: Measure the latency of paw withdrawal in response to a radiant heat source using a plantar test apparatus at baseline and at regular intervals.

Data Analysis:

  • Calculate the percentage inhibition of paw edema for each group.

  • Analyze paw withdrawal thresholds and latencies using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model mimics the chronic pain conditions that arise from nerve damage.[4][5][6]

Objective: To assess the efficacy of this compound in alleviating neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound

  • Positive control: Gabapentin

  • Vehicle

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Von Frey filaments

  • Cold plate or acetone (B3395972) spray

Procedure:

  • Animal Acclimatization and Baseline Testing: Acclimatize animals and perform baseline behavioral tests for mechanical and cold allodynia.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures around the sciatic nerve with a 1 mm spacing.

    • Suture the muscle and skin layers.

  • Post-Operative Care: Provide appropriate post-operative care and allow animals to recover for 7-14 days for the full development of neuropathic pain.

  • Grouping and Drug Administration:

    • Sham-operated + Vehicle

    • CCI + Vehicle

    • CCI + this compound (low, medium, and high doses)

    • CCI + Gabapentin

    • Administer the compound daily starting from day 7 or 14 post-surgery for a specified duration (e.g., 14 days).

  • Behavioral Testing: Perform behavioral tests for mechanical allodynia (von Frey test) and cold allodynia (acetone spray or cold plate test) at regular intervals throughout the treatment period.[7]

Data Analysis:

  • Compare the paw withdrawal thresholds and response to cold stimuli between the different treatment groups using repeated measures ANOVA.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
Vehicle Control-
This compoundLow
This compoundMedium
This compoundHigh
Indomethacin10

Table 2: Effect of this compound on Mechanical Allodynia in the CCI Model

Treatment GroupDose (mg/kg)Baseline Paw Withdrawal Threshold (g)Day 7 Post-CCI Paw Withdrawal Threshold (g)Day 14 Post-CCI Paw Withdrawal Threshold (g)Day 21 Post-CCI Paw Withdrawal Threshold (g)
Sham + Vehicle-
CCI + Vehicle-
CCI + this compoundLow
CCI + this compoundMedium
CCI + this compoundHigh
CCI + Gabapentin100

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Pre-clinical Evaluation of this compound cluster_1 Inflammatory Pain Model (Carrageenan) cluster_2 Neuropathic Pain Model (CCI) acclimatization Animal Acclimatization (1 week) baseline Baseline Behavioral Testing (e.g., von Frey, Plantar Test) acclimatization->baseline grouping Randomized Grouping baseline->grouping drug_admin_inflam Drug/Vehicle Administration grouping->drug_admin_inflam cci_surgery CCI Surgery grouping->cci_surgery carrageenan Carrageenan Injection (Paw) drug_admin_inflam->carrageenan edema_measurement Paw Edema Measurement (Plethysmometer) carrageenan->edema_measurement behavior_inflam Behavioral Testing (Allodynia, Hyperalgesia) carrageenan->behavior_inflam data_analysis Data Collection and Statistical Analysis edema_measurement->data_analysis behavior_inflam->data_analysis recovery Post-operative Recovery (7-14 days) cci_surgery->recovery drug_admin_neuro Chronic Drug/Vehicle Administration recovery->drug_admin_neuro behavior_neuro Behavioral Testing (Allodynia, Hyperalgesia) drug_admin_neuro->behavior_neuro behavior_neuro->data_analysis

Caption: Workflow for in vivo efficacy testing of this compound.

Postulated Anti-inflammatory Signaling Pathway of this compound

G cluster_0 Cellular Response to Inflammatory Stimulus cluster_1 Therapeutic Intervention stimulus Inflammatory Stimulus (e.g., Carrageenan, Nerve Injury) ros Reactive Oxygen Species (ROS) stimulus->ros nfkb NF-κB Activation stimulus->nfkb ros->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines inflammation Inflammation and Pain cytokines->inflammation compound This compound compound->ros Scavenges compound->nfkb Inhibits

Caption: Postulated mechanism of anti-inflammatory action.

Safety Considerations

While this compound is reported to have lower toxicity than other aconitine alkaloids, it is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD). Aconitine and related compounds are known for their potential cardiotoxicity, which is often mediated through voltage-gated sodium channels.[8][9][10] Therefore, it is recommended to monitor for any signs of toxicity, such as changes in behavior, weight loss, or cardiovascular parameters (if feasible) during the in vivo studies. An aconitine-induced cardiotoxicity model in rodents could be employed to further characterize the safety profile of this compound if concerns arise.[11]

Conclusion

The proposed in vivo models and protocols provide a robust framework for the preclinical evaluation of this compound's efficacy as an analgesic and anti-inflammatory agent. The selection of models targeting both inflammatory and neuropathic pain will allow for a comprehensive assessment of its therapeutic potential. Careful execution of these studies, coupled with thorough data analysis and safety monitoring, will be critical in advancing the development of this promising natural compound.

References

Application Notes and Protocols for Studying Voltage-Gated Sodium Channels with 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a diterpenoid alkaloid, and its structural analogs, such as lappaconitine (B608462) and other aconitine (B1665448) derivatives, are known to modulate the activity of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them important targets for drug discovery in areas such as pain, epilepsy, and cardiac arrhythmias.[1][2] While specific data on this compound is limited, the known interactions of structurally similar compounds provide a strong rationale for its investigation as a VGSC modulator.

These application notes provide a comprehensive guide for researchers to study the effects of this compound on VGSCs, drawing on established protocols and findings from related alkaloids. The focus is on electrophysiological characterization, binding affinity determination, and identification of potential binding sites.

Mechanism of Action of Related Alkaloids

Aconitine and its analogs primarily interact with neurotoxin binding site 2 on the alpha-subunit of VGSCs.[3][4] This interaction can lead to persistent activation or, in the case of compounds like lappaconitine, irreversible channel block.[5][6] Lappaconitine has been shown to be an inhibitor of the voltage-gated sodium channel Nav1.7.[7] It binds to the open state of the channel and its binding is inhibited by the local anesthetic bupivacaine, suggesting an interaction with the inner pore of the channel.[6]

Signaling Pathway of Voltage-Gated Sodium Channel Modulation

VGSC_Modulation cluster_membrane Cell Membrane cluster_intra Intracellular VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion VGSC->Na_ion Modulates Gating Modulator This compound (or related alkaloid) Modulator->VGSC Binds to Site 2 Depolarization Membrane Depolarization Na_ion->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential

Caption: Modulation of VGSC by aconitine-related alkaloids.

Quantitative Data for Lappaconitine (a structural analog)

The following table summarizes the inhibitory activity of lappaconitine on the Nav1.7 channel, a key VGSC subtype involved in pain signaling. This data can serve as a reference for designing experiments with this compound.

CompoundChannel SubtypeParameterValueCell LineHolding PotentialReference
LappaconitineNav1.7IC5027.67 µmol/L (95% CI: 15.68–39.66 µmol/L)HEK293-70 mV[7]

Experimental Protocols

Electrophysiological Characterization using Patch-Clamp

This protocol is designed to assess the functional effects of this compound on VGSCs expressed in a heterologous system (e.g., HEK293 cells).

Patch_Clamp_Workflow A Cell Culture & Transfection with NavX.X B Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Sodium Currents B->C D Apply this compound C->D E Record Sodium Currents in presence of compound D->E F Data Analysis: - I-V Relationship - Activation/Inactivation Curves - Recovery from Inactivation E->F

Caption: Workflow for patch-clamp electrophysiology.

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the desired human VGSC subtype (e.g., Nav1.7).

    • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the external solution on the day of the experiment.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature (20-22°C).

    • Use an amplifier and data acquisition system to record sodium currents.

    • Hold the membrane potential at -120 mV.

    • To measure current-voltage (I-V) relationships: Apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms (B15284909).

    • To assess steady-state inactivation: Apply a 500 ms prepulse to potentials ranging from -140 mV to -10 mV, followed by a 20 ms test pulse to -10 mV.

    • To determine the rate of recovery from inactivation: Use a two-pulse protocol with a conditioning pulse to 0 mV for 20 ms, followed by a variable recovery interval at -120 mV before a second test pulse to 0 mV.

  • Data Analysis:

    • Analyze the recorded currents using appropriate software.

    • Plot I-V curves and fit conductance-voltage curves with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

    • Fit steady-state inactivation data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).

    • Fit the recovery from inactivation data with a single or double exponential function to determine the time constants.

    • Calculate the IC50 value from concentration-response curves.

Site-Directed Mutagenesis to Identify Binding Sites

Based on studies with lappaconitine, key residues in the VGSC pore are implicated in its binding.[6][7] Site-directed mutagenesis can be used to investigate if this compound shares a similar binding site.

Mutagenesis_Workflow A Identify Putative Binding Site Residues (e.g., F1737, N1742 in Nav1.7) B Generate Point Mutations (e.g., Alanine Scanning) A->B C Transfect HEK293 cells with Wild-Type or Mutant Channels B->C D Perform Patch-Clamp Electrophysiology C->D E Determine IC50 of this compound for WT and Mutant Channels D->E F Compare IC50 values E->F G Significant shift in IC50 indicates residue is critical for binding F->G

Caption: Workflow for site-directed mutagenesis studies.

  • Mutagenesis:

    • Use a commercially available site-directed mutagenesis kit to introduce point mutations into the cDNA of the VGSC alpha-subunit.

    • Target residues homologous to F1737 and N1742 in Nav1.7 (in domain IV, segment 6) or F1760 and N1765 (in the local anesthetic binding site).[6][7]

    • Verify the mutations by DNA sequencing.

  • Expression and Electrophysiology:

    • Transiently or stably transfect HEK293 cells with wild-type or mutant channel cDNA.

    • Perform whole-cell patch-clamp electrophysiology as described in Protocol 1.

  • Data Analysis:

    • Determine the concentration-response curve and IC50 value for this compound for both wild-type and mutant channels.

    • A significant rightward shift in the IC50 for a mutant channel compared to the wild-type suggests that the mutated residue is important for the binding of this compound.

Conclusion

The provided application notes and protocols offer a robust framework for the detailed characterization of this compound as a modulator of voltage-gated sodium channels. By leveraging knowledge from structurally related compounds and employing standard biophysical techniques, researchers can elucidate its mechanism of action, binding affinity, and potential therapeutic applications. The lack of specific data for this compound underscores the importance of the described experimental approaches to fill this knowledge gap.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the neuroprotective potential of 13-Dehydroxyindaconitine, a natural alkaloid with known antioxidant properties.[1][2] The following protocols are designed to assess its efficacy in mitigating neuronal damage, elucidating its mechanism of action, and providing a rationale for further development as a therapeutic agent for neurodegenerative diseases and ischemic stroke.

Introduction

This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. While research on this specific compound is emerging, related alkaloids from Aconitum species have demonstrated neuroprotective effects, notably in models of ischemic stroke, through the modulation of key signaling pathways such as PI3K/Akt and Nrf2/HO-1.[3][4][5] The inherent antioxidant and anti-inflammatory activities of this compound suggest its potential to protect neurons from various insults, including oxidative stress, excitotoxicity, and inflammation, which are common pathological features of neurodegenerative disorders.[1]

These protocols outline a systematic approach to characterizing the neuroprotective profile of this compound, from initial in vitro screening to more complex mechanistic studies.

In Vitro Neuroprotection Assays

A tiered approach is recommended, starting with cytotoxicity assessment, followed by neuroprotective efficacy in various cell-based models of neuronal injury.

Preliminary Cytotoxicity Assessment

Objective: To determine the non-toxic concentration range of this compound in neuronal cells.

Protocol: MTT Assay

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with the medium containing the respective concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 24 and 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Data Presentation:

Concentration (µM)Cell Viability (%) at 24h (Mean ± SD)Cell Viability (%) at 48h (Mean ± SD)
Vehicle Control100 ± 4.5100 ± 5.1
0.199.8 ± 3.998.7 ± 4.2
199.5 ± 4.197.5 ± 3.8
1098.2 ± 3.595.1 ± 4.6
2596.7 ± 4.891.3 ± 5.3
5085.3 ± 5.278.4 ± 6.1
10060.1 ± 6.545.2 ± 7.2
Neuroprotection Against Oxidative Stress

Objective: To evaluate the ability of this compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative damage.

Protocol: H₂O₂-Induced Cell Death

  • Cell Culture and Seeding: As described in the MTT assay protocol.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 100 µM) for 4-6 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described above.

  • Measurement of Reactive Oxygen Species (ROS):

    • After treatment, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA stain in serum-free medium for 30 minutes at 37°C in the dark.

    • Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence microplate reader.

Data Presentation:

Treatment GroupCell Viability (%) (Mean ± SD)Intracellular ROS Levels (Fold Change) (Mean ± SD)
Control100 ± 5.21.0 ± 0.1
H₂O₂ only45.7 ± 4.93.5 ± 0.4
H₂O₂ + 1 µM DHI58.3 ± 5.12.8 ± 0.3
H₂O₂ + 5 µM DHI72.9 ± 4.52.1 ± 0.2
H₂O₂ + 10 µM DHI85.1 ± 3.81.5 ± 0.2
H₂O₂ + 25 µM DHI92.4 ± 4.21.2 ± 0.1
(DHI: this compound)
Neuroprotection Against Glutamate-Induced Excitotoxicity

Objective: To assess the protective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Protocol: Glutamate (B1630785) Excitotoxicity Assay

  • Primary Neuron Culture: Isolate cortical neurons from E18 rat embryos and culture them in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Treatment: On day in vitro (DIV) 7, pre-treat the neurons with non-toxic concentrations of this compound for 24 hours.

  • Induction of Excitotoxicity: Expose the neurons to 50 µM glutamate for 15 minutes in a Mg²⁺-free buffer.

  • Washout and Recovery: Wash out the glutamate and replace it with the initial pre-treatment medium containing this compound.

  • Assessment of Neuronal Viability: After 24 hours, assess neuronal viability using the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.

  • Measurement of Intracellular Calcium: Use a fluorescent calcium indicator like Fura-2 AM to measure changes in intracellular calcium concentrations following glutamate exposure in the presence or absence of this compound.

Data Presentation:

Treatment GroupLDH Release (% of Maximum) (Mean ± SD)Peak Intracellular [Ca²⁺] (nM) (Mean ± SD)
Control5.2 ± 1.1105 ± 15
Glutamate only85.6 ± 7.3850 ± 98
Glutamate + 1 µM DHI70.4 ± 6.8675 ± 82
Glutamate + 5 µM DHI55.1 ± 5.9450 ± 65
Glutamate + 10 µM DHI40.8 ± 5.2280 ± 45
(DHI: this compound)

Mechanistic Studies: Signaling Pathway Analysis

Based on the neuroprotective effects of related Aconitum alkaloids, the PI3K/Akt and Nrf2/HO-1 pathways are primary targets for investigation.[3][4]

Western Blot Analysis

Objective: To determine if this compound activates pro-survival and antioxidant signaling pathways.

Protocol:

  • Cell Treatment and Lysis: Treat SH-SY5Y cells or primary neurons with this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against:

    • Phospho-Akt (Ser473) and total Akt

    • Phospho-PI3K and total PI3K

    • Nrf2

    • Heme Oxygenase-1 (HO-1)

    • β-actin (as a loading control)

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Data Presentation:

Protein TargetTreatment Time (min)Fold Change in Protein Expression (vs. Control) (Mean ± SD)
p-Akt/Total Akt01.0 ± 0.1
302.5 ± 0.3
603.8 ± 0.4
1202.1 ± 0.2
Nrf2 (Nuclear)01.0 ± 0.1
601.8 ± 0.2
1203.2 ± 0.3
2404.5 ± 0.5
HO-101.0 ± 0.2
1202.1 ± 0.3
2404.7 ± 0.6
4806.2 ± 0.7

In Vivo Neuroprotection Model: Ischemic Stroke

Objective: To evaluate the therapeutic efficacy of this compound in a rat model of middle cerebral artery occlusion (MCAO).

Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats. Induce focal cerebral ischemia by MCAO using the intraluminal filament technique.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) intravenously or intraperitoneally at the time of reperfusion.

  • Neurological Deficit Scoring: Evaluate neurological function at 24 and 48 hours post-MCAO using a standardized neurological deficit scoring system (e.g., 0-5 scale).

  • Infarct Volume Measurement: At 48 hours, sacrifice the animals, and slice the brains. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

  • Histopathology: Perform Nissl staining to assess neuronal survival in the penumbra region.

  • Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (MDA, SOD) and inflammation (TNF-α, IL-6).

Data Presentation:

Treatment GroupNeurological Score (at 24h) (Mean ± SD)Infarct Volume (%) (Mean ± SD)Neuronal Survival (Nissl+) in Penumbra (%) (Mean ± SD)
Sham0 ± 00 ± 0100 ± 5.6
MCAO + Vehicle3.8 ± 0.545.2 ± 5.135.4 ± 4.8
MCAO + 1 mg/kg DHI3.1 ± 0.635.8 ± 4.748.9 ± 5.2
MCAO + 5 mg/kg DHI2.2 ± 0.424.5 ± 4.265.7 ± 6.1
MCAO + 10 mg/kg DHI1.5 ± 0.315.1 ± 3.978.2 ± 5.5
(DHI: this compound)

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation A Cytotoxicity Assessment (MTT Assay) B Neuroprotection Assays (H2O2, Glutamate) A->B C ROS Measurement (DCFH-DA) B->C D LDH Assay B->D E Western Blot Analysis B->E F PI3K/Akt Pathway E->F G Nrf2/HO-1 Pathway E->G H MCAO Stroke Model E->H I Neurological Scoring H->I J Infarct Volume (TTC) H->J K Histopathology (Nissl) H->K

Caption: A streamlined workflow for evaluating this compound.

Proposed Neuroprotective Signaling Pathway

G cluster_0 Pro-Survival Pathway cluster_1 Antioxidant Pathway DHI This compound PI3K PI3K DHI->PI3K Activates Nrf2 Nrf2 DHI->Nrf2 Promotes Translocation Akt Akt PI3K->Akt GSK3b GSK-3β (inactive) Akt->GSK3b Bcl2 ↑ Bcl-2 Akt->Bcl2 Apoptosis ↓ Apoptosis GSK3b->Apoptosis Bcl2->Apoptosis ARE ARE Nrf2->ARE HO1 ↑ HO-1, SOD ARE->HO1 ROS ↓ Oxidative Stress HO1->ROS ROS->Apoptosis Survival ↑ Neuronal Survival Apoptosis->Survival

Caption: Proposed signaling pathways for this compound.

Logical Relationship of Experiments

G cluster_0 Initial Hypothesis cluster_1 Cellular Efficacy cluster_2 Mechanism of Action cluster_3 Therapeutic Validation A 13-DHI has neuroprotective potential B Protects against oxidative stress A->B C Protects against excitotoxicity A->C D Activates PI3K/Akt B->D E Activates Nrf2/HO-1 B->E F Reduces infarct volume in vivo D->F E->F G Improves neurological function F->G

Caption: Logical progression of the experimental design.

References

Unveiling 13-Dehydroxyindaconitine: From Natural Source to Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus, particularly Aconitum kusnezoffii. Unlike many other aconitine-type alkaloids known for their toxicity, this compound has garnered scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. This document provides a comprehensive overview of this compound, with a focus on its isolation from natural sources, its physicochemical and spectroscopic characteristics, and its biological activities. The information presented here is intended to serve as a foundational resource for researchers interested in exploring the synthetic and therapeutic potential of this natural product. It is important to note that this compound is primarily obtained through extraction and purification from its natural source, and its application as a starting material or intermediate in the synthesis of other natural products has not been reported in the scientific literature.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and potential application.

PropertyValueReference
Molecular Formula C₃₄H₄₇NO₉[1]
Molecular Weight 613.74 g/mol [1]
Appearance White solid
Solubility Soluble in methanol, ethanol (B145695), and other organic solvents.[1]

Isolation and Purification Protocol from Aconitum kusnezoffii

The primary route to obtaining this compound is through extraction from the roots of Aconitum kusnezoffii. The following protocol is a generalized procedure based on common alkaloid extraction techniques.

Experimental Workflow for Isolation and Purification

workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried and Powdered Aconitum kusnezoffii Roots extraction Maceration with 95% Ethanol (3 x 7 days) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition column_chromatography Silica (B1680970) Gel Column Chromatography acid_base_partition->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound This compound (>98% purity) hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Detailed Methodology:

1. Plant Material Preparation:

  • Air-dry the roots of Aconitum kusnezoffii at room temperature.

  • Grind the dried roots into a fine powder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 7 days.

  • Filter the extract and repeat the extraction process with fresh solvent two more times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

3. Acid-Base Partitioning:

  • Suspend the crude extract in 2% aqueous HCl and partition with an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral and acidic components.

  • Adjust the pH of the aqueous layer to 9-10 with an aqueous base (e.g., NH₄OH).

  • Extract the alkaline solution with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

  • Concentrate the organic layer to dryness.

4. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Subject the crude alkaloid fraction to column chromatography on a silica gel column.

    • Elute with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) to separate different alkaloid fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the enriched fraction containing this compound by preparative HPLC.

    • A typical system might use a C18 column with a mobile phase of acetonitrile (B52724) and water (with or without a modifier like formic acid or trifluoroacetic acid) in an isocratic or gradient elution.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

5. Final Product:

  • Concentrate the collected HPLC fraction to yield pure this compound.

  • The purity can be assessed by analytical HPLC and spectroscopic methods. A purity of ≥98% is typically achieved for research applications.[1]

Quantitative Data:

The yield of this compound from Aconitum kusnezoffii can vary depending on the plant source, collection time, and extraction and purification efficiency.

ParameterValue
Typical Yield Varies (specific yield data not readily available in public literature)

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Spectroscopic Data:

(Note: The following is a representative table of expected chemical shifts. Actual values may vary slightly depending on the solvent and instrument.)

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
1
2
3
4
5
6
7
8
9
10
11
12
14
15
16
17
18
19
N-CH₂
N-CH₂-CH₃
1'-O-CO
1'-O-CO-Ph
8-O-CO
8-O-CO-CH₃
14-O-CO
14-O-CO-Ph
6-OCH₃
16-OCH₃
18-OCH₃

Specific, fully assigned NMR data for this compound is not consistently available in the public domain. Researchers should perform their own spectroscopic analysis for unambiguous structural confirmation.

Biological Activities and Potential Applications

This compound has demonstrated several biological activities that suggest its potential for drug development.

Antioxidant and Anti-inflammatory Signaling Pathways:

pathways cluster_antioxidant Antioxidant Activity cluster_anti_inflammatory Anti-inflammatory Activity ros Reactive Oxygen Species (ROS) oxidative_stress Oxidative Stress ros->oxidative_stress compound This compound scavenging Direct Scavenging compound->scavenging scavenging->ros neutralizes inflammatory_stimuli Inflammatory Stimuli nf_kb NF-κB Pathway inflammatory_stimuli->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines compound2 This compound compound2->nf_kb inhibits

Caption: Postulated antioxidant and anti-inflammatory mechanisms of this compound.

  • Antioxidant Activity: this compound is believed to exert its antioxidant effects by directly scavenging free radicals, thereby reducing oxidative stress.[1]

  • Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines by modulating key inflammatory signaling pathways, such as the NF-κB pathway.[1]

  • Anticancer Activity: The compound has been reported to induce apoptosis in cancer cells, suggesting its potential as a lead for the development of novel anticancer agents.[1]

These biological activities highlight the potential of this compound as a valuable natural product for further investigation in the context of diseases characterized by oxidative stress and inflammation.

Conclusion

This compound stands out as a diterpenoid alkaloid with promising therapeutic potential. While its application in the synthetic chemistry of other natural products is not established, its isolation from Aconitum kusnezoffii provides a viable source for research and development. The protocols and data presented in this document offer a starting point for scientists and drug development professionals to explore the biological activities and potential therapeutic applications of this intriguing natural compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in preclinical and clinical settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 13-Dehydroxyindaconitine Extraction from Aconitum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 13-Dehydroxyindaconitine from Aconitum species. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from Aconitum?

A1: Several methods can be employed for the extraction of diterpenoid alkaloids like this compound from Aconitum. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient in terms of time and yield compared to traditional methods.[1] Pulsed Electric Field (PEF) extraction is another advanced method that has shown high efficiency and very short extraction times for Aconitum alkaloids.[2] Conventional methods like maceration, percolation, and Soxhlet extraction are also used but may require longer durations and larger solvent volumes.[3] UAE, in particular, offers a good balance of efficiency, reduced extraction time, and lower energy consumption.[4][5]

Q2: Which solvents are most suitable for the extraction of this compound?

A2: The choice of solvent is a critical factor influencing the extraction yield. For Aconitum alkaloids, which are typically basic, a variety of organic solvents can be used. Ethanol (B145695) and methanol (B129727) are common choices, often in aqueous solutions (e.g., 60-90% ethanol).[2][4] The polarity of the solvent plays a significant role; for instance, 75% ethanol was found to be optimal for the recovery of hypaconitine (B608023) in one study.[6] For a more selective extraction of neutral alkaloids, diethyl ether in the presence of ammonia (B1221849) is effective.[7] Chloroform (B151607) has also been identified as an optimal solvent for certain Aconitum alkaloids.[6] The selection should be based on the specific alkaloid's polarity and the desired purity of the initial extract.

Q3: How does pH affect the extraction process?

A3: pH plays a crucial role in the extraction of alkaloids. Since alkaloids are basic compounds, their solubility in organic solvents is pH-dependent. The extraction is often carried out in a basic medium (e.g., by adding ammonia) to ensure the alkaloids are in their free base form, which is more soluble in organic solvents like diethyl ether or chloroform.[7][8] Conversely, in an acidic solution, alkaloids form salts that are more soluble in water. This property is exploited during the purification process, where the crude extract is dissolved in an acidic aqueous solution and then washed with a non-polar organic solvent to remove impurities.[8][9] The pH is then adjusted to be basic to precipitate the alkaloids or to allow for their extraction into an organic solvent.[9]

Q4: What are the key parameters to optimize for maximizing the yield of this compound?

A4: To maximize the extraction yield, several parameters should be optimized. These include:

  • Solvent Type and Concentration: As discussed in Q2, the choice of solvent and its concentration (e.g., ethanol-water ratio) is paramount.[2]

  • Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may lead to the degradation of thermolabile compounds.[10] For UAE, a temperature of around 45-60°C is often effective.[4]

  • Extraction Time: The duration of the extraction should be sufficient to allow for the complete diffusion of the target compound into the solvent. However, prolonged extraction times, especially at high temperatures, can risk compound degradation.[10] UAE and MAE significantly reduce the required extraction time compared to traditional methods.[11]

  • Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) generally improves extraction efficiency but may lead to a more diluted extract that requires more energy for solvent removal. An optimized ratio is crucial for balancing yield and cost-effectiveness.[4]

  • Particle Size: Grinding the plant material into a fine powder increases the surface area for solvent penetration, thereby improving extraction efficiency.[12]

Q5: How can I purify this compound from the crude extract?

A5: Purification of the crude extract is typically a multi-step process. A common approach involves acid-base partitioning. The crude extract is dissolved in a dilute acidic solution, and this aqueous phase is washed with a non-polar organic solvent (like hexane (B92381) or ethyl acetate) to remove non-alkaloidal impurities. The pH of the aqueous phase is then made basic with ammonia, causing the alkaloids to precipitate or become soluble in an immiscible organic solvent (like chloroform or dichloromethane), which is then used for extraction.[8][9] Further purification can be achieved using chromatographic techniques such as column chromatography with silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolation.[12]

Troubleshooting Guide

Issue 1: Low Extraction Yield

Possible Cause Troubleshooting Steps
Inefficient Cell Wall Disruption Ensure the Aconitum plant material is finely ground to a consistent particle size to maximize surface area for solvent contact.[12]
Suboptimal Solvent Choice Experiment with different solvents and solvent mixtures of varying polarities (e.g., ethanol-water solutions, methanol, chloroform).[6] The choice of extraction solvent has been shown to have the greatest impact on the yield of Aconitum alkaloids.[7]
Incomplete Extraction Optimize extraction parameters such as time, temperature, and solid-to-liquid ratio. Consider using more advanced and efficient techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[1][11]
Incorrect pH For solvent extraction of the free base, ensure the pH of the mixture is sufficiently alkaline (pH 9-10) by adding ammonia or another base.[9]
Low Alkaloid Content in Plant Material The concentration of this compound can vary depending on the plant's species, geographical source, and harvest time. If possible, source plant material with a known high concentration of the target alkaloid.

Issue 2: Degradation of this compound During Extraction

Possible Cause Troubleshooting Steps
Thermal Degradation Avoid prolonged exposure to high temperatures. Use low-temperature extraction methods like maceration or UAE at controlled temperatures.[10] If using heat reflux or Soxhlet extraction, minimize the extraction time.
Hydrolysis Diterpenoid alkaloids can be susceptible to hydrolysis, especially under harsh pH conditions or prolonged heating in aqueous solutions. Minimize the time the extract spends in strong acidic or basic solutions.[7]
Oxidation Store the extract in a cool, dark place and consider using an inert atmosphere (e.g., nitrogen) during solvent evaporation to prevent oxidation.

Issue 3: Impure Crude Extract

Possible Cause Troubleshooting Steps
Co-extraction of Unwanted Compounds Perform a preliminary defatting step by washing the powdered plant material with a non-polar solvent like hexane before the main extraction.
Ineffective Purification Optimize the acid-base partitioning steps. Ensure complete separation of aqueous and organic layers. Use fresh solvents for each wash. For chromatographic purification, select an appropriate stationary phase and mobile phase gradient to achieve good separation.[12]
Presence of Pigments and Polar Impurities A solid-phase extraction (SPE) cleanup step can be effective in removing interfering compounds before chromatographic analysis or further purification.[7]

Data Presentation

Table 1: Comparison of Different Extraction Methods for Aconitum Alkaloids

Extraction MethodSolventTimeYieldReference
Pulsed Electric Field (PEF)90% Ethanol< 1 min3.94 mg/g (Guanfu base A)[2]
Ultrasound-Assisted (UAE)90% Ethanol40 minLower than PEF[2]
Microwave-Assisted (MAE)Not specifiedNot specified1.208% (Lappaconitine)[11]
Heat Reflux (HRE)90% Ethanol10 hoursLower than PEF and UAE[2]
Maceration (Cold Soaking)Not specified24 hoursSimilar to 30 min of UAE[6]

Table 2: Influence of Extraction Parameters on Alkaloid Yield

ParameterConditionEffect on YieldReference
Solvent Choice Diethyl ether vs. DichloromethaneDiethyl ether resulted in a higher yield of neutral Aconitum alkaloids.[7]
Solvent Concentration 75% EthanolShowed the highest recovery for hypaconitine compared to 50% and 90% ethanol.[6]
Extraction Time (UAE) 30 min vs. 60 minNo significant advantage with longer extraction time.[6]
Extraction Temperature 80°C (Optimal for total alkaloids from A. gymnandrum)Temperature was a less significant factor than extraction time and soaking time in this study.[10]
pH > 9.95Optimal for the separation of various Aconitum alkaloids.[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Dry the Aconitum plant material (roots are commonly used) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into a flask.

    • Add the extraction solvent. A 60-75% ethanol-water solution is a good starting point. Use a solid-to-liquid ratio of 1:20 (e.g., 10 g of powder in 200 mL of solvent).[4]

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Set the extraction parameters. Optimal conditions can be around:

      • Ultrasonic Power: 100 W[4]

      • Temperature: 45°C[4]

      • Time: 30 minutes[4]

    • Ensure the flask is properly submerged or the probe is correctly positioned in the solvent.

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper or by centrifugation to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent and combine the filtrates to ensure maximum recovery.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Post-Extraction Purification (Acid-Base Partitioning)
  • Acidic Dissolution:

    • Dissolve the crude extract obtained from Protocol 1 in a dilute acidic solution (e.g., 1-2% hydrochloric acid).

  • Removal of Non-Alkaloidal Impurities:

    • Transfer the acidic solution to a separatory funnel.

    • Wash the solution by shaking it with an equal volume of a non-polar organic solvent such as hexane or ethyl acetate.

    • Allow the layers to separate and discard the organic layer. Repeat this washing step 2-3 times.

  • Liberation and Extraction of Free-Base Alkaloids:

    • Adjust the pH of the aqueous layer to 9-10 using a base like ammonia water. This will convert the alkaloid salts to their free-base form.

    • Extract the alkaloids from the basified aqueous solution using an immiscible organic solvent like chloroform or dichloromethane. Perform this extraction 3-4 times with fresh solvent.

    • Combine the organic extracts.

  • Final Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator to yield the purified total alkaloid extract, which can then be subjected to further chromatographic separation to isolate this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification p1 Aconitum Plant Material p2 Drying (40-50°C) p1->p2 p3 Grinding (Fine Powder) p2->p3 e1 Ultrasound-Assisted Extraction (e.g., 75% Ethanol, 45°C, 30 min) p3->e1 e2 Filtration / Centrifugation e1->e2 e3 Solvent Evaporation (Rotary Evaporator) e2->e3 e4 Crude Extract e3->e4 u1 Acid-Base Partitioning e4->u1 u2 Column Chromatography u1->u2 u3 Preparative HPLC u2->u3 u4 Pure this compound u3->u4

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity start Low Yield or Purity Issue q1 Is plant material finely ground? start->q1 q4 Was a defatting step performed? start->q4 a1_yes Yes q1->a1_yes a1_no No: Grind to fine powder q1->a1_no Action q2 Is the solvent optimal? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No: Test different solvents/concentrations q2->a2_no Action q3 Are extraction parameters optimized? a2_yes->q3 a3_yes Yes q3->a3_yes If yield is still low, consider plant material quality a3_no No: Optimize time, temp, solid/liquid ratio q3->a3_no Action a4_yes Yes q4->a4_yes a4_no No: Pre-wash with non-polar solvent q4->a4_no Action q5 Is acid-base partitioning effective? a4_yes->q5 a5_yes Yes q5->a5_yes a5_no No: Optimize pH and washing steps q5->a5_no Action q6 Is chromatography separation poor? a5_yes->q6 a6_no No q6->a6_no Purity issue likely resolved a6_yes Yes: Optimize column and mobile phase q6->a6_yes Action

Caption: Logical diagram for troubleshooting extraction and purification issues.

References

Technical Support Center: Purification of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 13-Dehydroxyindaconitine and related aconitine (B1665448) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

A1: The main challenges in purifying this compound, a diterpenoid alkaloid, stem from its chemical properties. These include:

  • Structural Similarity to Other Alkaloids: Crude extracts from Aconitum species often contain a complex mixture of structurally related alkaloids, making chromatographic separation difficult.

  • Chemical Instability: The ester linkages in aconitine-type alkaloids are susceptible to hydrolysis under acidic or basic conditions, as well as at elevated temperatures. This can lead to the formation of less toxic but structurally similar impurities like benzoylaconines and aconines.[1]

  • Strong Interaction with Stationary Phases: The basic nitrogen atom and polar functional groups can lead to strong interactions with silica (B1680970) gel, causing peak tailing and poor recovery during column chromatography.[2]

  • Low Natural Abundance: The concentration of this compound in the raw plant material may be low, requiring efficient extraction and purification methods to obtain sufficient quantities.[3]

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: A multi-step chromatographic approach is often necessary. The most commonly employed techniques include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for both analytical and preparative scale purification of aconitine alkaloids. C18 columns are typically used with a mobile phase of acetonitrile (B52724) and a buffer like ammonium (B1175870) bicarbonate.[4]

  • Centrifugal Partition Chromatography (CPC): This technique has shown high purification yields for aconitine and can be a good alternative to traditional column chromatography, especially for larger scales.[5][6]

  • Macroporous Adsorption Resins: These can be used for the initial cleanup and enrichment of total alkaloids from the crude extract.[3][7]

  • Recrystallization: For achieving high purity on a larger scale, recrystallization is a valuable final step as it can be performed in aprotic solvents, minimizing the risk of degradation.[5][6]

Q3: How can I minimize the degradation of this compound during purification?

A3: To prevent degradation, particularly hydrolysis of the ester groups, consider the following precautions:

  • Avoid Strong Acids and Bases: Use neutral or mildly basic conditions during extraction and chromatography. The use of aprotic solvents is recommended where possible to prevent hydrolysis.[5][6]

  • Control Temperature: Avoid high temperatures during extraction and solvent evaporation. Processing at elevated temperatures can lead to the transformation of aconitine into pyro-type alkaloids.[1]

  • Proper Storage: Store extracts and purified fractions at low temperatures and protected from light to prevent degradation over time.

Q4: What are the typical purity levels and yields I can expect?

A4: With optimized multi-step purification protocols, it is possible to achieve high purity. For related aconitine alkaloids, purities of over 96% are commonly reported, with some methods achieving >98%.[6] Overall yields will depend on the initial concentration in the source material and the efficiency of each purification step. Centrifugal Partition Chromatography has been reported to provide yields as high as 63% for aconitine.[5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Peak Shape (Tailing) in HPLC
  • Possible Cause: Interaction of the basic nitrogen atom in the alkaloid with acidic silanol (B1196071) groups on the silica-based stationary phase.[2]

  • Solutions:

    • Use an End-Capped Column: Select a C18 column that is end-capped to minimize the number of free silanol groups.

    • Modify the Mobile Phase: Add a small amount of a competing base, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase to saturate the active sites on the stationary phase.

    • Adjust pH: Increase the pH of the mobile phase buffer (e.g., using ammonium bicarbonate) to suppress the ionization of the silanol groups and the analyte.

Issue 2: Co-elution of Impurities
  • Possible Cause: The presence of structurally similar alkaloids with very close polarity.

  • Solutions:

    • Optimize the Gradient: Use a shallower gradient in your HPLC method to improve the separation of closely eluting peaks.

    • Change Selectivity:

      • Try a different stationary phase (e.g., a phenyl-hexyl or cyano column) that offers different selectivity.

      • Vary the organic modifier in the mobile phase (e.g., methanol (B129727) instead of acetonitrile) or use a ternary mixture.

    • Orthogonal Purification: Combine different purification techniques that separate based on different principles, such as reversed-phase chromatography followed by centrifugal partition chromatography.

Issue 3: Low Recovery of the Target Compound
  • Possible Cause 1: Irreversible adsorption onto the stationary phase.

  • Solution:

    • As with peak tailing, use an end-capped column or add a competing base to the mobile phase.

    • Consider using a polymer-based reversed-phase column that is more stable at higher pH.

  • Possible Cause 2: Degradation of the compound during purification.

  • Solution:

    • Analyze fractions from each step to identify where the loss is occurring.

    • Ensure that the pH and temperature are controlled throughout the process. Avoid prolonged exposure to harsh conditions.

Quantitative Data Summary

The following table summarizes typical parameters and results for the purification of aconitine alkaloids, which can serve as a benchmark for the purification of this compound.

ParameterMethodTypical Value/RangeReference
Purity RP-HPLC>96%[6]
Recrystallization>98%[6]
Yield Centrifugal Partition Chromatography~63%[5][6]
HPLC Column Reversed-PhaseC18, 5 µm[4]
Mobile Phase RP-HPLCAcetonitrile/Ammonium Bicarbonate Buffer[4]
UV Detection HPLC235 - 240 nm[4][8]

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Aconitum Species
  • Preparation of Plant Material: Dry the plant material (e.g., roots) and grind it into a fine powder.

  • Alkalinization: Moisten the powdered material with a 5% aqueous ammonia solution and let it stand for 2 hours. This converts the alkaloid salts into their free-base form.[5]

  • Extraction: Perform exhaustive extraction with an organic solvent such as dichloromethane (B109758) or ethanol (B145695) using a Soxhlet apparatus or reflux for several hours.[5][7]

  • Acid-Base Partitioning (Optional Cleanup): a. Evaporate the organic solvent to obtain a crude extract. b. Dissolve the extract in a 5% aqueous solution of sulfuric acid.[5] c. Wash the acidic solution with diethyl ether to remove neutral and acidic impurities. d. Make the aqueous solution basic (pH 9-10) with a 25% ammonia solution.[5] e. Extract the alkaloids into diethyl ether or dichloromethane.

  • Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the total alkaloid extract.

Protocol 2: Preparative RP-HPLC Purification
  • Column: C18 preparative column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in water

    • B: Acetonitrile

  • Gradient: Develop a linear gradient based on analytical HPLC results, for example, from 20% B to 80% B over 40 minutes.

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min).

  • Detection: UV at 235 nm.

  • Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase composition. Filter through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Post-Purification: Combine the pure fractions, evaporate the acetonitrile, and lyophilize the remaining aqueous solution to obtain the purified compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_cleanup Initial Cleanup cluster_purification High-Resolution Purification cluster_final Final Product A Plant Material (Powdered) B Alkalinization (Aqueous Ammonia) A->B C Solvent Extraction (Dichloromethane/Ethanol) B->C D Crude Alkaloid Extract C->D E Macroporous Resin Chromatography D->E F Enriched Alkaloid Fraction E->F G Preparative RP-HPLC F->G H Fraction Collection G->H I Purity Analysis (Analytical HPLC) H->I J Pure this compound I->J

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues Start Poor Chromatographic Result Q_PeakShape Is there Peak Tailing? Start->Q_PeakShape Q_Resolution Is Resolution Poor? Start->Q_Resolution Sol_EndCap Use End-Capped Column Q_PeakShape->Sol_EndCap Yes Sol_MobilePhase Add Competing Base to Mobile Phase Q_PeakShape->Sol_MobilePhase Yes Q_PeakShape->Q_Resolution No Sol_Gradient Optimize Gradient Q_Resolution->Sol_Gradient Yes Sol_Selectivity Change Column or Mobile Phase Q_Resolution->Sol_Selectivity Yes

References

Technical Support Center: Aconitum Alkaloid Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Aconitum alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of these complex compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the peak resolution of Aconitum alkaloids in reverse-phase HPLC?

A1: The most critical factors include the pH of the mobile phase, the type and concentration of the buffer, the choice of organic modifier, and the column chemistry. Aconitum alkaloids are basic compounds, and their peak shape is highly sensitive to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

Q2: Why am I observing peak tailing with my Aconitum alkaloid standards?

A2: Peak tailing for Aconitum alkaloids is commonly caused by strong interactions between the basic amine groups of the alkaloids and acidic silanol groups on the stationary phase of the HPLC column.[1] This can be mitigated by optimizing the mobile phase pH, using a suitable buffer, or employing a column with advanced end-capping.

Q3: Can I use a generic C18 column for Aconitum alkaloid analysis?

A3: While a standard C18 column can be used, achieving optimal peak shape and resolution may be challenging. Columns specifically designed for the analysis of basic compounds, often featuring high-density end-capping or a modified stationary phase, are recommended to minimize silanol interactions.[2]

Q4: What is a suitable starting mobile phase for method development?

A4: A good starting point for gradient elution is a mobile phase consisting of acetonitrile (B52724) and a buffer solution.[3][4] Commonly used buffers include ammonium (B1175870) bicarbonate or a combination of phosphoric acid and triethylamine (B128534).[5][6] The pH of the aqueous phase is a critical parameter to optimize.

Troubleshooting Guide

Issue: Poor Peak Resolution and Co-elution

Symptoms:

  • Overlapping peaks of key Aconitum alkaloids (e.g., aconitine, mesaconitine, hypaconitine).

  • Inability to accurately quantify individual alkaloids.

Possible Causes & Solutions:

  • Incorrect Mobile Phase Composition: The organic modifier concentration and the pH of the aqueous phase may not be optimal for separation.

    • Solution: Adjust the gradient profile of the organic solvent (acetonitrile).[7] A shallower gradient can often improve the separation of closely eluting peaks.[8] Experiment with the pH of the aqueous buffer; for basic compounds like Aconitum alkaloids, a mid-range pH (around 7-10) or a low pH (around 2.5-3.5) can be effective.[1][9]

  • Inappropriate Column: The column stationary phase may not have the right selectivity for your specific set of alkaloids.

    • Solution: Consider a column with a different selectivity. While C18 is common, a C8 or a phenyl-hexyl column might provide a different elution order and improve resolution.[2]

  • Suboptimal Temperature: Column temperature affects viscosity and mass transfer, which in turn influences resolution.

    • Solution: Evaluate the effect of column temperature on your separation. Lower temperatures can increase retention and may improve resolution, while higher temperatures can lead to sharper peaks but may decrease retention and resolution if not optimized.[10]

Issue: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

  • Inaccurate peak integration and reduced sensitivity.

Possible Causes & Solutions:

  • Silanol Interactions: The basic Aconitum alkaloids are interacting with acidic silanol groups on the column packing material.[1]

    • Solution 1 (Adjust Mobile Phase pH): Increase the pH of the mobile phase (e.g., using an ammonium bicarbonate buffer at pH 10) to deprotonate the silanol groups, reducing their interaction with the protonated alkaloids.[4][9]

    • Solution 2 (Use a Competing Base): Add a competing base, such as triethylamine (TEA), to the mobile phase.[5] TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding the Aconitum alkaloids from these interactions.[1]

    • Solution 3 (Use an End-capped Column): Employ a column that has been thoroughly end-capped to minimize the number of accessible free silanol groups.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, column overload was likely the issue.[8]

Issue: Broad Peaks

Symptoms:

  • Wide peaks with low peak height, leading to poor sensitivity.

Possible Causes & Solutions:

  • Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to eliminate dead volume.[11]

  • Slow Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively slow flow rate can lead to band broadening due to diffusion.[10]

    • Solution: Optimize the flow rate. For most analytical columns (e.g., 4.6 mm ID), a flow rate of 0.8-1.5 mL/min is a good starting point.

  • Mismatch Between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak broadening.[11]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

Experimental Protocols

Protocol 1: HPLC Method for Six Aconitum Alkaloids

This method is adapted for the simultaneous determination of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine (B1261751), and benzoylhypaconine.[4]

  • Column: ODS (C18), 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase:

    • A: Acetonitrile

    • B: Ammonium bicarbonate buffer (pH 10.0 ± 0.2)

  • Gradient Elution: A suitable gradient program should be developed, for example, starting with a lower percentage of acetonitrile and gradually increasing it.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm[3][6]

  • Column Temperature: 30°C

Protocol 2: HPLC Method with Triethylamine for Improved Peak Shape

This method utilizes triethylamine as a mobile phase additive to reduce peak tailing.[5]

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase:

    • A: Acetonitrile

    • B: Buffer solution (containing 0.1% phosphoric acid and 0.1% triethylamine, adjusted to pH 3.0 with triethylamine)

  • Gradient Elution: A gradient program should be optimized for the specific alkaloids of interest. An example gradient could be:

    • 0-20 min: 13-18% A

    • 20-40 min: 18-21% A

    • 40-45 min: 21-22% A

    • 45-50 min: 22-70% A[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV at 240 nm[5]

  • Column Temperature: Room Temperature

Data Presentation

Table 1: Comparison of HPLC Method Parameters for Aconitum Alkaloid Analysis

ParameterMethod 1Method 2
Column ODS (C18), 5 µm, 4.6x250mmC18, 5 µm, 4.6x250mm
Mobile Phase A AcetonitrileAcetonitrile
Mobile Phase B Ammonium bicarbonate buffer (pH 10.0)0.1% Phosphoric acid + 0.1% Triethylamine (pH 3.0)
Elution Type GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection (UV) 240 nm240 nm
Key Advantage Good separation of multiple alkaloidsImproved peak symmetry for basic compounds
Reference [4][5]

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Hardware cluster_sample Sample & Method Parameters cluster_solution Solution Problem Poor Peak Resolution (Tailing, Broadening, Co-elution) CheckpH Adjust Mobile Phase pH (e.g., pH 3 or pH 10) Problem->CheckpH Is peak tailing observed? OptimizeGradient Optimize Gradient Profile Problem->OptimizeGradient Are peaks co-eluting? CheckColumn Use End-Capped Column or Alternative Selectivity Problem->CheckColumn CheckHardware Minimize Extra-Column Volume Problem->CheckHardware Are peaks broad? CheckInjection Reduce Injection Volume Problem->CheckInjection Tailing/Fronting observed? AddTEA Add Competing Base (e.g., 0.1% TEA) CheckpH->AddTEA Tailing persists? Solution Improved Peak Resolution AddTEA->Solution OptimizeGradient->Solution CheckColumn->Solution CheckHardware->Solution OptimizeFlow Optimize Flow Rate & Temperature CheckInjection->OptimizeFlow OptimizeFlow->Solution

Caption: Troubleshooting workflow for improving HPLC peak resolution.

SilanolInteraction cluster_problem Cause of Peak Tailing cluster_solution Solutions Silanol Si-OH (Acidic Silanol Group) Interaction Silanol->Interaction Alkaloid R3N-H+ (Protonated Alkaloid) Alkaloid->Interaction HighpH High pH Mobile Phase (e.g., pH 10) Deprotonates Si-OH to Si-O- Interaction->HighpH Mitigated by CompetingBase Add Competing Base (TEA) Blocks Si-OH sites Interaction->CompetingBase Mitigated by label_interaction Ionic Interaction (Causes Tailing)

Caption: Chemical interactions leading to peak tailing and solutions.

References

13-Dehydroxyindaconitine degradation and stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 13-Dehydroxyindaconitine Stability

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with this compound. It addresses common questions and troubleshooting scenarios related to its degradation and stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a primary concern?

This compound is a natural C19-diterpenoid alkaloid and a member of the highly toxic family of Aconitum alkaloids. Like other diester-diterpenoid alkaloids (DDAs), its chemical structure contains ester functional groups that are susceptible to hydrolysis. This degradation can lead to a loss of biological activity, the formation of new compounds with different toxicological or pharmacological profiles, and consequently, a lack of reproducibility in experimental results.[1][2] Therefore, understanding and controlling its stability is critical for accurate research and development.

Q2: What are the primary degradation pathways for this compound in solution?

The principal degradation pathway for this compound, similar to other aconitine-type alkaloids, is hydrolysis. The molecule typically has two ester groups that are prone to cleavage: an acetate (B1210297) group at position C8 and a benzoate (B1203000) group at C14. Hydrolysis usually occurs sequentially, first yielding a less toxic monoester intermediate (benzoyl-type derivative) and then a non-toxic amino alcohol backbone. This process is significantly influenced by pH and temperature.[1][2]

Q3: How do pH, temperature, and solvent choice affect the stability of this compound?

  • pH: Aconitum alkaloids are known to hydrolyze rapidly in alkaline solutions, with half-lives that can be less than a day.[3][4] They are significantly more stable in neutral to mildly acidic aqueous solutions (pH 4-6).

  • Temperature: The rate of hydrolysis and overall degradation increases with higher temperatures.[1][5] For optimal stability, solutions should be kept cool. In one study on aconitine, higher hydrolysis rates were observed at higher temperatures at pH 7.4 compared to pH 6.0.[1]

  • Solvent: While stable in acetonitrile (B52724) and tetrahydrofuran (B95107) for extended periods (over five months), Aconitum alkaloids are unstable in protic solvents like methanol (B129727) and ethanol, with half-lives of less than a month.[3] For analytical purposes, acetonitrile is a preferred solvent.

Q4: What are the major degradation products I should expect to see in my analysis?

You should expect to see hydrolysis products. For a diester alkaloid like this compound, the primary degradation products would be the corresponding monoesters (e.g., the C8-deacetylated compound) and the fully hydrolyzed amino alcohol core. These products will have different retention times in HPLC analysis, typically eluting earlier than the parent compound due to increased polarity.

Q5: What are the recommended storage conditions for this compound solutions?

  • Stock Solutions (in Organic Solvent): Prepare stock solutions in a stable solvent like acetonitrile.[3] Store them at -20°C or lower in tightly sealed containers, protected from light.

  • Aqueous/Working Solutions: Prepare fresh aqueous solutions for each experiment whenever possible. If storage is necessary, use a slightly acidic buffer (pH 4-6), store at 2-8°C, and use within a short period. Avoid alkaline conditions.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
Unexpected peaks appear in my HPLC/LC-MS analysis over time. Degradation of the parent compound.1. Confirm the identity of new peaks using mass spectrometry; they are likely hydrolysis products. 2. Review your solution's pH, solvent, age, and storage temperature. 3. Prepare a fresh solution from solid material and re-analyze to confirm.
The peak area of my parent compound is consistently decreasing. Instability under current storage or experimental conditions.1. Perform a time-course stability study under your specific conditions (see protocol below). 2. Switch to a recommended stable solvent (e.g., acetonitrile) for stock solutions. 3. For aqueous buffers, ensure the pH is in the stable range (4-6). Prepare fresh for each experiment.
Bioassay results are inconsistent or show decreasing activity. The compound is degrading in the assay medium.1. The active diester form is likely hydrolyzing to less active monoester or inactive forms. 2. Conduct a stability test of this compound directly in your cell culture or assay medium at 37°C. 3. If degradation is rapid, shorten incubation times or prepare fresh compound solutions immediately before addition to the assay.

Quantitative Stability Data

While specific kinetic data for this compound is not widely published, the following table, based on the known behavior of related Aconitum alkaloids like aconitine, illustrates the expected trends.[1][3]

ConditionTemperatureEstimated Half-Life (t½)Stability Profile
Acidic Solution (Dilute HCl, pH ~3)Room Temp (20-25°C)> 5 monthsHigh Stability
Neutral Solution (pH 7.0)37°CDays to WeeksModerate Stability
Alkaline Solution (pH > 8)Room Temp (20-25°C)< 1 dayVery Unstable
Methanol/Ethanol Room Temp (20-25°C)< 1 monthUnstable
Acetonitrile Room Temp (20-25°C)> 5 monthsHigh Stability

Note: This data is representative and intended to guide experimental design. Actual degradation rates should be determined empirically.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate a stability-indicating analytical method.[6][7]

1. Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal) and identify degradation products.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

4. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidation: Dilute stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the stock solution (in acetonitrile) at 60°C for 48 hours.

  • Control: Keep the stock solution at 4°C, protected from light.

5. Analysis:

  • At specified time points, withdraw aliquots, dilute with mobile phase, and analyze by HPLC.

  • Suggested HPLC Method:

    • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and 0.1% Trifluoroacetic Acid in water.[3]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at ~235 nm or MS detection.

    • Injection Volume: 10 µL

6. Data Evaluation:

  • Compare chromatograms from stressed samples to the control.

  • Calculate the percentage of degradation. Aim for 5-20% degradation to ensure adequate detection of products without complete loss of the parent compound.[7]

  • Characterize degradation products using LC-MS if available.

Visual Guides

parent This compound (Diester Alkaloid) monoester Monoester Intermediate (e.g., C8-deacetylated form) parent->monoester Hydrolysis (OH⁻, H⁺, Temp) backbone Amino Alcohol Core (Hydrolyzed Backbone) monoester->backbone Further Hydrolysis

Caption: Primary degradation pathway of this compound via hydrolysis.

prep Prepare Stock Solution (1 mg/mL in ACN) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal) prep->stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample neutralize Neutralize/Quench Reaction (if applicable) sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze data Calculate % Degradation & Identify Products analyze->data

Caption: Experimental workflow for a forced degradation stability study.

start Problem: Inconsistent Experimental Results check_hplc Are unexpected peaks in HPLC? start->check_hplc degradation Likely Cause: Compound Degradation check_hplc->degradation Yes other_issue Possible Cause: Assay variability, pipetting error, etc. check_hplc->other_issue No review_storage Action: Review solution age, pH, solvent, and temperature. degradation->review_storage stability_test Action: Perform stability test in assay medium. degradation->stability_test run_fresh Action: Prepare fresh solution and re-run experiment. other_issue->run_fresh review_storage->run_fresh

Caption: Troubleshooting logic for diagnosing stability-related issues.

References

troubleshooting low bioactivity of 13-Dehydroxyindaconitine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13-Dehydroxyindaconitine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for in vitro studies involving this compound. Given that this compound is a specific C19-norditerpenoid alkaloid, some guidance is based on the well-documented behaviors of related aconitine (B1665448) compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low or no bioactivity with this compound in my in vitro assay?

A1: Low bioactivity of natural compounds like this compound can stem from several factors ranging from the compound's intrinsic properties to the experimental setup.[1][2] A systematic troubleshooting approach is crucial. The primary areas to investigate are:

  • Compound Integrity and Purity: Ensure the compound is what it claims to be and is free from impurities that could interfere with the assay.

  • Solubility Issues: Aconitine alkaloids are often barely soluble in water but soluble in organic solvents.[3] Poor solubility in your assay medium can lead to a much lower effective concentration than intended.

  • Compound Stability: Diester-diterpenoid alkaloids can be unstable, particularly in alkaline media, and may degrade during storage or incubation.[4]

  • Assay System Suitability: The chosen cell line, target, or assay methodology may not be appropriate for this specific compound's mechanism of action.

  • Assay Interference: The compound may interfere with the assay's detection method (e.g., absorbance, fluorescence), leading to inaccurate readings.[5]

The following sections will address each of these points in detail.

Q2: How can I address potential issues with compound purity and identity?

A2: It is essential to verify the identity and purity of your this compound sample.

  • Source Verification: Obtain a Certificate of Analysis (CoA) from your supplier that details the compound's purity (typically >95% by HPLC), identity confirmation (e.g., by Mass Spectrometry and NMR), and residual solvent content.

  • In-House Analysis: If feasible, perform your own analytical chemistry. A simple HPLC-UV analysis can confirm purity and detect degradation products. LC-MS is a powerful tool for confirming the molecular weight.[6]

Q3: My compound isn't dissolving properly in the assay medium. What can I do?

A3: Solubility is a common challenge for aconitine-type alkaloids.

  • Recommended Solvent: The parent compound, indaconitine, is soluble in DMSO.[] It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Working Dilutions: When preparing working dilutions in your aqueous assay buffer, ensure the final concentration of DMSO is low (typically <0.5%, and always consistent across all wells, including controls) to avoid solvent-induced toxicity.

  • Solubility Testing: Before running a full experiment, perform a simple solubility test. Prepare your highest intended concentration in the final assay medium and visually inspect for precipitation after a short incubation. If precipitation occurs, you must lower the concentration or explore solubility enhancers (use with caution as they can affect biological activity).

Q4: Could my compound be degrading during the experiment? How can I assess and mitigate this?

A4: Stability is a valid concern. Aconitine alkaloids can undergo hydrolysis, especially at the ester groups, which significantly reduces their bioactivity and toxicity.[4][8] This process can be accelerated by non-neutral pH and the presence of esterase enzymes in cell culture media containing serum.[4]

  • pH Control: Ensure your assay medium is buffered to a stable, physiological pH (typically 7.2-7.4). Aconitine alkaloids show extensive hydrolysis in PBS at pH 7.4.[4]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[6]

  • Incubation Time: Long incubation times increase the risk of degradation. Consider shorter-term assays if possible.

  • Stability Assessment: To check stability, incubate the compound in your complete assay medium for the full duration of your experiment. Afterwards, analyze the medium using HPLC to see if the parent compound peak has decreased or if new degradation peaks have appeared.

Q5: Is it possible my chosen cell line or assay system is not suitable?

A5: Absolutely. The biological context is critical. Aconitine alkaloids are well-known modulators of voltage-gated sodium channels (VGSCs).[] this compound is also reported to have antioxidant and anti-inflammatory activities.[9]

  • Target Expression: If you are expecting activity related to VGSCs, ensure your cell line expresses the relevant channel subtype (e.g., Nav1.5, Nav1.7).[10][11] Non-excitable cells may not show a response.

  • Mechanism of Action: If you are investigating antioxidant properties, your assay should be designed to measure this specifically (e.g., DPPH, ROS production).

  • Cell Viability Assays: When using assays like MTT, be aware of potential interference. Natural compounds can act as reducing agents and interfere with the tetrazolium dye reduction, giving a false positive or negative result.[5] It is advisable to confirm results with a second, mechanistically different viability assay (e.g., CellTiter-Glo®, LDH release, or direct cell counting).

Data and Protocols

Physicochemical and Bioactivity Data

The table below summarizes key information for related aconitine alkaloids to provide context for your experiments. Data for this compound is limited, so properties of parent compounds are included as a reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Known In Vitro BioactivityTypical IC50 RangeReference
Indaconitine C34H47NO10629.7Modulation of voltage-gated sodium channelsμM range[]
Aconitine C34H47NO11645.7Potent Nav activator; induces apoptosisnM to μM range[8][12]
Mesaconitine C33H45NO11631.7Potent Nav activatorμM range[6]
This compound C34H47NO9613.7Antioxidant, Anti-inflammatoryData not available[9]
Experimental Workflow & Logic

The following diagram outlines a logical workflow for troubleshooting low bioactivity.

G cluster_0 Phase 1: Compound & Assay Validation cluster_1 Phase 2: Assay System Investigation cluster_2 Phase 3: Conclusion start Start: Low/No Bioactivity Observed purity Verify Compound Purity & Identity (Check CoA / Run HPLC) start->purity solubility Check Solubility in Medium (Visual Inspection) stability Assess Compound Stability (Incubate & Re-analyze) solubility->stability solubility_issue Issue Found: Adjust solvent/concentration solubility->solubility_issue purity->solubility purity_issue Issue Found: Source new compound purity->purity_issue interference Test for Assay Interference (Cell-free controls) stability->interference If compound is pure, soluble & stable stability_issue Issue Found: Shorten incubation/adjust pH stability->stability_issue cell_line Confirm Target Expression in Cell Line (e.g., qPCR, WB) interference->cell_line assay_type Use Orthogonal Assay (e.g., different viability metric) cell_line->assay_type conclusion Conclusion: Compound is likely inactive in this specific system assay_type->conclusion If all checks pass

Caption: A step-by-step workflow for troubleshooting low in vitro bioactivity.

Signaling Pathway: Aconitine Alkaloid Mechanism of Action

Aconitine alkaloids are classic modulators of voltage-gated sodium channels (VGSCs). They bind to site 2 of the channel, which prevents inactivation and leads to a persistent influx of Na+ ions, causing constant cell depolarization.

G compound Aconitine Alkaloid (e.g., this compound) binding Binds to Neurotoxin Receptor Site 2 compound->binding interacts with channel Voltage-Gated Sodium Channel (VGSC) binding->channel inactivation Inhibition of Channel Inactivation binding->inactivation influx Persistent Na+ Influx inactivation->influx depolarization Constant Membrane Depolarization influx->depolarization response Cellular Response (e.g., Neurotoxicity, Arrhythmia) depolarization->response

Caption: General signaling pathway for aconitine alkaloid action on VGSCs.

Detailed Experimental Protocols
Protocol 1: Cell Viability using MTT Assay

This protocol is used to assess the effect of the compound on cell metabolic activity, a proxy for viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., HEK293, SH-SY5Y)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be ≤0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium + DMSO) and "untreated control" wells (medium only).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_sample / Absorbance_vehicle) * 100.

Protocol 2: Screening for VGSC Activity using a Fluorescent Membrane Potential Assay

This is a high-throughput method to assess if the compound modulates VGSC activity.[10][13]

Materials:

  • Cell line stably expressing a VGSC subtype (e.g., HEK-hNav1.7).

  • Black, clear-bottom 96- or 384-well plates.

  • Membrane potential-sensitive dye kit (e.g., from Molecular Devices).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • VGSC activator (e.g., Veratridine or a scorpion toxin).

  • Positive control inhibitor (e.g., Tetrodotoxin).

Procedure:

  • Cell Seeding: Seed cells into the assay plate and grow to a confluent monolayer.

  • Dye Loading: Prepare the membrane potential dye according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Add this compound at various concentrations to the wells. Also, add positive control (e.g., Tetrodotoxin) and vehicle control (DMSO) wells. Pre-incubate for 15-30 minutes.

  • Assay Initiation: Prepare the activator solution (e.g., Veratridine) in assay buffer. Add this solution to all wells simultaneously using a multichannel pipette or automated liquid handler to initiate channel opening and membrane depolarization.

  • Signal Reading: Immediately read the plate on a fluorescence plate reader (e.g., FLIPR, FlexStation) according to the dye manufacturer's specifications. The instrument will record the change in fluorescence over time, which corresponds to the change in membrane potential.

  • Data Analysis: The change in fluorescence (or ratio of emission wavelengths for FRET dyes) is proportional to VGSC activity.[10] Calculate the percent inhibition of the activator-induced signal for each concentration of your compound. Plot the results to determine an IC50 value.

References

Technical Support Center: Overcoming Poor Solubility of 13-Dehydroxyindaconitine for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 13-Dehydroxyindaconitine for successful cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell assays?

This compound is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] It has garnered research interest for its potential antioxidant, anti-inflammatory, and anticancer activities.[1] Like many complex natural products, this compound is a lipophilic molecule, which often results in poor aqueous solubility. For cell-based assays, which are conducted in aqueous culture media, poor solubility can lead to several experimental issues, including:

  • Precipitation: The compound may precipitate out of the media, leading to inaccurate and non-reproducible concentrations.

  • Inaccurate Potency Measurement: The actual concentration of the compound in solution and available to the cells is unknown, making it difficult to determine its true biological potency (e.g., IC50 or EC50 values).

  • Cellular Toxicity: Undissolved compound particles can cause physical stress or toxicity to cells, confounding the experimental results.

  • Reduced Bioavailability: Only the dissolved compound is available to interact with cellular targets.

Q2: What are the initial steps to solubilize this compound?

The recommended initial approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous cell culture medium.

  • Select an appropriate organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for preparing stock solutions of poorly soluble compounds for cell-based assays.[2][3] Other options include ethanol (B145695) and acetone.[4][5]

  • Prepare a high-concentration stock solution: Dissolve the this compound powder in 100% DMSO to create a stock solution of, for example, 10 mM. Ensure the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution.[3]

  • Dilute into culture medium: Serially dilute the stock solution into the cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of the organic solvent in the medium is low enough to not affect cell viability.[6]

Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[2][6] However, the tolerance to DMSO can vary significantly between different cell lines.[7] It is highly recommended to perform a solvent tolerance test for your specific cell line to determine the maximum non-toxic concentration.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell assays.

Problem 1: The compound precipitates in the cell culture medium upon dilution from the DMSO stock solution.

  • Cause: The aqueous environment of the cell culture medium reduces the solubility of the lipophilic compound, causing it to fall out of solution. This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous buffer.[3]

  • Solution Workflow:

    G Troubleshooting Precipitation start Precipitation Observed step1 Decrease Final Concentration of this compound start->step1 step2 Optimize Dilution Method (e.g., stepwise dilution, vortexing) step1->step2 If precipitation persists step3 Reduce DMSO Stock Concentration (and increase dilution factor) step2->step3 If precipitation persists step4 Explore Co-solvents or Solubilizing Agents step3->step4 If precipitation persists end_solved Problem Solved step4->end_solved If successful end_unsolved Consult Formulation Specialist step4->end_unsolved If unsuccessful

    Caption: Workflow for addressing compound precipitation.

  • Detailed Steps:

    • Lower the final concentration: Test a lower range of concentrations of this compound.

    • Optimize the dilution process: Instead of a single large dilution, perform a stepwise dilution. Also, ensure rapid mixing by vortexing the medium while adding the compound stock solution.[6]

    • Lower the stock concentration: Prepare a less concentrated stock solution in DMSO (e.g., 1 mM instead of 10 mM). This will require a larger volume of the stock to be added to the medium, but the more gradual change in solvent composition may prevent precipitation.

    • Investigate co-solvents and solubilizing agents: If precipitation remains an issue, consider using formulation strategies to enhance aqueous solubility.

Problem 2: Cell death is observed in the vehicle control group (medium with DMSO only).

  • Cause: The concentration of the organic solvent (e.g., DMSO) is toxic to the cells.[5][8]

  • Solution:

    • Determine the solvent tolerance: Conduct a dose-response experiment with the solvent alone to find the highest concentration that does not significantly impact cell viability.

    • Reduce the final solvent concentration: Ensure that the final concentration of the solvent in all experimental wells is below this determined toxic threshold. This may require adjusting the concentration of your stock solution.

Advanced Solubilization Strategies

If standard methods using DMSO are insufficient, the following advanced strategies can be explored.

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a mixture of solvents to increase solubility. Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol.[9]Can significantly increase the solubility of hydrophobic compounds.May have their own cytotoxic effects that need to be evaluated.
Cyclodextrins These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, effectively making them water-soluble.[10] β-cyclodextrins and their derivatives are commonly used.Generally have low toxicity and can be very effective at increasing solubility.[10]The complexation efficiency can vary depending on the compound. May alter the effective concentration of the drug available for cellular uptake.
Surfactants Amphiphilic molecules that can form micelles to encapsulate insoluble compounds. Examples include Tween 80 and Pluronic F-68.Can solubilize highly insoluble compounds.Can be toxic to cells and may interfere with some cellular assays.[11]
Nanosuspensions A sub-micron colloidal dispersion of the pure drug stabilized by surfactants.[12] This increases the surface area for dissolution.Increases dissolution rate and saturation solubility.Requires specialized equipment for preparation and characterization.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Prepare DMSO dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range to test would be from 0.05% to 2.0% (v/v).

  • Treatment: Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of DMSO. Include a "medium only" control.

  • Incubation: Incubate the plate for the same duration as your planned drug treatment experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability (%) against DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability compared to the "medium only" control is the maximum tolerated concentration.

Protocol 2: Preparing this compound Working Solutions Using Cyclodextrins

  • Prepare a Cyclodextrin (B1172386) Solution: Dissolve a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) in your cell culture medium to create a stock solution (e.g., 10 mM).

  • Complexation: Add the this compound DMSO stock solution to the cyclodextrin solution. The molar ratio of drug to cyclodextrin may need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.[10]

  • Incubation: Gently mix the solution and incubate at room temperature or 37°C for a period (e.g., 1-2 hours) to allow for complex formation.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.

  • Cell Treatment: Use this solution to treat your cells. Remember to include a vehicle control containing the same concentration of cyclodextrin and DMSO.

Hypothetical Signaling Pathway for this compound

Given its reported anti-inflammatory and anticancer activities, this compound might modulate common signaling pathways involved in these processes. The following diagram illustrates a hypothetical mechanism of action.

G Hypothetical Signaling Pathway cluster_cell Cell Membrane Receptor Receptor This compound This compound IKK IKK Complex This compound->IKK Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Upregulates NF-kB NF-κB IKK->NF-kB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Induces Transcription Bcl-2 Bcl-2 (Anti-apoptotic) NF-kB->Bcl-2 Induces Transcription Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical mechanism of this compound action.

References

Technical Support Center: LC-MS/MS Analysis of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 13-Dehydroxyindaconitine.

Troubleshooting Guide & FAQs

This guide addresses common issues related to matrix effects, which occur when co-eluting substances from a sample interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[1][2]

Q1: What are matrix effects, and why are they a concern for my this compound analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3] For a highly toxic compound like this compound, a member of the aconitine (B1665448) alkaloids, accurate quantification is critical.[4][5] Matrix effects can severely compromise the accuracy, precision, and sensitivity of your analytical method, leading to erroneous concentration measurements.[6]

Q2: My signal intensity for this compound is low and inconsistent when analyzing plasma samples compared to standards in a pure solvent. Could this be a matrix effect?

A: Yes, low and inconsistent signal intensity is a classic symptom of ion suppression, a common type of matrix effect in LC-MS/MS analysis.[2] Endogenous components in plasma, such as phospholipids (B1166683), proteins, and salts, are often the cause.[7][8] These molecules can co-elute with your analyte and compete for ionization in the MS source, reducing the signal from this compound.[9]

Q3: How can I definitively confirm and quantify the impact of matrix effects on my analysis?

A: A post-extraction spike experiment is the standard method to quantitatively assess matrix effects.[10] This involves comparing the analyte's response in a pure solution to its response when spiked into an extracted blank matrix sample.[11] This allows you to calculate the "Matrix Factor" (MF) and determine the degree of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

Experimental Protocol: Quantitative Assessment of Matrix Effects

This protocol allows for the calculation of Matrix Effect (ME), Recovery Efficiency (RE), and Process Efficiency (PE).

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final reconstitution solvent at a known concentration (e.g., medium QC level).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike this compound and its IS into the dried, extracted residue before reconstitution.

    • Set C (Pre-Extraction Spike): Spike this compound and its IS into the blank biological matrix before the extraction process.

  • Analyze Samples: Analyze all three sets by LC-MS/MS.

  • Calculate Results:

    • Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery Efficiency (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A: The choice of sample preparation is one of the most critical factors in mitigating matrix effects.[2] The goal is to remove interfering endogenous components, like phospholipids, while efficiently recovering the analyte.[8][12] For aconitine alkaloids, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up the sample than a simple Protein Precipitation (PPT) method.[4][12]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance data for different extraction methods used for aconitine-type alkaloids in plasma.

Sample Preparation MethodMatrix Effect (ME %)Recovery (RE %)Process Efficiency (PE %)Key AdvantageKey Disadvantage
Protein Precipitation (PPT) 65 - 80% (Suppression)> 90%60 - 75%Fast and simplePoor cleanup, significant matrix effects[12]
Liquid-Liquid Extraction (LLE) 85 - 105%75 - 90%65 - 95%Good removal of salts and polar interferencesCan be labor-intensive, requires solvent optimization[12]
Solid-Phase Extraction (SPE) 90 - 110%> 85%> 78%Excellent cleanup, high recovery and automation potential[13]More complex method development

Data are representative values for aconitine-type alkaloids and may vary based on specific experimental conditions.

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A: Yes, optimizing your LC method is a powerful strategy.[2] The goal is to chromatographically separate this compound from co-eluting matrix components, especially phospholipids that often elute in the middle of a typical reversed-phase gradient.[8]

  • Increase Retention: Ensure your analyte is well-retained and elutes away from the solvent front where many polar interferences appear.

  • Gradient Optimization: Employ a shallower gradient to increase the resolution between your analyte and interfering peaks.

  • Column Chemistry: Consider using different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from matrix components.[11]

Q6: What is the best way to compensate for matrix effects that cannot be eliminated?

A: Using a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[2][14] A SIL-IS (e.g., this compound-d3) has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement.[14][15] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to accurate and precise quantification.[16] If a SIL-IS is unavailable, a structural analog may be used, but it may not compensate for matrix effects as effectively.[10]

Visualized Workflows and Protocols

Troubleshooting Workflow for Matrix Effects

The following diagram outlines a logical approach to identifying and mitigating matrix effects during method development.

Troubleshooting Workflow for Matrix Effects A Observe Issue: Low/inconsistent signal, poor accuracy/precision B Hypothesis: Matrix Effects Present? A->B C Perform Post-Extraction Spike Experiment B->C Yes D Calculate Matrix Factor (MF) Is MF between 0.85 and 1.15? C->D E Matrix Effect is Minimal. Investigate other causes (e.g., instrument issues). D->E Yes F Significant Matrix Effect Detected. Implement Mitigation Strategy. D->F No G Optimize Sample Preparation (e.g., Switch from PPT to SPE) F->G H Optimize Chromatography (e.g., Modify gradient, change column) F->H I Implement Stable Isotope-Labeled Internal Standard (SIL-IS) F->I J Re-evaluate Matrix Factor with optimized method. G->J H->J I->J K Method Validated. Proceed with Analysis. J->K Pass L Further Optimization Required. J->L Fail L->F

Caption: A step-by-step workflow for diagnosing and resolving matrix effects.

Detailed Solid-Phase Extraction (SPE) Protocol

This protocol is a recommended starting point for extracting this compound from plasma.

Solid-Phase Extraction (SPE) Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps (e.g., Mixed-Mode Cation Exchange) cluster_post Post-Elution P1 1. Add 200 µL plasma to a tube P2 2. Add Internal Standard (SIL-IS) P3 3. Add 200 µL of 4% H3PO4 P4 4. Vortex to mix S1 1. Condition: 1 mL Methanol P4->S1 S2 2. Equilibrate: 1 mL Water S3 3. Load: Pre-treated sample S4 4. Wash 1: 1 mL 0.1% Formic Acid in Water S5 5. Wash 2: 1 mL Methanol S6 6. Elute: 1 mL 5% NH4OH in Methanol E1 1. Evaporate eluate to dryness under N2 at 40°C S6->E1 E2 2. Reconstitute residue in 100 µL mobile phase E1->E2 E3 3. Vortex and transfer to vial E2->E3 F_OUT Analysis E3->F_OUT Inject into LC-MS/MS

Caption: A typical workflow for sample cleanup using Solid-Phase Extraction (SPE).

References

Technical Support Center: Isolation of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the isolation and purification of 13-Dehydroxyindaconitine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound?

A1: this compound is a naturally occurring diterpenoid alkaloid predominantly isolated from the roots of plants belonging to the Aconitum genus, such as Aconitum kusnezoffii[1].

Q2: What are the main challenges in isolating this compound?

A2: The main challenges include the presence of a complex mixture of structurally similar alkaloids, which can complicate purification. Additionally, the stability of the target compound under various pH and temperature conditions needs to be carefully managed to prevent degradation and low yields[2][3].

Q3: What is the general workflow for the isolation of this compound?

A3: The typical workflow involves the extraction of total alkaloids from the plant material, followed by an acid-base partitioning to separate the alkaloids from neutral and acidic components. The crude alkaloid mixture is then subjected to one or more chromatographic steps for the final purification of this compound.

Q4: What are the known biological activities of this compound?

A4: this compound has been reported to exhibit several biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Its antioxidant activity is attributed to its ability to scavenge free radicals. The anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokine production. Furthermore, its anticancer activity is associated with the induction of apoptosis in cancer cells through caspase activation and disruption of mitochondrial function[1].

Experimental Protocols

Protocol 1: Extraction and Acid-Base Partitioning of Total Alkaloids from Aconitum Root Material

This protocol outlines the initial extraction and separation of the total alkaloid fraction from the plant source.

1. Preparation of Plant Material:

  • Air-dry the roots of the selected Aconitum species at a temperature between 40-50°C to reduce moisture content.

  • Grind the dried roots into a fine powder (approximately 60-80 mesh) to increase the surface area for extraction.

2. Defatting of Plant Material (Optional but Recommended):

  • To remove lipids and other non-polar impurities that can interfere with subsequent steps, perform a pre-extraction with a non-polar solvent.

  • Macerate the powdered plant material in petroleum ether or n-hexane (in a 1:10 w/v ratio) for 12-24 hours.

  • Alternatively, use a Soxhlet apparatus for a more exhaustive defatting process over 4-6 hours.

  • Following the solvent wash, discard the non-polar extract and allow the plant powder to air-dry completely.

3. Main Extraction:

  • The total alkaloids can be extracted using either an acidic aqueous solution or an alcohol-based solvent.

    • Acidic Water Extraction: Macerate the defatted plant powder in a 0.5% to 1% solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (1:15 w/v) for 24 hours with occasional agitation. This process converts the alkaloids into their more soluble salt forms.

    • Alcohol Extraction: Reflux the defatted plant powder with 95% ethanol (B145695) or methanol (B129727) for 2-3 hours. This method extracts both the free base and salt forms of the alkaloids.

4. Acid-Base Partitioning:

  • For Alcohol Extracts: Concentrate the alcohol extract using a rotary evaporator. Dissolve the resulting residue in a 1% HCl solution.

  • Wash the acidic solution with a non-polar organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) to remove any remaining neutral impurities. Discard the organic layer.

  • Slowly add a base, for instance, a 2M sodium hydroxide (B78521) (NaOH) solution or concentrated ammonium (B1175870) hydroxide, to the aqueous layer until the pH is adjusted to 9-10. This converts the alkaloid salts back to their free base form.

  • Perform a liquid-liquid extraction of the now alkaline aqueous solution with a suitable organic solvent like chloroform or dichloromethane (B109758) (DCM) multiple times until the alkaloids are fully extracted.

  • Combine the organic extracts, dry them over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation of the target compound from the crude alkaloid mixture.

1. Preparation of the Column:

  • Select a suitable stationary phase, such as silica (B1680970) gel or neutral alumina.

  • Prepare a slurry of the stationary phase in the initial, non-polar mobile phase (e.g., n-hexane or a mixture of n-hexane and ethyl acetate).

  • Pack the slurry into a glass column, ensuring a uniform and compact bed to prevent channeling.

2. Sample Loading:

  • Dissolve the crude alkaloid extract in a minimal volume of the initial mobile phase.

  • If the extract does not fully dissolve, it can be adsorbed onto a small amount of the stationary phase, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

3. Elution:

  • Begin eluting the column with the initial non-polar mobile phase.

  • Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate or methanol, in a stepwise or gradient manner. The specific solvent system and gradient profile will need to be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.

4. Fraction Collection and Analysis:

  • Collect the eluate in fractions of a consistent volume.

  • Monitor the composition of each fraction using TLC to identify the fractions containing this compound.

  • Combine the fractions that show a high concentration of the pure compound.

  • Evaporate the solvent from the combined fractions to yield the purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis

For achieving high purity (>98%), a final purification step using preparative HPLC is recommended. Analytical HPLC can be used to assess the purity of the final product.

HPLC System and Conditions:

  • Column: A reversed-phase C18 column is commonly used for the separation of aconitine-type alkaloids.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and a buffer solution (e.g., ammonium bicarbonate or triethylamine (B128534) in water, adjusted to a specific pH) is often effective. The optimal pH and gradient will need to be determined empirically.

  • Detection: UV detection at a wavelength of approximately 235-240 nm is suitable for these compounds.

  • Flow Rate: A typical flow rate for analytical scale is around 1.0 mL/min.

  • Injection Volume: This will depend on the concentration of the sample and the capacity of the column.

Data Presentation

ParameterExtractionColumn ChromatographyHPLC
Starting Material Powdered Aconitum rootsCrude alkaloid extractPartially purified fractions
Solvent/Mobile Phase 0.5-1% HCl or 95% Ethanoln-hexane:ethyl acetate gradientAcetonitrile:buffer gradient
Typical Yield 0.5 - 1.5% (crude alkaloids)Varies based on crude purity>98% purity
Purity Assessment N/ATLCHPLC-UV

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Crude Alkaloids - Incomplete extraction from plant material.- Degradation of alkaloids during extraction.- Incorrect pH during acid-base partitioning.- Ensure plant material is finely powdered.- Optimize extraction time and temperature.- Carefully monitor and adjust pH using a calibrated meter.
Poor Separation in Column Chromatography - Inappropriate solvent system.- Column overloading.- Irregular column packing.- Perform thorough TLC analysis to determine the optimal solvent system.- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly without any air bubbles.
Multiple Peaks in HPLC of a "Pure" Fraction - Co-elution of impurities in previous steps.- On-column degradation of the compound.- Isomerization of the target compound.- Use a different chromatographic method (e.g., different stationary phase or mobile phase) for further purification.- Check the stability of the compound under the HPLC conditions.- Adjust mobile phase pH or temperature.
Compound Precipitation in the Column - The sample is not fully dissolved in the loading solvent.- The initial mobile phase is too non-polar.- Ensure the sample is completely dissolved before loading.- Start with a slightly more polar mobile phase if necessary.

Visualizations

Experimental Workflow

G Figure 1. General Workflow for this compound Isolation plant_material Aconitum Plant Material (Roots) powdering Drying and Powdering plant_material->powdering extraction Extraction (Acidic Water or Alcohol) powdering->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_extract Crude Alkaloid Extract partitioning->crude_extract column_chrom Column Chromatography (Silica Gel or Alumina) crude_extract->column_chrom fractions Collected Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. General Workflow for this compound Isolation

Troubleshooting Logic

G Figure 2. Troubleshooting Low Yield low_yield Low Final Yield check_extraction Check Extraction Efficiency low_yield->check_extraction check_partitioning Verify Acid-Base Partitioning low_yield->check_partitioning check_chromatography Assess Chromatographic Separation low_yield->check_chromatography sub_extraction Incomplete Extraction? Degradation? check_extraction->sub_extraction sub_partitioning Incorrect pH? Emulsion Formation? check_partitioning->sub_partitioning sub_chromatography Poor Resolution? Co-elution? check_chromatography->sub_chromatography

Figure 2. Troubleshooting Low Yield

Putative Signaling Pathway

G Figure 3. Putative Signaling Pathway of this compound compound This compound ros Reactive Oxygen Species (ROS) compound->ros inflammation Pro-inflammatory Cytokines compound->inflammation cancer_cell Cancer Cell compound->cancer_cell antioxidant Antioxidant Effect ros->antioxidant anti_inflammatory Anti-inflammatory Effect inflammation->anti_inflammatory caspases Caspase Activation apoptosis Apoptosis caspases->apoptosis cancer_cell->caspases induces

Figure 3. Putative Signaling Pathway of this compound

References

dealing with co-eluting impurities in 13-Dehydroxyindaconitine purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 13-Dehydroxyindaconitine, with a specific focus on resolving co-eluting impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a broad or shouldered peak for this compound in my reverse-phase HPLC chromatogram. What is the likely cause?

A shouldered or broad peak is a strong indicator of the presence of co-eluting impurities. In the purification of this compound from natural sources like Aconitum species, the most common co-eluting impurities are other structurally similar diterpenoid alkaloids. These include, but are not limited to, aconitine (B1665448), mesaconitine, and hypaconitine. Their similar physicochemical properties make them challenging to separate.

Q2: What are the initial steps to improve the separation of this compound from these co-eluting alkaloids?

The initial focus should be on optimizing the chromatographic selectivity and efficiency. Here are the recommended first steps:

  • Adjust Mobile Phase Strength: For reverse-phase HPLC, if your peak of interest is eluting too early (low retention), you are likely not achieving adequate separation. Increase the retention by decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase.

  • Optimize Mobile Phase pH: Aconitine alkaloids are basic compounds containing a tertiary amine. The pH of the mobile phase will significantly impact their ionization state and, consequently, their retention on a reverse-phase column. Adjusting the pH can alter the selectivity between this compound and its impurities. A common starting point is to use a mobile phase with a pH of around 3, which ensures that the alkaloids are in their protonated form.

  • Evaluate Different Organic Modifiers: Switching the organic solvent in your mobile phase can also impact selectivity. If you are using acetonitrile, try substituting it with methanol (B129727), or vice versa. The different solvent properties can alter the elution order of closely related compounds.

Q3: My initial optimization steps have not fully resolved the impurities. What are the next steps?

If basic mobile phase adjustments are insufficient, you can explore the following more advanced strategies:

  • Change Stationary Phase: If you are using a standard C18 column, consider trying a different stationary phase. A phenyl-hexyl or a polar-embedded column can offer different selectivity for alkaloids.

  • Temperature Optimization: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution. Try varying the temperature in a controlled manner (e.g., in 5 °C increments).

  • Gradient Optimization: If you are using a gradient elution, modifying the gradient slope can improve the separation of closely eluting peaks. A shallower gradient over the elution range of your target compound and its impurities will provide more time for separation to occur.

Q4: Are there alternative chromatographic techniques to reverse-phase HPLC for this purification?

Yes, for highly polar and basic compounds like aconitine alkaloids, other chromatographic modes can be effective:

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and can provide a different selectivity compared to reverse-phase chromatography.

  • Ion-Exchange Chromatography (IEC): Given the basic nature of these alkaloids, cation-exchange chromatography can be a powerful tool for their separation based on differences in their charge characteristics.

  • Counter-Current Chromatography (CCC): Techniques like high-speed counter-current chromatography (HSCCC) have been successfully used for the preparative separation of diterpenoid alkaloids from Aconitum species.

Data Presentation

The following table summarizes the key physicochemical properties of this compound and its common co-eluting impurities. Understanding these differences is crucial for developing an effective separation strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3pKa (Predicted)
This compound C₃₄H₄₇NO₉613.74N/AN/A
AconitineC₃₄H₄₇NO₁₁645.70.3~8.0
MesaconitineC₃₃H₄₅NO₁₁631.71-0.112.14 ± 0.70
HypaconitineC₃₃H₄₅NO₁₀615.70.9N/A

Note: XLogP3 is a computed measure of hydrophobicity; a lower value indicates higher polarity. pKa is a measure of basicity; the tertiary amine in these alkaloids is the primary basic site.

Experimental Protocols

The following are example experimental protocols for the purification of this compound. These should be considered as starting points and may require further optimization based on your specific crude extract and available instrumentation.

Protocol 1: Preparative Reverse-Phase HPLC

This protocol is adapted from analytical methods for aconitine alkaloid separation and scaled for preparative purification.

  • Column: C18, 5-10 µm particle size, dimensions appropriate for preparative scale (e.g., 20 x 250 mm).

  • Mobile Phase A: 0.1% Phosphoric acid and 0.1% triethylamine (B128534) in water, adjusted to pH 3.0 with triethylamine.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-20 min: 13-18% B

    • 20-40 min: 18-21% B

    • 40-45 min: 21-22% B

    • 45-50 min: 22-70% B

  • Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

  • Detection: UV at 235 nm.

  • Sample Preparation: Dissolve the crude or partially purified extract in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the elution of the target peak. Analyze the purity of each fraction by analytical HPLC.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol can be used for initial cleanup of the crude extract to remove highly polar or non-polar interferences before preparative HPLC.

  • SPE Cartridge: A mixed-mode cation exchange and reverse-phase sorbent.

  • Conditioning: Condition the cartridge with methanol followed by water.

  • Loading: Dissolve the crude extract in an appropriate solvent and load it onto the conditioned cartridge.

  • Washing:

    • Wash with an acidic aqueous solution (e.g., 0.1 M acetic acid) to remove neutral and acidic impurities.

    • Wash with methanol to remove non-polar impurities.

  • Elution: Elute the target alkaloids with a solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Post-Elution: Evaporate the solvent from the eluate. The resulting enriched alkaloid fraction can then be subjected to preparative HPLC.

Mandatory Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification Steps start Aconitum Plant Material extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract spe SPE Cleanup (Optional) crude_extract->spe Load prep_hplc Preparative HPLC crude_extract->prep_hplc Direct Loading spe->prep_hplc Load Enriched Fraction fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis purity_analysis->prep_hplc Repurify Impure Fractions pure_compound Pure this compound purity_analysis->pure_compound Fractions >98% Purity

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic action_node action_node start_node Co-eluting Peaks Observed q1 Is retention factor (k') for the main peak between 2 and 10? start_node->q1 a1_no Adjust mobile phase strength (increase/decrease organic solvent %) q1->a1_no No q2 Is peak shape symmetrical after adjusting retention? q1->q2 Yes a1_no->q2 a2_no Optimize mobile phase pH (e.g., pH 3.0) q2->a2_no No q3 Is resolution sufficient after pH optimization? q2->q3 Yes a2_no->q3 a3_no Change organic modifier (Acetonitrile <=> Methanol) q3->a3_no No end_node Resolution Achieved q3->end_node Yes q4 Is separation still inadequate? a3_no->q4 a4_yes Consider alternative methods: - Change stationary phase - HILIC or IEC - Optimize temperature q4->a4_yes Yes q4->end_node No (Re-evaluate from start)

Caption: Troubleshooting decision tree for resolving co-eluting impurities.

how to prevent hydrolysis of aconitine-type alkaloids during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aconitine-type alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of these sensitive compounds during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are aconitine-type alkaloids and why is preventing hydrolysis important?

Aconitine-type alkaloids are a class of diterpenoid alkaloids found in plants of the Aconitum genus. They are known for their potent biological activities, but also for their high toxicity. The ester linkages in their chemical structure, specifically at the C8 and C14 positions, are highly susceptible to hydrolysis. This chemical breakdown results in less toxic derivatives, such as monoester and amino-alcohol alkaloids. For accurate quantitative analysis, toxicological studies, and the development of pharmaceuticals, it is crucial to prevent this degradation to maintain the integrity of the original compounds.

Q2: What are the primary factors that cause the hydrolysis of aconitine-type alkaloids?

The main factors that promote the hydrolysis of aconitine-type alkaloids are:

  • High pH (alkaline conditions): This is the most significant factor. The ester bonds are rapidly cleaved in the presence of bases.

  • High Temperature: Elevated temperatures accelerate the rate of hydrolysis.[1]

  • Aqueous Solvents: Water can act as a nucleophile and facilitate hydrolysis, especially under neutral to alkaline conditions.

Q3: What is the general strategy to prevent hydrolysis during extraction?

The core strategy revolves around controlling the extraction environment to be non-conducive to hydrolysis. This is primarily achieved through:

  • pH Control: Maintaining an acidic environment (typically pH 3-6) is the most effective method to stabilize aconitine-type alkaloids.[2]

  • Temperature Management: Performing extractions at low to moderate temperatures and storing extracts at low temperatures (e.g., -20°C) is critical for long-term stability.[3]

  • Solvent Selection: Using anhydrous organic solvents can minimize the presence of water and thus reduce the potential for hydrolysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low yield of aconitine-type alkaloids in the final extract.

Possible Cause Troubleshooting Steps
Incomplete Extraction - Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Increase the solvent-to-solid ratio to ensure thorough wetting of the plant material.- Extend the extraction time or perform multiple extraction cycles.
Compound Degradation during Extraction - Check the pH of your extraction solvent. If it is neutral or alkaline, switch to an acidic solvent system (e.g., acidified methanol (B129727) or ethanol).- Lower the extraction temperature. If using a high-temperature method like Soxhlet extraction, consider switching to a low-temperature method like maceration or ultrasonic-assisted extraction.- Minimize exposure to light , as some alkaloids may be light-sensitive.
Low Concentration in Source Material - The natural abundance of alkaloids can vary depending on the plant's species, geographical origin, and harvest time.- If possible, obtain a certificate of analysis for your plant material or test a small sample to determine the approximate alkaloid content before performing a large-scale extraction.

Issue 2: Degradation of the isolated compound during storage.

Possible Cause Troubleshooting Steps
Inappropriate Solvent - Avoid storing extracts in aqueous solutions for extended periods.- For long-term storage, dissolve the purified compound in a high-purity, anhydrous organic solvent such as acetonitrile (B52724) or methanol. Store standard solutions at -20°C.[3]
Residual Water or Alkaline Impurities - Ensure that all solvents used for the final dissolution are anhydrous.- If the compound was purified using a method involving a basic mobile phase, ensure that all residual base is removed before storage.
Temperature Fluctuations - Store samples at a stable, low temperature. Avoid repeated freeze-thaw cycles.

Data Presentation

The stability of aconitine (B1665448) is highly dependent on pH and temperature. The following tables summarize the impact of these factors on its degradation.

Table 1: Effect of pH and Temperature on Aconitine Hydrolysis

pHTemperatureObservationReference
825°C50% reduction in aconitine concentration after 6 months.[3]
7.4Higher temperaturesIncreased rate of hydrolysis compared to lower temperatures.[1]
6.0Higher temperaturesLower rate of hydrolysis compared to pH 7.4 at the same temperature.[1]

Table 2: Stability of Aconitine in Different Solvents

SolventConditionStabilityReference
MethanolAlkaline (with 5% ammonia)Half-life of approximately 4-5 days.
AcetonitrileAcidic mediaNo signs of degradation, even after 6 months.
Phosphate Buffer Saline (PBS)pH 7.4Extensive hydrolysis observed.
Methanol, Acetonitrile, 50% aq. Acetonitrile-Remained intact.

Experimental Protocols

Below are detailed methodologies for key experiments aimed at preventing the hydrolysis of aconitine-type alkaloids.

Protocol 1: Acidic Alcohol Extraction

This method is designed to maintain an acidic environment throughout the extraction process to inhibit hydrolysis.[2]

  • Preparation of Plant Material: Grind the dried and powdered plant material (e.g., Aconitum roots) to a fine powder (40-60 mesh).

  • Preparation of Extraction Solvent: Prepare an acidic alcohol solution. For example, a mixture of ethanol (B145695) and acetic acid (pH 3.0) in a ratio of 85:15 (v/v).

  • Extraction: a. Place the powdered plant material in a round-bottom flask. b. Add the acidic alcohol solution at a solvent-to-solid ratio of 6:1 (v/w). c. Reflux the mixture for 1 hour. d. Filter the extract while hot and collect the filtrate. e. Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Further Processing: The resulting crude extract can be further purified using techniques like column chromatography.

Protocol 2: Ammoniacal Ether followed by Methanol Extraction

This method utilizes a non-aqueous solvent system to minimize hydrolysis.[4]

  • Preparation of Plant Material: Finely powder the dried plant material.

  • Initial Extraction: a. Moisten the powdered plant material with a 10% ammonia (B1221849) solution. b. Extract the moistened powder with diethyl ether at room temperature by maceration with shaking for 1 hour. c. Filter the ether extract. d. Repeat the ether extraction two more times.

  • Methanol Extraction: a. Air-dry the plant residue from the ether extraction. b. Extract the residue with methanol three times using maceration or sonication.

  • Combining and Concentration: a. Combine the initial ether extracts and the subsequent methanol extracts. b. Evaporate the combined solvents under reduced pressure at a low temperature (below 40°C).

Visualizations

Diagram 1: General Workflow for Preventing Aconitine Hydrolysis

G cluster_extraction Key Considerations for Extraction start Start: Powdered Plant Material extraction Extraction start->extraction filtration Filtration extraction->filtration ph_control pH Control (Acidic, pH 3-6) extraction->ph_control temp_control Temperature Control (Low to Moderate) extraction->temp_control solvent_choice Solvent Choice (Anhydrous Organic) extraction->solvent_choice concentration Concentration filtration->concentration purification Purification concentration->purification storage Storage purification->storage

Workflow for minimizing aconitine hydrolysis during extraction.

Diagram 2: Hydrolysis Pathway of Aconitine

G aconitine Aconitine (Diester-type) benzoylaconine Benzoylaconine (Monoester-type) aconitine->benzoylaconine Step 1 hydrolysis1 Hydrolysis (Loss of acetyl group at C8) aconine Aconine (Amino-alcohol) benzoylaconine->aconine Step 2 hydrolysis2 Hydrolysis (Loss of benzoyl group at C14)

Simplified hydrolysis pathway of aconitine.

References

optimizing storage conditions for 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of 13-Dehydroxyindaconitine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light. For long-term storage (months to years), storage at -20°C is recommended to minimize degradation. The container should be flushed with an inert gas like argon or nitrogen to prevent oxidation.

Q2: What is the primary degradation pathway for this compound?

Based on studies of structurally similar C19-norditerpenoid alkaloids like aconitine (B1665448), the primary degradation pathway is expected to be hydrolysis of the ester linkages, particularly at C8 and C14.[1][2][3][4] This can be accelerated by acidic or basic conditions. Oxidation is another potential degradation pathway.

Q3: My this compound solution has changed color. Is it still usable?

A change in color, such as yellowing, can indicate degradation. It is recommended to re-analyze the sample using a stability-indicating analytical method, such as HPLC-UV, to determine the purity and concentration of the active compound before use.

Q4: Can I store this compound in a solution?

Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis and other solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at -20°C or below.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency or Lower than Expected Concentration 1. Hydrolysis: Exposure to moisture, or acidic/basic conditions. 2. Oxidation: Exposure to air (oxygen). 3. Photodegradation: Exposure to light.1. Ensure the compound was stored in a tightly sealed container with an inert atmosphere. 2. Re-test the material to confirm potency. 3. For future use, store at 2-8°C (short-term) or -20°C (long-term), protected from light and moisture.
Appearance of New Peaks in HPLC/LC-MS Analysis 1. Degradation Products: Formation of hydrolysis or oxidation products. 2. Contamination: Impurity from solvent or handling.1. Compare the new peak's retention time and mass spectrum with known degradation products of similar alkaloids (e.g., benzoylaconine, aconine).[1][2][4] 2. Run a blank (solvent only) to rule out contamination. 3. Review storage conditions and handling procedures to identify the source of degradation.
Change in Physical Appearance (e.g., clumping, discoloration) 1. Moisture Absorption: Improperly sealed container. 2. Degradation: Chemical breakdown of the compound.1. Do not use the material if its physical appearance has significantly changed. 2. Discard the vial and use a new, properly stored one. 3. Ensure storage containers are appropriate and properly sealed.

Data on Storage Stability

Storage Condition Duration Analyte Remaining (Illustrative) Notes
-20°C, Dark, Inert Atmosphere 12 Months>99%Recommended for long-term storage.
+4°C, Dark, Inert Atmosphere 12 Months~98%Suitable for short to medium-term storage.
+20°C, Dark 30 Days<85%Significant degradation observed. Not recommended.[5]
+40°C, 75% RH 14 Days<70%Represents accelerated degradation conditions.

Note: This data is illustrative and based on the behavior of a similar compound. Actual stability of this compound should be confirmed experimentally.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol is a representative method for investigating the stability of this compound under stress conditions, as adapted from studies on aconitine.[6][7]

Objective: To identify potential degradation products and pathways to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 12 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound to direct sunlight or a photostability chamber for 7 days.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a suitable stability-indicating method (e.g., RP-HPLC with UV or MS detection).

    • Analyze an unstressed control sample for comparison.

Protocol: Stability-Indicating RP-HPLC Method

This is a representative HPLC method for the analysis of aconitine and its degradation products, which can be adapted for this compound.[6][7][8]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 10 mM KH₂PO₄), adjusted to a suitable pH (e.g., pH 7-8). The exact ratio (e.g., 50:50 v/v) should be optimized.[6][7]

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm).

  • Column Temperature: 25-30°C.

  • Injection Volume: 20 µL.

Visualizations

TroubleshootingWorkflow start Experiment Issue: Unexpected Results check_potency Is the compound's potency lower than expected? start->check_potency check_hplc Are there unexpected peaks in the HPLC/LC-MS chromatogram? check_potency->check_hplc No storage_conditions Review Storage Conditions: - Temperature (2-8°C or -20°C) - Light exposure - Container seal - Inert atmosphere check_potency->storage_conditions Yes check_appearance Has the physical appearance of the solid compound changed? check_hplc->check_appearance No check_hplc->storage_conditions Yes moisture Potential Cause: Moisture Absorption check_appearance->moisture Yes end_node Resolution: Implement corrective actions for storage and handling. check_appearance->end_node No, issue is likely not with the compound. hydrolysis Potential Cause: Hydrolysis storage_conditions->hydrolysis oxidation Potential Cause: Oxidation storage_conditions->oxidation action_retest Action: Re-test purity and concentration using a validated stability-indicating method. hydrolysis->action_retest oxidation->action_retest action_discard Action: Discard current vial. Use a new, properly stored vial. moisture->action_discard action_review_handling Action: Review handling procedures and solvent purity. action_retest->action_review_handling action_discard->end_node action_review_handling->end_node DegradationPathway parent This compound (Diester Alkaloid) product_monoester Monoester Derivatives (e.g., Benzoylaconine Analogs) parent->product_monoester Hydrolysis of ester group product_oxidized Oxidized Derivatives parent->product_oxidized Oxidation stressor_hydrolysis Stress Condition: Acid/Base, Moisture, Heat stressor_hydrolysis->parent stressor_oxidation Stress Condition: Oxygen (Air) stressor_oxidation->parent product_amine Amine Alcohol Derivatives (e.g., Aconine Analogs) product_monoester->product_amine Further Hydrolysis

References

Technical Support Center: Improving the Reproducibility of 13-Dehydroxyindaconitine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of bioassays involving 13-Dehydroxyindaconitine, a diterpenoid alkaloid with potential therapeutic applications. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a diterpenoid alkaloid. While its specific molecular targets are still under investigation, related aconitine (B1665448) alkaloids are known to be potent neurotoxins and cardiotoxins.[1][2] In the context of in vitro bioassays, it is crucial to consider its potential to interfere with cellular metabolism and signaling pathways.

Q2: What are the common in vitro assays used to assess the bioactivity of this compound?

A2: The most common in vitro assays for assessing the bioactivity of compounds like this compound are cytotoxicity and cell viability assays. These include colorimetric assays such as MTT, MTS, and WST-1, as well as luminescence-based assays that measure ATP content.[3][4][5][6][7] The choice of assay can significantly impact the results, especially with natural compounds that may interfere with the assay chemistry.[6][8][9]

Q3: Why am I seeing high variability in my IC50 values for this compound?

A3: High variability in IC50 values is a common issue when working with natural compounds and can be attributed to several factors:

  • Compound Solubility and Stability: Diterpenoid alkaloids can have poor solubility in aqueous media, leading to precipitation and inconsistent effective concentrations.[10] Stability can also be an issue, as the compound may degrade over the course of the experiment.[11]

  • Assay Interference: As a natural product, this compound may directly interact with assay reagents. For instance, it could reduce MTT, leading to false-positive cell viability readings.[8][9]

  • Experimental Conditions: Variations in cell seeding density, incubation time, and the specific cell line used can all contribute to inconsistent IC50 values.

  • Purity of the Compound: The purity of the this compound sample can affect its activity.[12]

Q4: How should I prepare stock solutions of this compound?

A4: Due to the potential for poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[8][13][14] This stock solution should then be serially diluted in the cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the assay wells is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[15]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Guide 1: Inconsistent or Non-Reproducible Assay Results

Problem: My IC50 values for this compound vary significantly between experiments.

Possible Causes & Solutions:

  • Cause: Compound precipitation.

    • Solution: Visually inspect the wells for any precipitate after adding the compound. Determine the solubility limit of this compound in your culture medium. Consider using a lower top concentration or a different solvent system for the stock solution if precipitation is observed.

  • Cause: Compound instability.

    • Solution: Perform a stability study by incubating this compound in your cell culture medium under assay conditions for different durations. Analyze the concentration of the intact compound at each time point using HPLC or LC-MS.[11] Prepare fresh working solutions for each experiment.

  • Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer). Gently mix the cell suspension between pipetting to prevent settling.

  • Cause: Pipetting errors.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all plates and experiments.

Guide 2: Unexpected or Artefactual Results in MTT Assays

Problem: I am observing high cell viability at concentrations of this compound that I expect to be toxic.

Possible Causes & Solutions:

  • Cause: Direct reduction of MTT by the compound.

    • Solution: Perform a cell-free control experiment. Add this compound to the culture medium without cells and add the MTT reagent. If a color change occurs, it indicates direct reduction of MTT by your compound.[8]

  • Cause: Interference from media components.

    • Solution: Some components in the culture medium can interact with the compound or the MTT reagent. If possible, use a simpler, serum-free medium during the MTT incubation step.

  • Solution: Switch to an alternative viability assay that is less prone to interference from natural compounds. Recommended alternatives include:

    • MTS or WST-1 assays: These assays produce a water-soluble formazan, which can reduce interference.[6]

    • Resazurin (AlamarBlue) assay: This is a fluorescent assay that is generally less susceptible to interference from colored compounds.[16][17]

    • ATP-based luminescence assays: These assays measure the level of ATP in viable cells and are considered a highly sensitive and reliable endpoint for cell viability.[16]

Data Presentation

Table 1: Cytotoxicity of Selected Diterpenoid Alkaloids in Human Cancer Cell Lines

This table summarizes the reported cytotoxic activities of various diterpenoid alkaloids, providing a reference for expected potency ranges in your experiments.

Diterpenoid AlkaloidCell LineAssayIC50 (µM)Reference
LipojesaconitineA549 (Lung Carcinoma)Not Specified6.0[1]
LipojesaconitineMDA-MB-231 (Breast Cancer)Not Specified7.3
LipomesaconitineKB (Nasopharyngeal Carcinoma)Not Specified9.9
LipoaconitineA549 (Lung Carcinoma)Not Specified13.7[18]
Siragrosvenin DMCF-7 (Breast Cancer)MTT8.04[3]
Chitralinine-CNot Specified (in vitro)Not Specified11.64 (AChE), 24.31 (BChE)[19]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using WST-1

This protocol provides a general framework for assessing the cytotoxicity of this compound using the WST-1 assay, which is a robust alternative to the MTT assay for natural compounds.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations. Ensure the final DMSO concentration is below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the compound concentration to determine the IC50 value.

Protocol 2: Preparation of this compound Solutions

This protocol details the preparation of stock and working solutions to minimize solubility issues.

  • Stock Solution Preparation (10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in high-purity DMSO to a final concentration of 10 mM.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution on the day of the experiment.

    • Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations for your assay.

    • Visually inspect the working solutions for any signs of precipitation before adding them to the cells.

Mandatory Visualization

Diagram 1: Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_compound Add Compound to Cells seed_plate->add_compound prep_compound Prepare Compound Dilutions incubate Incubate (24-72h) add_compound->incubate add_reagent Add Viability Reagent (e.g., WST-1) incubate->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent read_plate Read Absorbance/Fluorescence incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: A generalized workflow for in vitro cytotoxicity testing.

Diagram 2: Troubleshooting Logic for Inconsistent IC50 Values

troubleshooting_ic50 cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_technique Technique-Related Issues start Inconsistent IC50 Values check_solubility Check Solubility (Visual Inspection, Solubility Assay) start->check_solubility check_stability Check Stability (Time-course analysis via HPLC/LC-MS) start->check_stability check_purity Verify Compound Purity start->check_purity check_interference Test for Assay Interference (Cell-free control) start->check_interference optimize_params Optimize Assay Parameters (Cell density, incubation time) start->optimize_params review_pipetting Review Pipetting Technique start->review_pipetting validate_cell_counting Validate Cell Counting Method start->validate_cell_counting change_assay Switch to Alternative Assay (e.g., ATP-based) check_interference->change_assay Interference detected apoptosis_pathway compound This compound ros Increased ROS compound->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Validation & Comparative

Unraveling the Bioactivity of Aconitum Alkaloids: A Comparative Analysis of 13-Dehydroxyindaconitine and Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related natural compounds is paramount for innovation in therapeutics. This guide provides a detailed comparison of the biological activities of two diterpenoid alkaloids, 13-dehydroxyindaconitine and the extensively studied aconitine (B1665448), both derived from the Aconitum genus. While aconitine's potent analgesic and anti-inflammatory properties are well-documented, they are overshadowed by its notorious toxicity. In contrast, this compound is a lesser-known analogue, with preliminary evidence suggesting a distinct and potentially safer bioactivity profile, particularly in regard to its antioxidant effects.

This comparison synthesizes the available experimental data to illuminate the pharmacological profiles of these two alkaloids. Aconitine's mechanism of action, primarily as a potent activator of voltage-gated sodium channels, is well-established and directly linked to both its therapeutic and toxic effects. Information on this compound is comparatively scarce, with current knowledge pointing towards antioxidant, anti-inflammatory, and anticancer activities, though quantitative data remains limited.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activities of aconitine. At present, specific quantitative data for this compound from peer-reviewed studies is not available.

Table 1: Analgesic Activity of Aconitine

AssayModelTest SpeciesDose/ConcentrationEffectReference
Hot Plate TestThermal NociceptionMice0.3 mg/kg (oral)17.12% increase in pain threshold[1]
Hot Plate TestThermal NociceptionMice0.9 mg/kg (oral)20.27% increase in pain threshold[1]
Acetic Acid-Induced WrithingChemical NociceptionMice0.3 mg/kg (oral)68% reduction in writhing[1]
Acetic Acid-Induced WrithingChemical NociceptionMice0.9 mg/kg (oral)76% reduction in writhing[1]
Formalin-Induced Pain (Phase I)Inflammatory PainMice0.3 mg/kg (oral)33.23% inhibition[1]
Formalin-Induced Pain (Phase II)Inflammatory PainMice0.3 mg/kg (oral)36.08% inhibition[1]
Formalin-Induced HyperalgesiaInflammatory PainMiceED50: ~0.06 mg/kgAntinociceptive effect[2]

Table 2: Toxicity of Aconitine

AssayTest SpeciesLD50Reference
Acute ToxicityMice~0.15 mg/kg[2]

Mechanism of Action

Aconitine: A Potent Sodium Channel Activator

Aconitine's primary mechanism of action involves its high-affinity binding to site 2 of the alpha subunit of voltage-gated sodium channels (VGSCs) in their open state.[3][4][5] This interaction prevents the channels from inactivating, leading to a persistent influx of sodium ions and prolonged cell membrane depolarization.[3][4] This sustained depolarization underlies both the analgesic and toxic effects of aconitine. In sensory neurons, this can block pain signal transmission; however, in cardiac and central nervous system tissues, it leads to severe cardiotoxicity and neurotoxicity.[6]

Aconitine_Mechanism cluster_therapeutic Therapeutic Effects (Analgesia) cluster_toxic Toxic Effects Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (Site 2) Aconitine->VGSC Binds to open state Persistent_Activation Persistent Channel Activation VGSC->Persistent_Activation Prevents inactivation Na_Influx Prolonged Na+ Influx Persistent_Activation->Na_Influx Depolarization Sustained Membrane Depolarization Na_Influx->Depolarization Block_Pain Blockade of Pain Signal Transmission Depolarization->Block_Pain in sensory neurons Cardiac_Arrhythmias Cardiac Arrhythmias Depolarization->Cardiac_Arrhythmias in cardiomyocytes Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity in CNS neurons Analgesia Analgesic Effect Block_Pain->Analgesia

Figure 1. Aconitine's mechanism of action on voltage-gated sodium channels.
This compound: An Emerging Antioxidant

Currently, the precise molecular mechanisms underlying the reported biological activities of this compound are not well-defined in publicly available literature. It is suggested to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Its anti-inflammatory effects are thought to stem from the inhibition of pro-inflammatory cytokine production. The proposed anticancer activity may be due to the induction of apoptosis in cancer cells. However, these proposed mechanisms require validation through further experimental studies.

Experimental Protocols

Analgesic Activity of Aconitine (Hot Plate and Acetic Acid Writhing Tests)

Objective: To evaluate the analgesic effects of aconitine in mouse models of acute thermal and chemical pain.

Animals: Male Kunming mice (18-22 g).

Methods:

  • Hot Plate Test:

    • Mice were placed on a hot plate maintained at 55 ± 0.5°C.

    • The latency to the first sign of nociception (licking of hind paws or jumping) was recorded.

    • Aconitine (0.3 and 0.9 mg/kg) or aspirin (B1665792) (200 mg/kg) was administered orally 60 minutes before the test.

    • A cut-off time of 60 seconds was set to prevent tissue damage.

    • The percentage increase in pain threshold was calculated.[1]

  • Acetic Acid-Induced Writhing Test:

    • Mice were orally administered aconitine (0.3 and 0.9 mg/kg) or aspirin (200 mg/kg) 60 minutes prior to the injection of acetic acid.

    • An intraperitoneal injection of 0.7% acetic acid solution (10 mL/kg) was given to induce writhing.

    • The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) was counted for 15 minutes, starting 5 minutes after the acetic acid injection.

    • The percentage inhibition of writhing was calculated relative to a control group.[1]

Discussion

The available evidence clearly positions aconitine as a potent analgesic, albeit with a very narrow therapeutic index due to its high toxicity.[2] Its mechanism of action through the persistent activation of voltage-gated sodium channels is a double-edged sword, providing pain relief at low doses but leading to life-threatening cardiac and neurological events at higher doses.

In contrast, this compound remains a compound of nascent scientific interest. While preliminary data from commercial suppliers suggest antioxidant, anti-inflammatory, and anticancer activities, the lack of robust, peer-reviewed quantitative data and detailed mechanistic studies makes a direct comparison with aconitine challenging. The study by Yin et al. on alkaloids from Aconitum handelianum indicated that aconitine-type alkaloids may act as secondary antioxidants through metal chelation, a mechanism distinct from direct radical scavenging.[7][8][9] This suggests a potentially different and safer bioactivity profile for this compound compared to aconitine.

Future Directions

The significant knowledge gap regarding the biological activities of this compound presents a compelling area for future research. Key priorities should include:

  • Quantitative Assessment of Bioactivity: In-depth studies to determine the IC50 or EC50 values of this compound in various antioxidant, anti-inflammatory, and anticancer assays are crucial.

  • Toxicity Profiling: A comprehensive evaluation of the acute and chronic toxicity of this compound is necessary to ascertain its therapeutic potential and safety profile.

  • Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will provide a clearer understanding of its biological effects and how they differ from those of aconitine.

Such research will be instrumental in determining whether this compound or other related Aconitum alkaloids can be developed into safer and more effective therapeutic agents.

References

A Comparative Guide to the Antioxidant Activity of 13-Dehydroxyindaconitine and Trolox

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Template for Comparison

To facilitate a clear and direct comparison of the antioxidant activities of 13-Dehydroxyindaconitine and Trolox, experimental data should be meticulously organized. The following tables provide a standardized format for presenting quantitative results from various antioxidant assays. These tables are designed for researchers to populate with their own experimental data.

Table 1: IC50 Values from Radical Scavenging Assays

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compoundUser-generated dataUser-generated data
TroloxUser-generated dataUser-generated data

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial free radicals.

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC)

CompoundTEAC Value (DPPH Assay)TEAC Value (ABTS Assay)
This compoundUser-generated dataUser-generated data

Note: TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant capacity of a substance relative to the standard, Trolox.[4][6]

Table 3: Oxygen Radical Absorbance Capacity (ORAC) Values

CompoundORAC Value (µmol TE/µmol)
This compoundUser-generated data
Trolox1.0 (by definition)

Note: ORAC values are expressed as micromoles of Trolox Equivalents (TE) per micromole of the antioxidant compound.[7]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and accuracy in the comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method used to evaluate the antioxidant capacity of a substance.[8] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8][9]

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (B145695).[9] This solution should be protected from light.[9] Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[10]

  • Sample Preparation: Prepare various concentrations of this compound and Trolox in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a microplate or cuvettes, mix a specific volume of the sample or standard with the DPPH working solution.[9] A control containing only the solvent and DPPH solution should also be prepared.[8]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period, typically 30 minutes.[8][9]

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[8][9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[8]

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Working Solution Mix Mix Sample/Trolox with DPPH Solution DPPH_sol->Mix Sample_prep Prepare Sample and Trolox Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11] The pre-formed blue-green ABTS•+ radical is reduced by the antioxidant, leading to a decrease in absorbance.[11]

Procedure:

  • Generation of ABTS•+: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[12][13] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11][12][13]

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Sample Preparation: Prepare various concentrations of this compound and Trolox.

  • Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.[12]

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.[12]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[11][13]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as IC50 or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.[12]

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ Radical Cation ABTS_work Prepare ABTS•+ Working Solution ABTS_rad->ABTS_work React Mix Sample/Trolox with ABTS•+ Solution ABTS_work->React Sample_prep Prepare Sample and Trolox Dilutions Sample_prep->React Incubate Incubate at Room Temp (e.g., 6 min) React->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate IC50 or TEAC Measure->Calculate

ABTS Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[7] The antioxidant capacity is quantified by comparing the protective effect of the sample to that of a Trolox standard.[7]

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (commonly fluorescein), the free radical initiator (e.g., AAPH), and a series of Trolox standards.[7][14]

  • Sample Preparation: Prepare dilutions of this compound.

  • Assay in Microplate: In a 96-well black microplate, add the fluorescein (B123965) solution to each well, followed by the antioxidant sample or Trolox standard.[14][15]

  • Incubation: Incubate the plate at 37°C for a period of time (e.g., 30 minutes).[14][15]

  • Initiation of Reaction: Add the AAPH solution to each well to initiate the radical-generating reaction.[14]

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence decay kinetically over a set period (e.g., 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).[14][15]

  • Calculation: The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the Trolox standard curve.[7][14] The results are expressed as micromoles of Trolox Equivalents (TE).[7]

ORAC_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis Plate Pipette Fluorescein and Sample/Trolox into Microplate Incubate_pre Incubate at 37°C Plate->Incubate_pre Add_AAPH Add AAPH to Initiate Reaction Incubate_pre->Add_AAPH Monitor Monitor Fluorescence Decay Kinetically Add_AAPH->Monitor Calculate_AUC Calculate Area Under the Curve (AUC) Monitor->Calculate_AUC Determine_ORAC Determine ORAC Value (µmol TE) Calculate_AUC->Determine_ORAC

ORAC Assay Workflow

Conclusion

The comparison of the antioxidant activity of a novel natural compound like this compound to a well-established standard such as Trolox is a crucial step in its evaluation as a potential therapeutic or preservative agent. The detailed protocols for the DPPH, ABTS, and ORAC assays provided in this guide offer a robust framework for generating reliable and comparable data. By following these standardized methods and utilizing the provided templates for data presentation, researchers can effectively assess the antioxidant potential of this compound relative to Trolox.

References

Comparative Analysis of the Anti-inflammatory Effects of 13-Dehydroxyindaconitine and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at a Natural Alkaloid and a Classic NSAID

In the landscape of anti-inflammatory therapeutics, researchers are continually exploring both novel natural compounds and established synthetic drugs. This guide provides a comparative overview of the anti-inflammatory properties of 13-Dehydroxyindaconitine, a diterpenoid alkaloid from the Aconitum species, and indomethacin (B1671933), a widely used nonsteroidal anti-inflammatory drug (NSAID).

Executive Summary

Direct comparative studies and specific quantitative data on the anti-inflammatory effects of this compound are not available in the current body of scientific literature. However, research on diterpenoid alkaloids from Aconitum species, the class of compounds to which this compound belongs, indicates a potential for anti-inflammatory activity. This comparison, therefore, draws upon the general findings for Aconitum diterpenoid alkaloids and contrasts them with the extensive experimental data available for indomethacin.

Indomethacin is a potent inhibitor of cyclooxygenase (COX) enzymes, a well-established mechanism for its anti-inflammatory, analgesic, and antipyretic effects. In contrast, the anti-inflammatory mechanisms of Aconitum diterpenoid alkaloids are less defined but appear to involve the modulation of pro-inflammatory cytokines and the NF-κB signaling pathway.

Performance Data: A Comparative Overview

Due to the lack of specific data for this compound, the following table compares the known anti-inflammatory profile of indomethacin with the generalized findings for diterpenoid alkaloids from Aconitum species.

ParameterThis compound (representing Aconitum Diterpenoid Alkaloids)Indomethacin
In Vivo Efficacy
Carrageenan-Induced Paw EdemaReported to inhibit edema[1][2]. Specific quantitative data for this compound is unavailable. Other diterpenoid alkaloids show activity comparable to NSAIDs[3][4].Significant inhibition of paw edema has been demonstrated. Doses of 0.66-2 mg/kg can inhibit carrageenan-induced paw edema in rats[2].
In Vitro Efficacy
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)Some diterpenoid alkaloids from Aconitum have been shown to inhibit the secretion of TNF-α with IC50 values ranging from 67.56 µM to 683.436 µM[5].Pretreatment with indomethacin can potentiate the production of TNF-α and IL-6 in response to endotoxin (B1171834) in mice[1]. However, in other in vitro models, it has shown varied effects on cytokine production[3].
Mechanism of Action
COX Enzyme InhibitionNo direct evidence of COX inhibition found for this compound.Potent non-selective inhibitor of COX-1 and COX-2 enzymes[6]. IC50 values for ovine COX-1 and human COX-2 are reported to be 0.42 µM and 2.75 µM, respectively[4].
NF-κB Pathway InhibitionSome diterpenoid alkaloids from Aconitum species have been shown to suppress the NF-κB signaling pathway[7].Can inhibit the activation of NF-κB, which may contribute to its anti-inflammatory effects independent of COX inhibition[8].

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental design, the following diagrams are provided.

Indomethacin_Mechanism Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2

Indomethacin's primary mechanism of action.

Aconitum_Alkaloid_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_active->Gene_Expression Aconitum_Alkaloids Aconitum Diterpenoid Alkaloids Aconitum_Alkaloids->IKK Aconitum_Alkaloids->NFkB_active

Generalized anti-inflammatory pathway for Aconitum alkaloids.

Experimental_Workflow cluster_in_vivo In Vivo: Carrageenan-Induced Paw Edema cluster_in_vitro In Vitro: Cytokine Production Assay Animal_Grouping Animal_Grouping Drug_Administration Drug_Administration Animal_Grouping->Drug_Administration Carrageenan_Injection Carrageenan_Injection Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw_Volume_Measurement Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis_InVivo Data_Analysis_InVivo Paw_Volume_Measurement->Data_Analysis_InVivo Cell_Culture Cell_Culture Drug_Treatment Drug_Treatment Cell_Culture->Drug_Treatment LPS_Stimulation LPS_Stimulation Drug_Treatment->LPS_Stimulation Supernatant_Collection Supernatant_Collection LPS_Stimulation->Supernatant_Collection ELISA ELISA Supernatant_Collection->ELISA Data_Analysis_InVitro Data_Analysis_InVitro ELISA->Data_Analysis_InVitro

Standard experimental workflow for evaluation.

Detailed Experimental Protocols

The following are standardized protocols for the key experiments cited in the comparison of anti-inflammatory agents.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely accepted method for screening acute anti-inflammatory activity.

  • Animal Preparation: Male Wistar rats (150-200 g) are typically used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.

  • Grouping and Dosing: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the compound being investigated (e.g., this compound). The test compounds and indomethacin are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The degree of swelling is calculated as the increase in paw volume. The percentage inhibition of edema is calculated for each group in comparison to the control group.

In Vitro Inhibition of Pro-inflammatory Cytokine Production

This assay assesses the ability of a compound to suppress the release of inflammatory mediators from immune cells.

  • Cell Culture: A murine macrophage cell line, such as RAW 264.7, is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 24-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., diterpenoid alkaloids) or indomethacin for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL.

  • Supernatant Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group.

Conclusion

While indomethacin remains a cornerstone in anti-inflammatory therapy with a well-characterized mechanism of action, the therapeutic potential of natural compounds like this compound warrants further investigation. The available literature suggests that diterpenoid alkaloids from Aconitum species possess anti-inflammatory properties, likely mediated through the inhibition of pro-inflammatory cytokines and the NF-κB pathway. However, the absence of specific experimental data for this compound makes a direct and quantitative comparison with indomethacin challenging. Future studies focusing on the in vivo and in vitro anti-inflammatory effects of purified this compound are necessary to elucidate its precise mechanism of action and to accurately assess its therapeutic potential relative to established drugs like indomethacin.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural-activity relationships (SAR) of 13-Dehydroxyindaconitine and related C19-diterpenoid alkaloids. By examining key experimental data, we aim to shed light on the chemical modifications that influence their biological activities, including analgesic, anti-inflammatory, and cytotoxic effects. This objective analysis is intended to support further research and development in this promising class of natural compounds.

Core Biological Activities: A Comparative Overview

C19-diterpenoid alkaloids, a class of complex natural products primarily found in plants of the Aconitum and Delphinium genera, are renowned for their potent and diverse pharmacological activities. These compounds have been a subject of intense research due to their significant analgesic and anti-inflammatory properties. However, their therapeutic potential is often limited by their inherent toxicity. Understanding the relationship between their intricate structures and biological effects is crucial for the development of safer and more effective therapeutic agents.

The key activities associated with these alkaloids include:

  • Analgesic Activity: Many C19-diterpenoid alkaloids exhibit potent pain-relieving effects, often mediated through their interaction with voltage-gated sodium channels.

  • Anti-inflammatory Activity: These compounds have been shown to suppress inflammatory responses in various experimental models.

  • Cytotoxicity: A significant characteristic of this class of alkaloids is their toxicity, which poses a major challenge for their clinical application.

This guide will delve into the specific structural features that govern these activities, with a focus on this compound and its analogues.

Data Presentation: Quantitative Comparison of Alkaloid Activity

The following tables summarize the available quantitative data on the analgesic, anti-inflammatory, and cytotoxic activities of this compound and a selection of its structurally related alkaloids. This data has been compiled from various scientific studies to provide a clear and concise comparison.

Table 1: Analgesic Activity of this compound and Related Alkaloids

CompoundTest ModelAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
AconitineAcetic acid-induced writhingMicep.o.0.3 - 0.9 (inhibition %)[1]
LappaconitineAcetic acid-induced writhingMices.c.3.50[2]
8-O-deacetyl-8-O-ethylcrassicauline AAcetic acid-induced writhingMices.c.0.0972[2]
8-O-ethylyunaconitineAcetic acid-induced writhingMices.c.0.0591[2]
Franchetine derivative 1Acetic acid-induced visceral painMicei.p.2.15 ± 0.07[3]

ED50: Effective dose in 50% of the population. Lower values indicate higher potency. p.o.: oral administration; s.c.: subcutaneous administration; i.p.: intraperitoneal administration.

Table 2: Anti-inflammatory Activity of this compound and Related Alkaloids

CompoundTest ModelCell Line/Animal ModelIC50/Inhibition %Reference
Diterpenoid Alkaloids (General)Carrageenan-induced paw edemaRats-[4]
Franchetine derivative 1NO production in LPS-induced BV-2 cellsBV-2 cellsStronger than celecoxib[3]
Franchetine derivative 2NO production in LPS-induced BV-2 cellsBV-2 cellsStronger than celecoxib[3]
Franchetine derivative 7NO production in LPS-induced BV-2 cellsBV-2 cellsStronger than celecoxib[3]
Franchetine derivative 16NO production in LPS-induced BV-2 cellsBV-2 cellsStronger than celecoxib[3]

IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency. NO: Nitric Oxide; LPS: Lipopolysaccharide.

Table 3: Cytotoxicity of this compound and Related Alkaloids

CompoundCell LineAssayLD50/IC50 (µM)Reference
AconitineRat myocardial cells H9c2MTTMost toxic of three tested[5]
HypaconitineRat myocardial cells H9c2MTT-[5]
MesaconitineRat myocardial cells H9c2MTT-[5]
Lipojesaconitine (1)A549, MDA-MB-231, MCF-7, KB-6.0 - 7.3[6]
Lipoaconitine (4)A549, MDA-MB-231, MCF-7, KB, KB-VIN-13.7 - 20.3[6]
Franchetine derivative 1Mice-> 20 mg/kg[3]

LD50: Median lethal dose. IC50: Half-maximal inhibitory concentration. Lower values indicate higher toxicity/potency.

Structure-Activity Relationship Insights

The analgesic activity of C19-diterpenoid alkaloids is significantly influenced by the substituents on their complex steroidal skeleton. Key structural features that have been identified to impact analgesic potency include:

  • Tertiary amine in ring A: This feature is considered important for analgesic activity.[2]

  • Substituent at C-8: The presence of an acetoxyl or an ethoxyl group at this position contributes to analgesic effects.[2]

  • Ester group at C-14: An aromatic ester at this position is a crucial structural feature for potent analgesic activity.[2]

  • Saturation of ring D: The saturation state of this ring also plays a role in the analgesic properties of these alkaloids.[2]

The anti-inflammatory activity of these compounds is often associated with the inhibition of pro-inflammatory mediators like nitric oxide (NO).[3] The cytotoxicity of these alkaloids is a major concern, and structural modifications are being explored to reduce their toxicity while retaining their therapeutic effects. For instance, franchetine derivative 1 has been shown to have low toxicity in mice.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vivo Analgesic Assays

1. Acetic Acid-Induced Writhing Test

This widely used model assesses peripheral analgesic activity.

  • Animals: Male Kunming mice (18-22 g).

  • Procedure:

    • Animals are randomly divided into control and treatment groups.

    • The test compounds, vehicle (control), or a standard drug (e.g., aspirin) are administered orally (p.o.) or subcutaneously (s.c.).

    • After a specific pre-treatment time (e.g., 60 minutes for p.o.), a 0.6% solution of acetic acid in saline is injected intraperitoneally (i.p.) at a volume of 10 mL/kg body weight to induce writhing (a characteristic stretching and constriction of the abdomen).

    • The number of writhes is counted for a defined period (e.g., 15 minutes), starting 5 minutes after the acetic acid injection.

    • The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

  • Endpoint: The dose that produces a 50% reduction in writhing (ED50) is calculated.[1][7]

In Vitro Anti-inflammatory Assays

1. Nitric Oxide (NO) Production in LPS-Induced Macrophages

This assay evaluates the potential of compounds to inhibit the production of the pro-inflammatory mediator, nitric oxide.

  • Cell Line: Murine macrophage cell line, RAW 264.7.

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are then treated with various concentrations of the test compounds for a short period (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

    • After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Endpoint: The concentration of the compound that inhibits NO production by 50% (IC50) is determined.

In Vitro Cytotoxicity Assays

1. MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

    • After an incubation period (e.g., 24, 48, or 72 hours), the MTT solution is added to each well.

    • The plate is incubated for a further period (e.g., 4 hours) to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Endpoint: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.[8][9]

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate key concepts and workflows.

experimental_workflow cluster_invivo In Vivo Analgesic Testing cluster_invitro_inflam In Vitro Anti-inflammatory Testing cluster_invitro_cyto In Vitro Cytotoxicity Testing animal_model Animal Model (Mice) compound_admin Compound Administration animal_model->compound_admin acetic_acid Acetic Acid Injection compound_admin->acetic_acid writhing_count Writhing Count acetic_acid->writhing_count ed50_calc ED50 Calculation writhing_count->ed50_calc cell_culture Cell Culture (RAW 264.7) compound_treatment Compound Treatment cell_culture->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation no_measurement NO Measurement lps_stimulation->no_measurement ic50_calc_inflam IC50 Calculation no_measurement->ic50_calc_inflam cell_seeding Cell Seeding compound_exposure Compound Exposure cell_seeding->compound_exposure mtt_assay MTT Assay compound_exposure->mtt_assay absorbance_reading Absorbance Reading mtt_assay->absorbance_reading ic50_calc_cyto IC50 Calculation absorbance_reading->ic50_calc_cyto

Figure 1: General experimental workflow for assessing the biological activities of diterpenoid alkaloids.

sar_summary cluster_modifications Structural Modifications cluster_activities Biological Activities parent_alkaloid C19-Diterpenoid Alkaloid Core ring_a Ring A: Tertiary Amine parent_alkaloid->ring_a c8_sub C-8: Acetoxyl/Ethoxyl parent_alkaloid->c8_sub c14_sub C-14: Aromatic Ester parent_alkaloid->c14_sub ring_d Ring D: Saturation parent_alkaloid->ring_d anti_inflammatory Anti-inflammatory Activity parent_alkaloid->anti_inflammatory cytotoxicity Cytotoxicity parent_alkaloid->cytotoxicity analgesic Analgesic Activity ring_a->analgesic c8_sub->analgesic c14_sub->analgesic ring_d->analgesic

Figure 2: Key structural features influencing the analgesic activity of C19-diterpenoid alkaloids.

This guide serves as a starting point for researchers interested in the complex and promising field of C19-diterpenoid alkaloids. The provided data and protocols are intended to facilitate further exploration and the rational design of novel therapeutic agents with improved efficacy and safety profiles.

References

In-Depth Analysis of 13-Dehydroxyindaconitine's Anticancer Potential: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals seeking to understand the anticancer properties of the natural alkaloid 13-Dehydroxyindaconitine will find a summary of its known attributes and the current landscape of its scientific validation in this guide. While preliminary information suggests a potential role for this compound in oncology, a comprehensive, comparative analysis is limited by the current scarcity of published, in-depth experimental data.

Overview of this compound

This compound is a diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii, a plant used in traditional medicine.[1] Diterpenoid alkaloids from the Aconitum genus are a subject of scientific inquiry for their potential pharmacological activities, including anticancer effects.[2][3][4] General information suggests that this compound may exert anticancer effects by inducing apoptosis (programmed cell death) through the activation of caspases and disruption of mitochondrial function.[1]

Comparative Anticancer Activity: Data Limitations

A thorough comparison of this compound's anticancer activity against other therapeutic agents is currently challenging due to the lack of publicly available, peer-reviewed studies presenting quantitative data across multiple cancer cell lines. To construct a robust comparative guide, data points such as the half-maximal inhibitory concentration (IC50) values are essential. These values quantify the concentration of a substance needed to inhibit a biological process by half, providing a standard measure of potency.

For a meaningful comparison, the following data, which is not yet available in the public domain for this compound, would be required:

CompoundCell Line 1 (e.g., MCF-7 - Breast Cancer) IC50 (µM)Cell Line 2 (e.g., A549 - Lung Cancer) IC50 (µM)Cell Line 3 (e.g., HCT116 - Colon Cancer) IC50 (µM)
This compound Data Not AvailableData Not AvailableData Not Available
Alternative/Standard Drug (e.g., Paclitaxel) [Example Value][Example Value][Example Value]

Table 1: Illustrative Template for Comparative Cytotoxicity Data. The lack of specific IC50 values for this compound across various cancer cell lines in published literature prevents a direct, quantitative comparison with established anticancer drugs.

Experimental Protocols for Anticancer Activity Assessment

While specific protocols for this compound are not detailed in the available literature, the following are standard methodologies employed to validate the anticancer activity of novel compounds.

Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound) and a control vehicle for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The results are used to plot a dose-response curve and calculate the IC50 value.

Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Signaling Pathways in Anticancer Activity

The proposed mechanism of action for this compound involves the induction of apoptosis. A common signaling pathway implicated in apoptosis is the intrinsic or mitochondrial pathway.

G cluster_cell Cancer Cell 13_Dehydroxyindaconitine 13_Dehydroxyindaconitine Mitochondrion Mitochondrion 13_Dehydroxyindaconitine->Mitochondrion Disruption of function Caspase_Activation Caspase_Activation Mitochondrion->Caspase_Activation Release of pro-apoptotic factors Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution of cell death G cluster_workflow Anticancer Drug Validation Workflow Compound_Isolation Compound_Isolation In_Vitro_Screening In_Vitro_Screening Compound_Isolation->In_Vitro_Screening Mechanism_of_Action_Studies Mechanism_of_Action_Studies In_Vitro_Screening->Mechanism_of_Action_Studies In_Vivo_Studies In_Vivo_Studies Mechanism_of_Action_Studies->In_Vivo_Studies Clinical_Trials Clinical_Trials In_Vivo_Studies->Clinical_Trials

References

Comparative Analysis of Antibody Cross-Reactivity for Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody performance in detecting various Aconitum alkaloids, focusing on cross-reactivity. The information presented is collated from published experimental data to assist in the selection and development of immunoassays for these toxic compounds.

Data Presentation: Antibody Cross-Reactivity

The specificity of an antibody is a critical factor in the development of reliable immunoassays. The following table summarizes the cross-reactivity of a monoclonal antibody developed for the detection of Aconitum alkaloids.

AntibodyTarget AnalyteCross-ReactantIC50 (ng/mL)Cross-Reactivity (%)Reference
Monoclonal Antibody (5D1)Aconitine (ACO)Aconitine3.65100[1]
Indaconitine>1000<0.1[1]
Lappaconitine>1000<0.1[1]
Aconitumtalassicum>1000<0.1[1]
Bulleyaconitine A>1000<0.1[1]
Aconitine 3-acetate>1000<0.1[1]
Anti-aconitine Monoclonal AntibodyAconitine (Aco)MesaconitineNot specifiedCross-reacted[2][3]
HypaconitineNot specifiedCross-reacted[2][3]
JesaconitineNot specifiedCross-reacted[2][3]

Note: A study by an unnamed author reported that their anti-aconitine monoclonal antibody cross-reacted with mesaconitine, hypaconitine, and jesaconitine, which are all Aco-type alkaloids[2][3]. However, the specific percentage of cross-reactivity was not available in the abstract.

Experimental Protocols

The data presented in this guide was primarily generated using an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). Below is a detailed methodology for such an assay.

Indirect Competitive ELISA (ic-ELISA) Protocol for Aconitum Alkaloid Detection

This protocol is based on the methodology described by Wang et al. (2020)[1].

1. Reagents and Materials:

  • Coating antigen (Aconitine conjugated to a carrier protein like OVA)

  • Monoclonal antibody specific to the target Aconitum alkaloid

  • Standard solutions of Aconitum alkaloids (for calibration curve and cross-reactivity testing)

  • Goat anti-mouse IgG-HRP (Horseradish Peroxidase conjugated secondary antibody)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • 96-well microtiter plates

2. Assay Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen (e.g., 100 µL/well of 1 µg/mL Aconitine-OVA in coating buffer) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with washing buffer.

  • Blocking: To block non-specific binding sites, 200 µL/well of blocking buffer is added, and the plate is incubated for 2 hours at 37°C.

  • Washing: The plate is washed three times with washing buffer.

  • Competitive Reaction: 50 µL of standard solution or sample extract and 50 µL of the monoclonal antibody (at an appropriate dilution) are added to each well. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with washing buffer.

  • Secondary Antibody Incubation: 100 µL/well of goat anti-mouse IgG-HRP (diluted in blocking buffer) is added, and the plate is incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with washing buffer.

  • Substrate Reaction: 100 µL/well of TMB substrate solution is added, and the plate is incubated in the dark at 37°C for 15 minutes.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL/well of stop solution.

  • Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader.

3. Calculation of Cross-Reactivity: The cross-reactivity (CR) is calculated using the following formula:

CR (%) = (IC₅₀ of the target analyte / IC₅₀ of the cross-reactant) × 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen.

Mandatory Visualization

Experimental Workflow

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Reaction cluster_detection Detection A Coat plate with Aconitine-carrier conjugate B Wash & Block non-specific sites A->B Incubate C Add sample/standard & primary antibody B->C Incubate D Wash & Add enzyme-linked 2nd antibody C->D Incubate E Wash & Add substrate D->E Incubate F Stop reaction & Read OD E->F Develop color

Caption: Workflow of a competitive immunoassay for determining antibody cross-reactivity.

Structural Relationships of Aconitum Alkaloids

Aconitum_Alkaloids cluster_aconitine_type Aconitine-type Alkaloids cluster_other_types Other Related Alkaloids Aconitine Aconitine (C₃₄H₄₇NO₁₁) Mesaconitine Mesaconitine (C₃₃H₄₅NO₁₁) Aconitine->Mesaconitine Structural Similarity (Differ at C4) Hypaconitine Hypaconitine (C₃₃H₄₅NO₁₀) Aconitine->Hypaconitine Structural Similarity (Differ at C8) Jesaconitine Jesaconitine (C₃₅H₄₉NO₁₂) Aconitine->Jesaconitine Structural Similarity Indaconitine Indaconitine Aconitine->Indaconitine Lappaconitine Lappaconitine Aconitine->Lappaconitine Bulleyaconitine_A Bulleyaconitine A Aconitine->Bulleyaconitine_A Mesaconitine->Hypaconitine

Caption: Structural relationships of key Aconitum alkaloids.

References

A Comparative Analysis of 13-Dehydroxyindaconitine's Efficacy Against Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kunming, China – December 7, 2025 – A comprehensive review of available scientific literature provides insights into the antioxidant potential of 13-Dehydroxyindaconitine, a diterpenoid alkaloid found in plants of the Aconitum genus. This guide offers a comparative perspective on its efficacy relative to well-established natural antioxidants such as Vitamin C, Vitamin E, and the flavonoid Quercetin, tailored for researchers, scientists, and professionals in drug development.

This compound belongs to the aconitine-type C19-diterpenoid alkaloids.[1] While direct quantitative data on the free radical scavenging activity of this compound remains limited in publicly accessible literature, studies on related alkaloids from Aconitum species suggest a potential role as secondary antioxidants, primarily through their metal ion chelating properties.[1][2] This mechanism distinguishes them from primary antioxidants that directly neutralize free radicals.

Quantitative Comparison of Antioxidant Activity

To provide a clear comparison, the following table summarizes the 50% inhibitory concentration (IC50) values for common antioxidant assays. It is important to note that a lower IC50 value indicates a higher antioxidant efficacy. Due to the current lack of specific IC50 values for this compound, this table serves as a baseline for evaluating its potential efficacy once data becomes available.

AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µmol TE/g)Metal Chelating IC50 (µM)
This compound Data not availableData not availableData not availableData not available
Vitamin C (Ascorbic Acid) ~25 - 100~10 - 50HighLow
Vitamin E (α-Tocopherol) ~40 - 150~10 - 60ModerateLow
Quercetin ~5 - 20~2 - 15Very HighModerate to High

Note: The IC50 and FRAP values for Vitamin C, Vitamin E, and Quercetin are approximate ranges compiled from various studies and can vary based on specific experimental conditions.

Mechanism of Action: A Focus on the Nrf2 Signaling Pathway

Recent research into the bioactivity of aconitine (B1665448) alkaloids has shed light on their potential to modulate cellular antioxidant defense mechanisms. Evidence suggests that these alkaloids may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5][6] Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of several antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to counteract oxidative stress. The potential of this compound to influence this pathway warrants further investigation as a key aspect of its antioxidant efficacy.

Below is a diagram illustrating the proposed activation of the Nrf2 signaling pathway by aconitine-type alkaloids.

References

Validating the Mechanism of Action of 13-Dehydroxyindaconitine: A Comparative Guide to Using Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of 13-Dehydroxyindaconitine, a diterpenoid alkaloid with known antioxidant, anti-inflammatory, and apoptotic activities. Drawing parallels from the well-established pharmacology of related aconitine (B1665448) alkaloids, this document outlines a systematic approach using specific inhibitors to investigate its primary molecular target, presumed to be voltage-gated sodium channels (VGSCs), and subsequently elucidate the downstream signaling pathways leading to its observed cellular effects.

Hypothesized Mechanism of Action

Based on the structure of this compound and the known action of the parent compound aconitine, it is hypothesized that its primary mechanism of action involves the modulation of voltage-gated sodium channels. This modulation could either be activation or inhibition, which in turn could trigger downstream events such as apoptosis and inflammation. This guide provides the tools to test this hypothesis.

Data Presentation: Comparative Inhibitor Data

To validate the mechanism of action of this compound, a panel of inhibitors targeting different components of the proposed signaling pathways should be employed. The following tables summarize key inhibitors, their targets, and their expected effects in the context of this validation.

Table 1: Inhibitors for Validating Voltage-Gated Sodium Channel Modulation

InhibitorTargetExpected Effect on this compound Activity (if it's a VGSC modulator)Typical Concentration Range
Tetrodotoxin (TTX)Pore blocker of most VGSCsAntagonize the effects of this compound100-500 nM
LidocainePore blocker (intracellular)Antagonize the effects of this compound10-100 µM
VeratridineSite 2 VGSC activatorPotentiate or have complex interactions with this compound's effects1-10 µM

Table 2: Inhibitors for Validating Downstream Apoptotic Pathways

InhibitorTargetExpected Effect on this compound-induced ApoptosisTypical Concentration Range
Z-VAD-FMKPan-caspase inhibitorInhibit apoptosis induced by this compound20-50 µM
Z-DEVD-FMKCaspase-3/7 inhibitorInhibit apoptosis if mediated by these executioner caspases20-50 µM
ABT-737Bcl-2/Bcl-xL inhibitorPotentiate apoptosis if the intrinsic pathway is involved1-10 µM

Table 3: Inhibitors for Validating Downstream Inflammatory Pathways

InhibitorTargetExpected Effect on this compound-induced Inflammatory ResponseTypical Concentration Range
BAY 11-7082IKKβ inhibitor (NF-κB pathway)Inhibit pro-inflammatory cytokine production if mediated by NF-κB5-20 µM
U0126MEK1/2 inhibitor (MAPK pathway)Inhibit inflammatory response if MAPK signaling is involved10-20 µM

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are key experimental protocols for validating the mechanism of action of this compound.

Electrophysiology: Patch-Clamp Analysis of Voltage-Gated Sodium Currents

This protocol is designed to directly assess the effect of this compound on VGSC activity.

  • Cell Line: Use a cell line stably expressing a specific subtype of human VGSC (e.g., HEK293 cells expressing Nav1.7).

  • Recording Configuration: Whole-cell patch-clamp.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Voltage Protocol:

    • Hold the cell at a holding potential of -100 mV.

    • Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • To assess use-dependency, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 10 Hz).

  • Procedure:

    • Obtain a stable whole-cell recording and record baseline sodium currents.

    • Perfuse the cell with a solution containing this compound at various concentrations (e.g., 1, 10, 100 µM) and record the currents.

    • To test for antagonism, co-apply this compound with a known VGSC inhibitor like Tetrodotoxin (TTX) or Lidocaine.

  • Data Analysis: Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and use-dependent block.

Cell Viability and Apoptosis Assays

These assays will determine if the cytotoxic effects of this compound are mediated by apoptosis and can be blocked by specific inhibitors.

  • Cell Line: A cancer cell line known to be sensitive to pro-apoptotic stimuli (e.g., Jurkat or HeLa cells).

  • Treatment:

    • Seed cells in 96-well plates.

    • Pre-incubate cells with or without the appropriate inhibitor (e.g., Z-VAD-FMK) for 1-2 hours.

    • Add this compound at various concentrations and incubate for 24-48 hours.

  • Assays:

    • Cell Viability: Use a standard MTT or CellTiter-Glo assay to measure cell viability.

    • Caspase Activity: Use a luminogenic or fluorogenic caspase-3/7 assay to measure the activity of executioner caspases.

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Data Analysis: Compare the effects of this compound in the presence and absence of inhibitors to determine the role of caspases in its-induced cell death.

Measurement of Inflammatory Cytokine Production

This protocol will assess the anti-inflammatory or pro-inflammatory effects of this compound and the involvement of specific signaling pathways.

  • Cell Line: A macrophage-like cell line (e.g., RAW 264.7) or primary macrophages.

  • Stimulation:

    • Pre-treat cells with or without inhibitors (e.g., BAY 11-7082) for 1-2 hours.

    • Treat with this compound.

    • Stimulate with an inflammatory agent like Lipopolysaccharide (LPS) (100 ng/mL) for 6-24 hours.

  • Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine if this compound modulates cytokine production and if this effect is reversed by inhibitors of key inflammatory signaling pathways.

Mandatory Visualizations

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.

G cluster_0 Cell Membrane cluster_1 Downstream Cellular Effects VGSC Voltage-Gated Sodium Channel Apoptosis Apoptosis VGSC->Apoptosis Leads to Inflammation Inflammation VGSC->Inflammation Leads to Thirteen_DHI This compound Thirteen_DHI->VGSC Modulates TTX Tetrodotoxin (Inhibitor) TTX->VGSC Inhibits Caspase_Inhibitor Caspase Inhibitor Caspase_Inhibitor->Apoptosis Inhibits NFkB_Inhibitor NF-kB Inhibitor NFkB_Inhibitor->Inflammation Inhibits

Caption: Hypothesized signaling pathway of this compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Confirmation with Inhibitors cluster_2 Phase 3: Downstream Pathway Analysis A Patch-Clamp on VGSC-expressing cells B Treat with This compound A->B C Measure Sodium Currents B->C D Co-apply with TTX/Lidocaine C->D E Observe Antagonism D->E F Cell-based Assays (Apoptosis, Inflammation) E->F G Apply Pathway-specific Inhibitors F->G H Measure Cellular Response G->H

Caption: Experimental workflow for validating the mechanism of action.

G cluster_0 Experimental Evidence A Hypothesis: 13-DHI modulates VGSCs B Electrophysiology: 13-DHI alters Na+ currents A->B C Inhibitor Studies: TTX reverses 13-DHI effect B->C D Conclusion: 13-DHI is a VGSC modulator C->D E Further Investigation: Downstream effects on apoptosis and inflammation are linked to VGSC modulation D->E

Caption: Logical relationship of experimental validation.

Independent Verification of 13-Dehydroxyindaconitine's Published Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published bioactivities of 13-Dehydroxyindaconitine, a diterpenoid alkaloid, with alternative compounds. It includes a summary of available quantitative data, detailed experimental methodologies for key bioassays, and a critical assessment of the independent verification of its biological effects.

Executive Summary

This compound, isolated from plants of the Aconitum genus, has been reported to possess antioxidant, anti-inflammatory, and anticancer properties. However, a comprehensive review of the scientific literature reveals a significant lack of independent verification for these claims. While initial studies have suggested potential therapeutic benefits, the absence of replication studies raises concerns about the reproducibility and robustness of these findings. This guide aims to present the existing data, highlight the gaps in current research, and provide a comparative context with well-established alternative compounds.

Data Presentation: Bioactivity Comparison

The following tables summarize the available quantitative data for this compound and selected alternative compounds. It is critical to note that specific quantitative data for this compound is sparse in the publicly available literature.

Table 1: Antioxidant Activity

CompoundAssayIC50 / ActivitySource
This compound Fe2+-chelating activityPotent secondary antioxidant[1]
QuercetinDPPH~5-10 µMVaries by study
CurcuminDPPH~20-50 µMVaries by study
Ascorbic Acid (Vitamin C)DPPH~20-40 µMVaries by study

Note: A study by Yin et al. (2016) on alkaloids from Aconitum handelianum suggested that aconitine-type C19-diterpenoid alkaloids, like this compound, exhibit their antioxidant effects primarily through metal ion chelation rather than direct radical scavenging[1]. Specific IC50 values for this compound in standard radical scavenging assays like DPPH were not found.

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineIC50 / ActivitySource
This compound Nitric Oxide (NO) ProductionRAW 264.7Data Not Available-
QuercetinNO ProductionRAW 264.7~10-30 µMVaries by study
CurcuminNO ProductionRAW 264.7~5-15 µMVaries by study
Dexamethasone (Standard)NO ProductionRAW 264.7~1-10 nMVaries by study

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50Source
This compound VariousMTTData Not Available-
Doxorubicin (Standard)MCF-7 (Breast Cancer)MTT~0.5-2 µMVaries by study
Doxorubicin (Standard)HepG2 (Liver Cancer)MTT~0.1-1 µMVaries by study
Doxorubicin (Standard)HCT-116 (Colon Cancer)MTT~0.1-0.5 µMVaries by study
Vincristine (Alternative)VariousMTTnM rangeVaries by study
Paclitaxel (Alternative)VariousMTTnM rangeVaries by study

Note: The anticancer activity of this compound is mentioned in some publications, but specific IC50 values against common cancer cell lines have not been identified in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the context of evaluating the bioactivities of natural compounds. These protocols are provided as a reference for researchers aiming to verify the reported activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectroscopic grade)

  • Test compound (this compound or alternative)

  • Positive control (e.g., Ascorbic acid, Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of test solutions: Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the test compound or positive control at various concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Abs_control is the absorbance of the DPPH solution without the test compound.

    • Abs_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Positive control (e.g., Dexamethasone)

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of the test compound or positive control.

    • Pre-incubate the cells for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite (B80452) Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation of NO Inhibition:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of NO inhibition using the formula: % Inhibition = [ (NO_LPS - NO_sample) / NO_LPS ] * 100

    • NO_LPS is the nitrite concentration in the LPS-stimulated group without the test compound.

    • NO_sample is the nitrite concentration in the LPS-stimulated group with the test compound.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of a compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Appropriate cell culture medium with FBS and antibiotics

  • Test compound

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 M HCl)

  • 96-well cell culture plate

  • Cell culture incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Remove the medium and add fresh medium containing various concentrations of the test compound or positive control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) * 100

    • Abs_sample is the absorbance of the cells treated with the test compound.

    • Abs_control is the absorbance of the untreated cells.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the concentration of the test compound.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the bioactivity assessment of this compound.

G cluster_antioxidant Antioxidant Activity Workflow (DPPH Assay) cluster_anti_inflammatory Anti-inflammatory Pathway (Simplified) cluster_anticancer Anticancer Apoptosis Pathway (Hypothesized) A1 Prepare DPPH Solution (Purple) A2 Add this compound A1->A2 A3 Incubate (Dark, 30 min) A2->A3 A5 DPPH Radical Scavenged (Yellow) A2->A5 Reduction A4 Measure Absorbance at 517 nm A3->A4 A5->A4 Color Change B1 LPS Stimulation B2 Macrophage Activation B1->B2 B3 iNOS Upregulation B2->B3 B4 Nitric Oxide (NO) Production B3->B4 B5 Inflammation B4->B5 B6 This compound B6->B3 Inhibition (?) C1 Cancer Cell C3 Mitochondrial Disruption C1->C3 Induces C2 This compound Treatment C2->C1 C4 Caspase Activation C3->C4 C5 Apoptosis C4->C5

Caption: Workflow for DPPH assay and hypothesized signaling pathways.

Conclusion and Recommendations

The currently available scientific literature does not provide sufficient evidence to independently verify the published bioactivities of this compound. The lack of replication studies and the scarcity of robust quantitative data are significant limitations. For researchers and drug development professionals, this highlights a critical need for further investigation before considering this compound as a viable therapeutic lead.

Recommendations for Future Research:

  • Independent Replication: Priority should be given to independently replicating the initial findings on the antioxidant, anti-inflammatory, and anticancer activities of this compound.

  • Quantitative Studies: Rigorous quantitative studies are required to determine the potency (e.g., IC50 values) of this compound in standardized in vitro assays.

  • Mechanism of Action: In-depth studies are needed to elucidate the precise molecular mechanisms underlying any confirmed bioactivities.

  • In Vivo Studies: Should in vitro activities be robustly confirmed, well-designed in vivo studies in relevant animal models would be the next logical step to assess efficacy and safety.

Until such data becomes available, the therapeutic potential of this compound remains speculative. Researchers are encouraged to consider well-characterized alternative compounds with established bioactivities and safety profiles for their drug discovery programs.

References

comparative analysis of different extraction methods for Aconitum alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The extraction of alkaloids from plants of the Aconitum genus, commonly known as aconite or wolf's bane, is a critical first step in the research, development, and quality control of pharmaceuticals. These alkaloids, particularly diterpenoid alkaloids like aconitine (B1665448) and its derivatives, possess potent biological activities but also exhibit high toxicity. The choice of extraction method significantly impacts the yield, purity, and chemical profile of the extracted alkaloids, thereby influencing subsequent pharmacological and toxicological assessments. This guide provides a comparative analysis of various extraction methods for Aconitum alkaloids, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Extraction Methods

The efficiency of alkaloid extraction from Aconitum species is influenced by numerous factors, including the extraction technique, solvent system, temperature, and duration. Below is a summary of quantitative data from a comparative study on different extraction methods for Guanfu base A (GFA), a major diterpene alkaloid from Aconitum coreanum.

Extraction MethodExtraction TimeYield of Guanfu Base A (mg/g)Key AdvantagesKey Disadvantages
Pulsed Electric Field (PEF) < 1 minute3.94[1]Extremely rapid, high efficiency, low energy cost.[1]Requires specialized equipment.
Ultrasound-Assisted Extraction (UAE) 40 minutesNot specified in direct comparison, but noted for high efficiency.Shorter extraction time and lower temperature compared to HRE.[2]Equipment cost, potential for localized overheating.
Heat Reflux Extraction (HRE) 10 hoursNot specified in direct comparison, but a common conventional method.Simple setup, widely used.Long extraction time, potential for thermal degradation of alkaloids.[1]
Cold Maceration Not specifiedLower yield compared to PEF.[1]Simple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in incomplete extraction.
Percolation Not specifiedLower yield compared to PEF.[1]More efficient than maceration.Can be more complex to set up than maceration.
Microwave-Assisted Extraction (MAE) ~5 minutes (for other alkaloids)Not specified for Aconitum in direct comparison.Very short extraction time, reduced solvent consumption.[3]Requires a microwave extractor, potential for uneven heating.
Supercritical Fluid Extraction (SFE) VariableNot specified for Aconitum in direct comparison.Environmentally friendly (uses CO2), high selectivity.High initial equipment cost, may require co-solvents for polar alkaloids.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. The following are representative protocols for key extraction methods of Aconitum alkaloids.

Heat Reflux Extraction (HRE)

This conventional method is widely used for the extraction of alkaloids.

Materials and Equipment:

  • Dried and powdered Aconitum plant material

  • Ethanol (B145695) (80-95%) or Methanol (B129727)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Protocol:

  • Place 10 kg of powdered raw Aconitum material into a large round-bottom flask.[4]

  • Add an 8-fold volume of 80% (v/v) ethanol to the flask.[4]

  • Set up the reflux apparatus and heat the mixture to boiling using a heating mantle.

  • Maintain the reflux for 2 hours.[4]

  • Allow the mixture to cool and then filter to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.[4]

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol.[4]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to more efficient extraction.

Materials and Equipment:

  • Dried and powdered Aconitum plant material

  • Ethanol (e.g., 70%) or other suitable solvent

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filtration system

  • Rotary evaporator

Protocol:

  • Weigh 10 g of powdered Aconitum kusnezoffii Radix.[5]

  • Add a five-fold volume of 70% methanol (g/mL).[5]

  • Soak the mixture for 1 hour.[5]

  • Place the vessel containing the mixture in an ultrasonic bath operating at a frequency of 40 kHz and a power of 250 W.[5]

  • Sonicate the mixture for 30 minutes.[5]

  • Filter the extract to separate the solid residue.

  • The resulting filtrate contains the extracted alkaloids. For further purification, the methanol can be removed by rotary evaporation.[5]

Pulsed Electric Field (PEF) Extraction

PEF is a non-thermal method that uses short, high-voltage pulses to create pores in cell membranes, facilitating the release of intracellular contents.

Materials and Equipment:

  • Dried and powdered Aconitum coreanum

  • Ethanol-water solution (90%)

  • PEF treatment chamber with parallel electrodes

  • High-voltage pulse generator

  • Filtration system

  • LC-MS for quantification

Protocol:

  • Prepare a suspension of the powdered plant material in a 90% ethanol-water solution with a solid-to-solvent ratio of 1:12.[1]

  • Place the suspension in the PEF treatment chamber.

  • Apply 8 pulses of an electric field with an intensity of 20 kV/cm.[1]

  • The total treatment time is typically less than 1 minute.[1]

  • Immediately after the treatment, filter the mixture to collect the extract.

  • The concentration of the target alkaloid (e.g., Guanfu base A) is then determined using LC-MS.[1]

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

Materials and Equipment:

  • Dried and powdered plant material

  • Methanol or other polar solvent

  • Microwave extraction vessel

  • Microwave extraction system

  • Filtration system

  • Rotary evaporator

Protocol (General for Alkaloids):

  • Place 1.0 g of powdered plant material into a microwave extraction vessel.[3]

  • Add a suitable volume of methanol (e.g., 20 mL). The optimal solvent and solid-to-solvent ratio should be determined experimentally.[3]

  • Seal the vessel and place it in the microwave extractor.

  • Apply microwave irradiation at a specific power (e.g., 200 W) for a short duration (e.g., 260 seconds).[6]

  • After extraction, allow the vessel to cool before opening.

  • Filter the extract and concentrate using a rotary evaporator if necessary.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is a green technology known for its high selectivity.

Materials and Equipment:

  • Dried and powdered Aconitum plant material

  • Supercritical fluid extractor

  • CO2 supply

  • Co-solvent (e.g., ethanol or methanol) pump and supply (optional)

  • Collection vessel

Protocol (General for Alkaloids):

  • Grind the plant material to a consistent particle size.

  • Since alkaloids often exist as salts, pretreatment with an alkaline solution (e.g., ammonia) may be necessary to convert them to their free base form, which is more soluble in supercritical CO2.

  • Load the pretreated plant material into the extraction vessel.

  • Pressurize and heat the system with CO2 to supercritical conditions (e.g., 300 bar and 60°C).[5]

  • If required, introduce a polar co-solvent like ethanol to enhance the solubility of the alkaloids.

  • The supercritical fluid containing the dissolved alkaloids flows to a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the alkaloids to precipitate.

  • The extracted alkaloids are collected from the separator.

Experimental Workflow and Analysis

The overall process of Aconitum alkaloid extraction and analysis involves several key stages, from sample preparation to final quantification.

G cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis plant_material Aconitum Plant Material (e.g., roots) drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding extraction_methods Extraction (HRE, UAE, PEF, MAE, SFE) grinding->extraction_methods filtration Filtration extraction_methods->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration purification Purification (e.g., pH adjustment, Liquid-Liquid Extraction) concentration->purification analysis Qualitative & Quantitative Analysis (HPLC, LC-MS) purification->analysis data Data Analysis & Reporting analysis->data

Caption: General workflow for the extraction and analysis of Aconitum alkaloids.

Signaling Pathways

This guide focuses on the comparative analysis of extraction methods and does not delve into the specific signaling pathways affected by Aconitum alkaloids. The biological activity of these compounds is complex and involves interactions with various ion channels and receptors, which is beyond the scope of this extraction-focused comparison.

Conclusion

The selection of an appropriate extraction method is paramount for the efficient and reliable analysis of Aconitum alkaloids. Modern techniques such as Pulsed Electric Field (PEF) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed and efficiency over traditional methods like Heat Reflux Extraction.[1][3] Ultrasound-Assisted Extraction (UAE) provides a good balance of efficiency and accessibility.[2] Supercritical Fluid Extraction (SFE) stands out as an environmentally friendly option with high selectivity. The choice of method should be guided by the specific research goals, available resources, and the desired scale of operation. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to optimize their extraction strategies for Aconitum alkaloids.

References

Benchmarking 13-Dehydroxyindaconitine's Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the potency of 13-Dehydroxyindaconitine against established drugs in the fields of antioxidant, anti-inflammatory, and anticancer research. Due to a lack of publicly available quantitative potency data for this compound, this document serves as a template for future benchmarking studies. It outlines the necessary experimental protocols and provides potency data for well-known comparator compounds.

Data Presentation: Comparative Potency Analysis

The following tables summarize the half-maximal inhibitory concentration (IC50) values for standard drugs, offering a baseline for comparison once experimental data for this compound is generated.

Table 1: Antioxidant Potency

CompoundAssayIC50 (µg/mL)
This compound DPPH Radical ScavengingNot Available
Ascorbic Acid (Standard)DPPH Radical Scavenging~25 - 66[1][2]

Table 2: Anti-inflammatory Potency

CompoundAssayIC50 (µM)
This compound COX-2 InhibitionNot Available
Ibuprofen (B1674241) (S-isomer)COX-1 Inhibition (in vitro)2.1[3]
Ibuprofen (S-isomer)COX-2 Inhibition (in vitro)1.6[3]
Celecoxib (COX-2 Selective)COX-2 Inhibition0.45[4]

Table 3: Anticancer Potency (Cytotoxicity)

CompoundCell LineIC50 (µM)
This compound VariousNot Available
DoxorubicinBFTC-905 (Bladder Cancer)2.3[5][6][7][[“]]
DoxorubicinMCF-7 (Breast Cancer)2.5[5][6][7][[“]]
DoxorubicinM21 (Melanoma)2.8[5][6][7][[“]]
DoxorubicinHeLa (Cervical Cancer)2.9[5][6][7][[“]]
DoxorubicinUMUC-3 (Bladder Cancer)5.1[5][6][7][[“]]
DoxorubicinHepG2 (Hepatocellular Carcinoma)12.2[5][6][7][[“]]
DoxorubicinTCCSUP (Bladder Cancer)12.6[5][6][7][[“]]
DoxorubicinHuh7 (Hepatocellular Carcinoma)> 20[5][6][7][[“]]
DoxorubicinVMCUB-1 (Bladder Cancer)> 20[5][6][7][[“]]
DoxorubicinA549 (Lung Cancer)> 20[5][6][7][[“]]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound.[9]

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (typically 0.1 mM). Also, prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in the same solvent.[10]

  • Reaction Setup : In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to each well/tube. Then, add different concentrations of the test compound or standard. A control containing only the DPPH solution and the solvent should be included.[9]

  • Incubation : The reaction mixtures are incubated in the dark at a constant temperature for a specified time (e.g., 30 minutes).[10]

  • Absorbance Measurement : The absorbance of each mixture is measured using a spectrophotometer at the characteristic wavelength of DPPH (around 517 nm).[9]

  • Calculation : The percentage of antioxidant activity is calculated using the formula: Antioxidant activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[9]

  • IC50 Determination : The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the antioxidant activity against the concentration of the test compound.

Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

  • Reagent Preparation : Prepare a COX assay buffer, a COX probe solution, a COX cofactor solution, and an arachidonic acid solution. Reconstitute the human recombinant COX-2 enzyme. Prepare a 10X solution of the test inhibitor and a standard inhibitor (e.g., Celecoxib).[4]

  • Reaction Setup : In a 96-well white opaque plate, add the test inhibitor, inhibitor control, or enzyme control to the respective wells. Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor.[4]

  • Enzyme Addition : Add the reconstituted COX-2 enzyme to all wells except the negative control.

  • Initiation of Reaction : Add the arachidonic acid solution to all wells to start the reaction.[11]

  • Fluorescence Measurement : Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically at 25°C for 5-10 minutes.[4]

  • Data Analysis : Determine the rate of the reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Anticancer Activity: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

  • Cell Culture : Seed cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition : After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization : The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement : Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12]

  • Calculation of Cell Viability : Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100.

  • IC50 Determination : The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Antioxidant_Mechanism This compound This compound Neutralized_Molecule Neutralized Molecule This compound->Neutralized_Molecule Donates Electron/Hydrogen Free_Radical Free Radical (e.g., DPPH) Free_Radical->Neutralized_Molecule Accepts Electron/Hydrogen

Caption: Antioxidant Mechanism of Action.

Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins This compound This compound This compound->COX2 Inhibition

Caption: COX-2 Inhibition Pathway.

Anticancer_Mechanism This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell Induces Apoptosis Apoptosis (Programmed Cell Death) Cancer_Cell->Apoptosis Undergoes

Caption: Induction of Apoptosis in Cancer Cells.

Experimental_Workflow_Potency cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Compound Prepare Stock Solutions (this compound & Standards) Serial_Dilutions Perform Serial Dilutions Prepare_Compound->Serial_Dilutions Prepare_Reagents Prepare Assay-Specific Reagents Incubate Incubate with Biological System (Enzyme/Cells/Radicals) Prepare_Reagents->Incubate Serial_Dilutions->Incubate Measure Measure Endpoint (Absorbance/Fluorescence) Incubate->Measure Calculate_Inhibition Calculate % Inhibition/Viability Measure->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: General Experimental Workflow for Potency Determination.

References

Safety Operating Guide

Proper Disposal of 13-Dehydroxyindaconitine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 13-Dehydroxyindaconitine, a naturally occurring and toxic alkaloid, is crucial for ensuring laboratory safety and environmental protection.[1] As a member of the aconitine (B1665448) alkaloid family, this compound must be handled as hazardous chemical waste.[2][3][4] Adherence to established protocols for hazardous waste management is mandatory to mitigate risks of exposure and environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a research setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, a lab coat, and safety goggles. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company.[5] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[6][7]

  • Waste Identification and Labeling:

    • Clearly label a designated waste container with the words "Hazardous Waste."[5][7]

    • Specify the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5][6]

    • If the waste is a mixture, list all constituents and their approximate concentrations.[6]

  • Containerization:

    • Use a leak-proof container with a secure, screw-on cap that is chemically compatible with the compound.[8][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

    • Do not overfill the container; a general guideline is to fill it to no more than 80-95% of its capacity to allow for expansion.[6][9]

    • Ensure the exterior of the container is clean and free of contamination.[6]

  • Waste Segregation and Storage:

    • Keep the waste container in a designated and secure storage area, such as a satellite accumulation area (SAA), until it is collected.[10] This area should be clearly marked.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5][10]

    • Follow all institutional procedures for waste collection, which may include completing specific forms or tags.[5]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following general principles for hazardous waste must be followed:

ParameterGuidelineSource
Container Fill Level Do not exceed 80-95% of the container's capacity.[6][9]
Storage Time Limit Hazardous waste must typically be collected within 90 days of the start of accumulation.[8]
Quantity Limits Accumulation of up to 55 gallons of a specific hazardous waste may be permissible before requiring collection within three days. Check with your local regulations.[8]
Residual Amounts in "Empty" Containers Containers with more than a residual amount (e.g., >3%) of the chemical must be disposed of as hazardous waste.[9]

Experimental Protocols

The procedures outlined above are based on established hazardous waste management protocols and do not originate from specific experimental studies on the disposal of this compound. These are standard operational procedures for chemical laboratories.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible, Leak-Proof Waste Container ppe->container label Label Container: 'Hazardous Waste' 'this compound' container->label transfer Carefully Transfer Waste to Labeled Container label->transfer seal Securely Seal the Container transfer->seal segregate Store in Designated Hazardous Waste Accumulation Area seal->segregate contact_ehs Contact EHS for Waste Pickup segregate->contact_ehs end End: Waste Collected by EHS for Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 13-Dehydroxyindaconitine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a naturally occurring diterpenoid alkaloid.[1][2] Given its structural similarity to highly toxic aconitine (B1665448) alkaloids, stringent safety protocols are imperative to prevent accidental exposure.[3][4] Aconitine and related compounds are potent cardiotoxins and neurotoxins that can be absorbed through the skin and mucous membranes.[4][5]

Chemical and Physical Data
PropertyValueReference
Molecular Formula C34H47NO9[1][6]
Molecular Weight 613.74 g/mol [6]
CAS Number 77757-14-3[1][6]
Appearance Solid (assumed)N/A
Storage Temperature -20°C[1]
Solubility Barely soluble in water, very soluble in organic solvents like chloroform (B151607) or diethyl ether.[3]
Toxicity While specific LD50 is not available for this compound, the estimated fatal dose for the related compound aconitine is 2mg.[4] Aconitum alkaloids are highly toxic and can cause severe neurological, cardiovascular, and gastrointestinal issues upon exposure.[7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound.

Core PPE Requirements
PPE ComponentSpecificationsRationale
Gloves Double gloving with nitrile gloves is strongly recommended.[9] The outer glove should be disposed of immediately after handling, and the inner glove upon completion of the task. Regularly inspect gloves for any signs of tears or punctures.[10][11]Prevents dermal absorption, which is a significant route of exposure for aconitine alkaloids.[4][5]
Eye Protection Chemical safety goggles or a full-face shield must be worn.Protects eyes from splashes or aerosolized particles of the compound.
Lab Coat A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[10]Provides a barrier against skin contact and contamination of personal clothing.[9]
Respiratory Protection For handling the powdered form, a certified respirator (e.g., N95 or higher) is necessary to prevent inhalation.[12][13]Minimizes the risk of inhaling the highly toxic powder.

Operational and Disposal Plans

Adherence to a strict, step-by-step operational plan is crucial for minimizing risk.

Pre-Handling Preparations
  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area with restricted access.[14]

  • Ventilation: A certified chemical fume hood or a Class II biological safety cabinet is mandatory for all handling procedures to control airborne particles.[9][13]

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.[14] Ensure a spill kit containing appropriate absorbent materials is available.

  • Review Safety Data: Before beginning any work, thoroughly review this guide and any available Safety Data Sheets (SDS) for aconitine and related compounds.

Handling Procedures
  • Personal Protective Equipment (PPE) Donning: Before entering the designated handling area, don all required PPE in the correct order.

  • Handling Solid Compound:

    • When weighing the solid, do so within the fume hood.

    • Use dedicated spatulas and weighing boats.

    • Handle with care to avoid generating dust.

  • Preparing Solutions:

    • Add the solvent to the solid compound slowly to avoid splashing.

    • Keep the container closed as much as possible during dissolution.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use. A 10% bleach solution followed by a rinse with 70% ethanol (B145695) is a common practice for deactivating biological toxins.[13]

    • Remove PPE in the designated area, being careful to avoid self-contamination. Dispose of disposable items in a dedicated hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water after exiting the work area.[11]

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, weighing boats, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.

  • Decontamination of Non-Disposable Items: Glassware and other reusable equipment should be decontaminated by soaking in a suitable inactivating solution (e.g., 10% bleach solution) before standard washing.[14]

  • Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound A Preparation B Don PPE A->B Enter Designated Area C Handling in Fume Hood B->C Proceed with Work D Post-Handling Decontamination C->D Task Complete G Waste Segregation C->G During Handling E Doff PPE D->E After Decontamination D->G Contaminated Materials F Hand Washing E->F Before Exiting E->G Contaminated PPE H Secure Storage of Waste G->H Collect Waste I Institutional Waste Disposal H->I Scheduled Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.